Fmoc-L-Dab(Me,Ns)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVVHKUVEZHAID-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-L-Dab(Me,Ns)-OH chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-L-Dab(Me,Ns)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis.
Core Chemical Properties
This compound, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid, is a protected amino acid building block. The presence of the N-gamma-methyl and N-gamma-nosyl groups offers unique functionalities for the synthesis of complex and modified peptides. While specific quantitative data such as melting point and solubility are not widely published, the fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid | [1] |
| Synonyms | Fmoc-Dab(Me,Ns)-OH, N-alpha-Fmoc-N-beta-methyl-N-beta-nosyl-L-2,4-diaminobutyric acid, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(N-methyl-4-nitrophenylsulfonamido)butanoic acid | [1] |
| CAS Number | 2389078-09-3 | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |
| Storage Temperature | -20°C | [1] |
Chemical Structure
The structure of this compound is characterized by a 2,4-diaminobutyric acid core. The alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis (SPPS). The gamma-amino group is modified with both a methyl (Me) group and a nosyl (Ns) group. The nosyl group is a p-nitrobenzenesulfonyl group, which can be selectively removed under specific conditions, offering an orthogonal protection strategy.
References
The Strategic Application of Fmoc-L-Dab(Me,Ns)-OH in Modern Peptide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the choice of building blocks is paramount to achieving the desired molecular architecture and functionality. Fmoc-L-Dab(Me,Ns)-OH is a highly specialized, non-proteinogenic amino acid derivative designed for advanced applications in Solid-Phase Peptide Synthesis (SPPS). Its unique structure offers a sophisticated tool for chemists to introduce site-specific modifications, N-methylation, and branching into peptide chains. This guide details the core utility of this compound, focusing on its orthogonal protection scheme, and provides the technical data and protocols necessary for its successful implementation in research and drug development.
The strategic advantage of this reagent lies in its trifunctional nature:
-
Fmoc Group: A base-labile Nα-amino protecting group, standard for the iterative elongation of the peptide backbone in SPPS.
-
Ns Group (4-Nosyl): A stable side-chain protecting group for the γ-amino functionality of the diaminobutyric acid (Dab) scaffold. Its removal under specific, mild conditions orthogonal to both Fmoc and acid-labile groups is its key feature.
-
Methyl Group (Me): A permanent N-methylation on the side-chain amine, which can confer peptides with increased protease resistance, enhanced membrane permeability, and controlled conformational rigidity.[1][2]
This combination allows for the precise and selective manipulation of the Dab side chain, enabling the synthesis of complex peptides that would be challenging to produce with standard amino acid derivatives.
Core Properties and Orthogonal Strategy
The utility of this compound is defined by its protecting groups, which can be selectively removed without affecting each other, a concept known as orthogonality. This principle is fundamental to the synthesis of complex or modified peptides.[3][4]
Protecting Group Characteristics
| Protecting Group | Chemical Name | Position | Cleavage Condition | Stability |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amine | 20% Piperidine in DMF | Stable to acids (TFA) and thiol/base cocktails. |
| Ns | 4-Nitrobenzenesulfonyl (Nosyl) | γ-Amine | Thiolates (e.g., Thiophenol + Base) in DMF/NMP. | Stable to bases (Piperidine) and strong acids (TFA). |
| tBu-based | tert-Butyl, Boc, Trt, etc. | Side chains of other AA | Strong acid (e.g., 95% TFA). | Stable to bases (Piperidine) and thiol/base cocktails. |
This orthogonal system allows for three distinct classes of chemical manipulations during synthesis, as illustrated in the diagram below.
References
- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Fmoc-L-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Dab(Me,Ns)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal protecting groups, allows for the selective modification of peptide side chains, making it a valuable building block in the design of complex peptides and peptidomimetics with therapeutic potential. The Fmoc group provides temporary protection of the alpha-amino group, readily cleaved under basic conditions. The nosyl (Ns) group, in conjunction with N-methylation of the gamma-amino group, offers a stable protecting strategy that can be removed under specific reducing conditions, enabling site-specific modifications in advanced peptide constructs.
This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and outlines the expected characterization data based on established chemical principles and data from structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| CAS Number | 2389078-09-3 | [1] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Storage Temperature | -20°C | [1] |
Proposed Synthesis Pathway
A logical workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis, based on standard procedures in peptide chemistry.
Step 1: N-methylation of the γ-amino group of Fmoc-L-Dab(Boc)-OH
This procedure is adapted from established methods for the N-methylation of amino acids.
-
Dissolution: Dissolve Fmoc-L-Dab(Boc)-OH in a suitable anhydrous solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise with stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Methylation: After the cessation of hydrogen evolution, add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Fmoc-L-Dab(Boc,Me)-OH, can be purified by flash column chromatography on silica gel.
Step 2: Selective Boc Deprotection
This step involves the selective removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.
-
Dissolution: Dissolve the purified Fmoc-L-Dab(Boc,Me)-OH in a suitable organic solvent such as dichloromethane (DCM).
-
Acidolysis: Add an excess of a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can be used to ensure complete removal of residual TFA.
-
Isolation: The resulting product, Fmoc-L-Dab(Me)-OH, is often obtained as a salt and can be used in the next step without further purification, or it can be neutralized and purified if necessary.
Step 3: Nosylation of the γ-amino group
This final step introduces the nosyl protecting group.
-
Dissolution: Dissolve the Fmoc-L-Dab(Me)-OH intermediate in a mixture of a suitable organic solvent (e.g., dioxane or THF) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate).
-
Nosylation: Cool the solution to 0°C and add 4-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) portion-wise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature for several hours, monitoring its progress by TLC or LC-MS.
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate.
-
Purification and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by flash column chromatography or recrystallization to yield a pure solid.
Characterization Data
The following tables summarize the expected characterization data for the final product, this compound, based on the analysis of its constituent functional groups and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in CDCl₃ or DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fmoc) | 7.20 - 7.90 | m |
| Aromatic (Nosyl) | 8.00 - 8.40 | d, d |
| CH (Fmoc) | 4.20 - 4.50 | m |
| CH₂ (Fmoc) | 4.10 - 4.30 | m |
| α-CH | 4.00 - 4.40 | m |
| γ-CH₂ | 3.20 - 3.60 | m |
| β-CH₂ | 1.80 - 2.20 | m |
| N-CH₃ | 2.80 - 3.10 | s |
¹³C NMR (Expected Chemical Shifts in CDCl₃ or DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (Carboxyl) | 170 - 175 |
| Carbonyl (Fmoc) | 155 - 158 |
| Aromatic (Fmoc & Nosyl) | 120 - 150 |
| CH (Fmoc) | 65 - 68 |
| CH₂ (Fmoc) | 46 - 48 |
| α-C | 52 - 56 |
| γ-C | 48 - 52 |
| β-C | 28 - 32 |
| N-CH₃ | 35 - 40 |
Mass Spectrometry
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 540.1, [M+Na]⁺: 562.1 |
High-Performance Liquid Chromatography (HPLC)
| Parameter | Expected Value |
| Purity | ≥ 95% (after purification) |
| Retention Time | Dependent on the specific column and gradient conditions |
Logical Relationships in Synthesis
The synthesis of this compound relies on the principle of orthogonal protection, where each protecting group can be removed under distinct conditions without affecting the others.
Caption: Orthogonal protection strategy in the synthesis of modified diaminobutyric acid.
Conclusion
This technical guide outlines a feasible synthetic approach and expected analytical data for this compound. The successful synthesis of this specialized amino acid derivative hinges on the careful execution of protection and deprotection steps, leveraging the principles of orthogonal chemistry. The characterization data provided serve as a benchmark for researchers and scientists engaged in the synthesis and application of this valuable compound in the field of peptide and drug development. The availability of such well-defined building blocks is paramount for advancing the frontiers of medicinal chemistry and biochemical research.
References
The Strategic Role of N-Methylation in Sculpting Peptide Structure and Enhancing Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methyl groups into the peptide backbone has emerged as a powerful tool in medicinal chemistry and drug development. This seemingly minor modification can profoundly influence a peptide's three-dimensional structure, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted role of N-methylation, offering a comprehensive resource for researchers seeking to leverage this strategy for the rational design of novel peptide-based therapeutics.
Impact of N-Methylation on Peptide Structure and Physicochemical Properties
N-methylation, the substitution of an amide proton with a methyl group, introduces significant local and global conformational changes in a peptide chain. These alterations stem from a combination of steric hindrance and the removal of a hydrogen bond donor.
Conformational Control and Helicity
The introduction of an N-methyl group restricts the rotation around the Cα-C' and N-Cα bonds, influencing the accessible Ramachandran space for the methylated residue. This steric constraint can favor specific secondary structures. While N-methylation can disrupt α-helical structures by removing a crucial hydrogen bond donor, strategic placement can stabilize other conformations like β-turns or even induce helical character in otherwise flexible peptides.[1] The effect on helicity is highly context-dependent, relying on the position of the methylation and the surrounding amino acid sequence.
| Peptide/Analog | Modification | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Change in Helicity | Reference |
| Ac-WGG(EAAAR)₄A-amide | Parent Peptide | -25,000 | - | [2] |
| Ac-WGG(EAA(NMe)AR)₄A-amide | N-methylation at Ala | -15,000 | Decrease | [2] |
| Ac-(cyclo-1,5)-[KLLLD]-NH₂ | Parent Helical Peptide | Not Specified | - | [3] |
| N-methylated Ac-(cyclo-1,5)-[KLLLD]-NH₂ | N-methylation at non-H-bonded positions | Disrupted Helicity | Decrease | [3] |
Table 1: Quantitative Impact of N-Methylation on Peptide Helicity. This table summarizes the change in helicity, as measured by circular dichroism, upon N-methylation of specific peptide sequences.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[4] Proteases recognize and cleave specific peptide bonds, a process often dependent on the presence of the amide proton for hydrogen bonding within the enzyme's active site. By replacing this proton with a methyl group, N-methylation effectively "shields" the peptide bond from proteolytic attack, thereby increasing the peptide's half-life in biological fluids.[5][6]
| Peptide/Analog | Modification | Half-life (t½) in Human Plasma | Improvement Factor | Reference |
| cyclo[Leu, Leu, Leu, Leu, Pro, Tyr] | Parent Peptide | > 360 min | - | [7] |
| N-methylated cyclo[Leu, Leu, Leu, Leu, Pro, Tyr] | N-methylation | > 360 min | No significant change (already stable) | [7] |
| Native GSH | Parent Peptide | Not Specified | - | [8] |
| N-methylated Cysteine GSH analog | N-methylation | 16.8-fold increase in plasma half-life | 16.8 | [8] |
Table 2: Effect of N-Methylation on Proteolytic Stability. This table presents data on the half-life of peptides in human plasma, demonstrating the stabilizing effect of N-methylation.
Functional Consequences of N-Methylation in Drug Development
The structural modifications induced by N-methylation translate into significant functional advantages for peptide-based drug candidates, impacting their receptor interactions and ability to cross biological membranes.
Modulation of Receptor Affinity and Selectivity
The conformational rigidity imposed by N-methylation can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor.[9] Conversely, it can also introduce unfavorable steric clashes, reducing affinity. This sensitivity allows for the fine-tuning of receptor binding and even the development of receptor subtype-selective ligands.[10][11] By systematically scanning different positions for N-methylation, researchers can explore the conformational requirements for optimal receptor engagement.
| Peptide/Analog | Modification | Receptor | IC₅₀ / Kᵢ (nM) | Change in Affinity | Reference |
| cyclo(-PFwKTF-) (Veber-Hirschmann peptide) | Parent Peptide | Somatostatin Receptor | Not Specified | - | [11][12] |
| tri-N-methylated cyclo(-PFwKTF-) analog | N-methylation | Somatostatin Receptor | Maintained high affinity | Maintained | [12][13] |
| SHU9119 | Parent Peptide | Melanocortin Receptors | Not Specified | - | [11] |
| N-methylated SHU9119 derivatives | N-methylation | Melanocortin Receptors | Showed receptor selectivity | Altered | [11] |
Table 3: Influence of N-Methylation on Receptor Binding Affinity. This table provides examples of how N-methylation can modulate the binding affinity of peptides to their target receptors.
Increased Cell Permeability and Oral Bioavailability
A major hurdle in peptide drug development is their poor cell permeability and low oral bioavailability. N-methylation can address this challenge by reducing the number of hydrogen bond donors and increasing the peptide's lipophilicity.[14][15] This "chameleonic" effect allows the peptide to adopt a more compact, internally hydrogen-bonded conformation in a non-polar environment, facilitating its passage across cell membranes.[16][17] This has led to the development of orally bioavailable peptide drugs.[12][13]
| Peptide/Analog | Modification | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| A poly-alanine cyclic hexapeptide library | Multiple N-methylations | Papp > 10 for 10 analogues | Not Specified | [18] |
| cyclo[Leu, Leu, Leu, Leu, Pro, Tyr] | Parent Peptide | 1.8 | Not Specified | [13] |
| Tri-N-methylated cyclic hexapeptide | N-methylation | Not Specified | 28% in rat | [13] |
| tri-N-methylated Veber-Hirschmann peptide analog | N-methylation | Not Specified | 10% | [11][12] |
Table 4: Impact of N-Methylation on Cell Permeability and Oral Bioavailability. This table showcases the significant improvement in Caco-2 permeability and oral bioavailability observed for N-methylated peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study and application of N-methylated peptides.
Solid-Phase Synthesis of N-Methylated Peptides
Objective: To synthesize peptides with site-specific N-methylation using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and then 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the desired Fmoc-amino acid (or Fmoc-N-methyl-amino acid) and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). If the test is positive, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
On-Resin N-Methylation
Objective: To introduce N-methyl groups to specific amide bonds of a peptide while it is still attached to the solid support.[13]
Materials:
-
Peptide-resin
-
Dry Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Methyl iodide (MeI)
-
Dimethyl sulfoxide (DMSO)
-
Syringe reaction vessel
Procedure:
-
Swell the peptide-resin in dry THF.
-
Treat the resin with a 1.5 M solution of LiOtBu in dry THF for 30 minutes.
-
Drain the base solution without rinsing.
-
Add a 10% (v/v) solution of methyl iodide in DMSO and agitate the resin for 30 minutes.[13]
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed with the next SPPS step or cleavage from the resin.
In Vitro Proteolytic Stability Assay
Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in serum or plasma).
Materials:
-
N-methylated peptide and non-methylated control
-
Human or rat plasma/serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm the plasma/serum to 37°C.
-
Add the peptide to the plasma/serum to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN containing 0.1% TFA.
-
Protein Precipitation: Centrifuge the samples to precipitate the plasma proteins.
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Use a gradient of water/ACN with 0.1% TFA as the mobile phase.
-
Monitor the peptide peak area at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Plot the percentage of the remaining peptide against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a peptide using an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds (e.g., propranolol for high permeability, mannitol for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide transport, A is the surface area of the Transwell membrane, and C₀ is the initial concentration of the peptide in the apical chamber.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate important concepts.
Melanocortin Receptor Signaling Pathway
Caption: Signaling pathway of an N-methylated melanocortin analog via the MC4R.
Experimental Workflow for N-Methylated Peptide Drug Discovery
Caption: A typical workflow for the discovery and development of N-methylated peptide drugs.
Conclusion
N-methylation represents a versatile and highly effective strategy for optimizing the drug-like properties of peptides. By judiciously modifying the peptide backbone, researchers can overcome many of the inherent limitations of native peptides, such as poor stability and low bioavailability. The ability to fine-tune conformation, enhance proteolytic resistance, and improve membrane permeability makes N-methylation an indispensable tool in the modern peptide drug discovery toolbox. This guide provides a foundational understanding and practical protocols to empower scientists in the rational design and development of the next generation of peptide therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 4. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Stability of Fmoc-L-Dab(Me,Ns)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Fmoc-L-Dab(Me,Ns)-OH under various storage conditions. Due to the limited availability of specific, long-term stability studies on this particular derivative in publicly accessible literature, this guide synthesizes manufacturer recommendations, general knowledge of Fmoc-protected amino acids, and the known characteristics of the nosyl (Ns) protecting group to offer best practices for storage and handling.
Recommended Storage Conditions
The primary determinant for the storage of a specialized amino acid derivative is the manufacturer's recommendation, which is based on their internal stability testing. For this compound, the supplier Iris Biotech explicitly recommends a storage temperature of -20°C .[1] Adherence to this guideline is critical for ensuring the long-term purity and integrity of the compound.
Table 1: Summary of Recommended Storage Conditions
| Compound | Manufacturer Recommendation | General Long-Term (Fmoc-amino acids) | General Short-Term (Fmoc-amino acids) |
| This compound | -20°C [1] | 5°C[2] | Room Temperature[2][3] |
Factors Influencing Stability
The stability of this compound is primarily influenced by the chemical nature of its constituent parts: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the Ns (4-nitrobenzenesulfonyl) protecting group on the side chain.
The Fmoc Group
The Fmoc group is known for its stability under acidic conditions, which is a cornerstone of its use in solid-phase peptide synthesis (SPPS).[4][5] However, it is labile to basic conditions, typically being removed with a solution of piperidine in DMF.[5] While generally stable, prolonged exposure to light and moisture, especially in solution, can lead to degradation.[] Additionally, trace amounts of impurities, such as acetic acid from residual solvents like ethyl acetate used in manufacturing, can lead to slow transesterification during storage, potentially compromising the integrity of the Fmoc-amino acid.
The Nosyl (Ns) Group
The nitrobenzenesulfonyl (Nosyl) group is an electron-withdrawing protecting group. While effective, nitrobenzenesulfonamides are known to have limited stability under certain conditions.[7][8] They are particularly susceptible to cleavage by soft nucleophiles, such as thiols, under basic conditions.[7][8] This cleavage proceeds via a Meisenheimer complex. This inherent reactivity suggests a potential degradation pathway for this compound, especially if exposed to basic conditions or nucleophilic reagents during storage or handling.
Potential Degradation Pathway
A plausible degradation pathway for this compound under inappropriate storage conditions (e.g., presence of moisture and basic impurities) could involve the cleavage of the Nosyl group from the side chain.
Caption: Potential degradation of this compound.
Proposed Experimental Protocol for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound, a general experimental workflow is proposed below. This protocol is based on standard analytical techniques for assessing the purity and degradation of amino acid derivatives.
Experimental Workflow
Caption: Workflow for stability testing of this compound.
Detailed Methodologies
4.2.1. Sample Storage:
-
Controlled Conditions: Store aliquots of this compound in sealed, light-protected vials under a minimum of three conditions: -20°C (recommended), 4°C (refrigerated), and room temperature (e.g., 25°C).
-
Time Points: Establish a schedule for analysis, for example, at time 0, 1 month, 3 months, 6 months, and 12 months.
4.2.2. Sample Preparation for Analysis:
-
Dissolution: At each time point, accurately weigh a sample of the stored compound and dissolve it in a suitable solvent mixture, such as acetonitrile/water, to a known concentration.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC system.
4.2.3. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment of amino acid derivatives.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is common.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (around 265 nm or 301 nm) is suitable for quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify the mass of any degradation products, which can help in elucidating the degradation pathway.
-
Technique: Couple the HPLC system to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Conclusion and Best Practices
While specific quantitative stability data for this compound is not widely published, the available information strongly supports the manufacturer's recommendation for storage at -20°C . The potential for the degradation of the Nosyl group, in addition to the general handling requirements for Fmoc-protected amino acids, underscores the importance of stringent storage conditions. For researchers and professionals in drug development, adherence to these conditions is paramount to ensure the integrity and purity of the compound, thereby safeguarding the reliability and reproducibility of experimental outcomes. When in doubt, conducting a small-scale, in-house stability study using the outlined protocols is a prudent course of action.
References
A Technical Guide to Fmoc-L-Dab(Me,Ns)-OH: Properties and Application in Solid-Phase Peptide Synthesis
This guide provides detailed technical information on the N-α-Fmoc-protected L-diaminobutyric acid derivative, Fmoc-L-Dab(Me,Ns)-OH, for researchers, scientists, and professionals in drug development and peptide chemistry.
Compound Data
This compound, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid, is a specialized amino acid derivative used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is removable under basic conditions, while the nosyl (Ns) and methyl (Me) groups offer orthogonal protection to the side-chain amine.
| Property | Value |
| Molecular Formula | C₂₆H₂₅N₃O₈S |
| Molecular Weight | 539.56 g/mol [1] |
| CAS Number | 2389078-09-3[1] |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid[1] |
| Appearance | Typically a white to off-white powder. |
| Storage | Recommended storage at -20°C[1]. |
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a representative protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The protocol assumes the synthesis is performed on a resin support, such as Wang or Rink Amide resin.[2][3]
2.1. Materials and Reagents
-
This compound
-
Peptide synthesis grade resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids)[2][3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail, e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[2]
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
2.2. Protocol Steps
Step 1: Resin Swelling
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin completely (approx. 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF from the vessel.
Step 2: N-terminal Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the swelled resin.[2][4]
-
Agitate the mixture for 5-7 minutes at room temperature.[3]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[3]
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow for the coupling reaction to proceed.[2]
-
After the coupling is complete, drain the solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents. A colorimetric test, such as the Kaiser test, can be performed to confirm the completion of the coupling.
Step 4: Peptide Chain Elongation
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). The composition may vary depending on the amino acids in the peptide sequence.[2]
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[2][6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[7]
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the crude peptide with cold diethyl ether to remove scavengers.
-
Dry the peptide under vacuum. The crude peptide can then be purified using techniques such as reverse-phase HPLC.
Visualization of the SPPS Workflow
The following diagram illustrates a single cycle of amino acid addition in the Fmoc solid-phase peptide synthesis workflow.
Caption: Workflow for one coupling cycle in Fmoc-SPPS.
References
An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 20 canonical amino acids that constitute the building blocks of natural proteins offer a limited chemical diversity for therapeutic peptide development. Non-canonical amino acids (ncAAs), which encompass any amino acid not naturally encoded in the proteome, provide a powerful toolkit to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1][2] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, ncAAs enable the rational design of peptidomimetics with enhanced drug-like properties.[3][4] This guide provides a comprehensive overview of the core methodologies for incorporating ncAAs into peptides, details key experimental protocols, and explores the profound impact of these synthetic building blocks on modern drug discovery.[1]
Introduction to Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded by the standard genetic code.[5][6] While some ncAAs are found in nature as metabolic intermediates or components of non-ribosomally synthesized peptides, a vast and growing number are chemically synthesized to introduce specific functionalities.[3][7]
The incorporation of ncAAs into peptide sequences is a cornerstone of modern medicinal chemistry, offering a route to systematically improve therapeutic candidates.[2] Key advantages include:
-
Enhanced Proteolytic Stability: Modifications such as D-amino acid substitution or N-alkylation can render peptides resistant to degradation by proteases, a major hurdle for peptide therapeutics.[8]
-
Improved Pharmacokinetic Profiles: ncAAs can modulate a peptide's solubility, membrane permeability, and circulation half-life.[2]
-
Conformational Constraint: Introducing cyclic or sterically hindered ncAAs can lock a peptide into its bioactive conformation, increasing receptor affinity and specificity.[3]
-
Novel Chemical Functionality: ncAAs can introduce bioorthogonal handles for specific conjugation, fluorescent probes for imaging, or photo-crosslinkers for target identification.[9][10]
Core Methodologies for ncAA Incorporation
The incorporation of ncAAs into peptides can be broadly categorized into chemical synthesis and biological, ribosome-mediated methods.
Caption: Overview of major strategies for incorporating ncAAs into peptides.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent chemical method for creating peptides containing ncAAs.[11] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11][12] This method is highly versatile, allowing for the inclusion of a vast array of ncAAs, including D-amino acids and backbone modifications, that are incompatible with the ribosomal machinery.[12] The two primary SPPS chemistries are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which refer to the protecting group used for the N-terminus of the amino acids.[13]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Ribosomal Incorporation (In Vivo)
In vivo methods leverage the cell's natural protein synthesis machinery to incorporate ncAAs. These techniques offer pathways to produce larger proteins and peptide libraries.
Genetic Code Expansion (GCE) is a powerful technique for site-specific ncAA incorporation.[14] It relies on an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][15] This OTS is designed to function in parallel with the host cell's translational machinery without cross-reacting with it.[12] The orthogonal aaRS is evolved to specifically recognize and charge a desired ncAA onto the orthogonal tRNA. This tRNA is engineered to recognize a codon—typically a reassigned stop codon like UAG (amber)—that has been introduced into the gene of interest at the desired incorporation site.[16][17]
Caption: Experimental workflow for site-specific ncAA incorporation via GCE.
SPI is a residue-specific method that exploits the inherent promiscuity of some native aaRS enzymes.[11][14] In this technique, a host strain that is auxotrophic for a specific canonical amino acid (e.g., methionine) is grown in a medium where that amino acid is limited and a structural analog (the ncAA) is provided in excess.[17] The native aaRS may then charge the ncAA onto the cognate tRNA, leading to the global replacement of the canonical amino acid with the ncAA throughout the proteome.[14][17]
In Vitro Ribosomal Synthesis: Cell-Free Protein Synthesis (CFPS)
Cell-Free Protein Synthesis (CFPS) systems provide an open environment for peptide production by using cellular extracts that contain all the necessary components for translation (ribosomes, tRNAs, enzymes).[14][16] This approach eliminates the need to maintain viable cells and bypasses issues of ncAA transport across the cell membrane or cytotoxicity.[11] CFPS is particularly advantageous for high-throughput screening and for the production of peptides that are toxic to host cells.[14]
Applications & Enhanced Properties
The true power of ncAAs lies in their ability to confer novel properties upon peptides, transforming them into viable drug candidates.
Table 1: Impact of ncAA Substitution on Peptide Properties
| Peptide | Modification | Target | Property Measured | Result (Native) | Result (ncAA-Modified) | Citation(s) |
| PMX53 (cyclic) | Phenylalanine replaced with Hydrocinnamic Acid | C5a Receptor 1 | Oral Bioavailability | Low | Substantially Improved | [18] |
| Nisin A | Residue-specific replacement with Proline Analogs | Bacterial Cell Wall Precursors | Antimicrobial Activity (MIC) | Active | Variants Retained Bioactivity | [11] |
| Generic Peptide | L-amino acid replaced with D-amino acid | Proteases | Proteolytic Stability | Low | Significantly Increased | [8] |
| GLP-1 Mimetic | Alanine replaced with α-aminoisobutyric acid (Aib) | GLP-1 Receptor | Therapeutic Index | Standard | Significantly Improved | [18] |
Introducing Bioorthogonal Functionality
A key application of ncAAs is the introduction of bioorthogonal "handles"—chemically reactive groups that do not interact with native biological functionalities.[9] These handles, such as azides, alkynes, or strained alkenes, allow for precise downstream modifications via "click chemistry" reactions.[10][19] This enables the attachment of imaging agents, drug payloads (for antibody-drug conjugates), or polyethylene glycol (PEG) to improve circulation half-life.[10][16]
Caption: Bioorthogonal labeling of a peptide via "click chemistry".
Experimental Protocols & Characterization
Generalized Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, activate the next amino acid (canonical or non-canonical) by mixing the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed to form the new peptide bond.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Iteration: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling step, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the completed peptide from the resin and remove all side-chain protecting groups.[12]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Generalized Protocol: Site-Specific ncAA Incorporation in E. coli
-
Plasmid Construction: Prepare two plasmids. Plasmid 1 should encode the engineered orthogonal aaRS and tRNA pair.[20] Plasmid 2 should contain the target peptide gene with an in-frame amber stop codon (TAG) at the desired site of ncAA incorporation.
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Cell Culture: Grow the transformed cells in a minimal growth medium. For optimal results, supplement the medium with the ncAA at a concentration typically ranging from 1-10 mM.[20]
-
Induction: When the cell culture reaches an appropriate density (e.g., OD600 of 0.6-0.8), induce the expression of both the orthogonal system components and the target peptide using an inducer like IPTG.
-
Harvesting and Lysis: After a period of expression (typically 4-16 hours), harvest the cells by centrifugation and lyse them using sonication or chemical methods.
-
Purification: Purify the ncAA-containing peptide from the cell lysate, often using an affinity tag (e.g., His-tag) incorporated into the peptide's design.
Characterization of ncAA-Peptides
Confirming the successful synthesis and purity of an ncAA-containing peptide is critical. The primary analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide and to separate it from synthesis byproducts.[21][22]
-
Mass Spectrometry (MS): The gold standard for confirming the identity of the peptide.[21] High-resolution mass spectrometry provides the precise molecular weight, confirming the successful incorporation of the ncAA. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[21]
-
Amino Acid Analysis (AAA): Determines the amino acid composition and quantity, confirming the presence of the intended residues.[21]
Challenges and Future Perspectives
Despite its transformative potential, the field of ncAA incorporation faces several challenges. The chemical synthesis of complex ncAAs can be costly and time-consuming.[2] For ribosomal methods, the efficiency and fidelity of incorporation can vary, and competition with natural release factors at stop codons can lead to truncated products.[23] Furthermore, ensuring the orthogonality of an aaRS/tRNA pair is a significant engineering challenge.[15]
Future efforts are focused on expanding the toolkit of available ncAAs and orthogonal systems, improving incorporation efficiency, and developing methods to incorporate multiple, distinct ncAAs into a single peptide.[15][24] The integration of computational design and high-throughput screening will undoubtedly accelerate the discovery of novel peptide therapeutics with precisely tailored properties, pushing the boundaries of what is possible in drug development.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 6. journals.asm.org [journals.asm.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00098B [pubs.rsc.org]
- 9. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pepdoopeptides.com [pepdoopeptides.com]
- 23. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Fmoc-L-Dab(Me,Ns)-OH: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, Fmoc-L-Dab(Me,Ns)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides. This guide provides a comprehensive overview of its supplier information, pricing, and technical applications in solid-phase peptide synthesis (SPPS).
Supplier and Pricing Information
This compound, a key reagent in peptide chemistry, is available from a limited number of specialized suppliers. The primary identified supplier is Iris Biotech GmbH. The pricing for this compound can vary based on quantity.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Pricing (EUR) |
| Iris Biotech GmbH | FAA4540 | 2389078-09-3 | C₂₆H₂₅N₃O₈S | 539.56 g/mol | €280.00 (1 g) |
| €1,100.00 (5 g) |
Note: Prices are subject to change and may not include taxes or shipping costs. It is recommended to contact the supplier for the most current pricing and availability.
Core Applications in Peptide Synthesis
This compound is an N-alpha-Fmoc-protected, N-gamma-methylated, and N-gamma-nosyl-protected L-2,4-diaminobutyric acid derivative. This unique combination of protecting groups makes it a valuable building block in solid-phase peptide synthesis (SPPS) for introducing N-methylated amino acid residues into a peptide sequence. N-methylation is a critical modification in peptide drug design as it can enhance metabolic stability, improve cell permeability, and modulate biological activity.
The Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amine allows for standard SPPS protocols using piperidine for deprotection. The nosyl (Ns, 2-nitrobenzenesulfonyl) group protecting the gamma-amine is stable to the basic conditions used for Fmoc removal, providing orthogonal protection. This allows for selective deprotection of the nosyl group at a later stage to enable further modifications at the gamma-amine position.
Experimental Protocols
General Protocol for Coupling this compound in Fmoc-SPPS
This protocol assumes a standard solid-phase peptide synthesis setup with a resin-bound peptide chain ready for the coupling of the next amino acid.
1. Resin Swelling:
-
The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
2. Fmoc Deprotection:
-
The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
-
The resin is then thoroughly washed with DMF to remove the deprotection reagent and the cleaved Fmoc adduct.
3. Coupling of this compound:
-
A solution of this compound (typically 3-5 equivalents relative to the resin substitution) and a coupling reagent is prepared in DMF. Common coupling reagents for sterically hindered N-methylated amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
An organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 6-10 equivalents), is added to the activation mixture.
-
The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-4 hours to ensure complete coupling. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine after coupling).
4. Washing:
-
After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
5. Repetition of the Cycle:
-
The Fmoc deprotection and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.
Protocol for Nosyl Group Deprotection
The nosyl group is a robust protecting group that can be selectively removed under mild conditions using a thiol in the presence of a base.
1. Resin Preparation:
-
The peptide-resin containing the Ns-protected Dab residue is washed with DMF.
2. Deprotection Cocktail Preparation:
-
A deprotection cocktail is prepared consisting of a thiol, such as 2-mercaptoethanol or thiophenol (typically 10-20 equivalents), and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (typically 5-10 equivalents), in DMF.
3. Deprotection Reaction:
-
The deprotection cocktail is added to the peptide-resin, and the mixture is agitated for 1-2 hours at room temperature. The progress of the reaction can be monitored by HPLC analysis of a small cleaved sample.
4. Washing:
-
The resin is thoroughly washed with DMF, DCM, and methanol to remove the deprotection reagents and byproducts. The newly liberated gamma-amine is now available for further chemical modification.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Technical Guide: Safety and Handling of Fmoc-L-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(4-nosyl)-L-2,4-diaminobutyric acid, herein referred to as Fmoc-L-Dab(Me,Ns)-OH. The information presented is intended to support researchers and professionals in the safe handling and application of this compound in laboratory and drug development settings.
Chemical and Physical Properties
This compound is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the methyl (Me) and nosyl (Ns) groups protect the gamma-amino group of the diaminobutyric acid (Dab) residue.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid[1][2] |
| Synonyms | Fmoc-Dab(Me,Ns)-OH, N-alpha-Fmoc-N-beta-methyl-N-beta-nosyl-L-2,4-diaminobutyric acid, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(N-methyl-4-nitrophenylsulfonamido)butanoic acid[1] |
| CAS Number | 2389078-09-3[1][2] |
| Molecular Formula | C₂₆H₂₅N₃O₈S[1][2] |
| Molecular Weight | 539.56 g/mol [1][2] |
Safety and Hazard Information
Table 2: Hazard Identification and Precautionary Statements (Inferred)
| Hazard Class | GHS Hazard Statements (Inferred) | Precautionary Statements (Inferred) |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Table 3: Recommended Storage and Handling
| Parameter | Recommendation |
| Storage Temperature | -20°C[1][2] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. Use a dust mask or work in a fume hood to avoid inhalation of powder. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Rinse mouth with water. Do NOT induce vomiting. |
Experimental Protocols and Handling Procedures
This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a peptide chain on a solid support.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The logical workflow for the safe handling and use of a chemical reagent like this compound in a research setting involves several key stages, from initial procurement to final disposal.
Caption: General workflow for safe handling of this compound.
Detailed Methodologies
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink amide, 2-chlorotrityl) in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.
-
Gently agitate for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Coupling:
-
Dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours, or until the coupling reaction is complete (as determined by a ninhydrin test).
-
Drain the reaction solution and wash the resin with DMF to remove excess reagents.
4. Capping (Optional):
-
To block any unreacted amino groups, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water), is added to the resin.
-
The mixture is agitated for 2-4 hours.
-
The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
The precipitated peptide is then collected by centrifugation and lyophilized for purification.
Signaling Pathways and Logical Relationships
The use of this compound is a component of the broader strategy of solid-phase peptide synthesis. The logical relationship between the key steps is illustrated below.
Caption: Core cycle of solid-phase peptide synthesis.
Disclaimer: The information provided in this guide is for informational purposes only and is based on available data for similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Always consult the most up-to-date safety information from the supplier before use.
References
Fmoc-L-Dab(Me,Ns)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and drug development, the use of non-canonical amino acids is a cornerstone for creating peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these specialized building blocks, Fmoc-L-Dab(Me,Ns)-OH emerges as a versatile tool for the synthesis of complex peptide architectures. This N-α-Fmoc-protected L-2,4-diaminobutyric acid derivative features two key modifications: a methyl group and a nosyl (Ns) protecting group on the side-chain gamma-amine. This unique combination allows for the creation of N-methylated peptide backbones and provides an orthogonal handle for selective side-chain manipulation, such as branching or conjugation.
This technical guide provides a comprehensive review of the applications of this compound, drawing upon the established chemistry of its constituent parts. It offers detailed experimental protocols, quantitative data tables for analogous compounds to provide performance benchmarks, and workflow diagrams to illustrate its strategic use in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid | [1] |
| CAS Number | 2389078-09-3 | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Temperature | -20°C | [1] |
Core Application: Orthogonal Synthesis of Branched and Side-Chain Modified Peptides
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a specific point for side-chain modification that is orthogonal to standard protecting group strategies.[2][3] The strategic value of this reagent lies in the unique properties of the nosyl (Ns) protecting group.
The Principle of Orthogonality:
In SPPS, protecting groups are used to prevent unwanted side reactions.[4] An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others.[5][6] The standard Fmoc/tBu strategy relies on:
-
Fmoc (Nα-protection): Base-labile, removed with piperidine.
-
tBu, Boc, Trt (Side-chain protection): Acid-labile, removed with trifluoroacetic acid (TFA).[7]
The Nosyl (Ns) group on the side chain of this compound introduces a third level of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions for tBu/Boc cleavage. The Ns group is selectively removed under mild, nucleophilic conditions using thiols, most commonly thiophenol or mercaptoacetic acid.[7]
This three-dimensional protecting group strategy enables the synthesis of complex peptides, such as:
-
Branched Peptides: A second peptide chain can be synthesized off the deprotected side-chain amine.
-
Site-Specific Conjugation: Molecules like fluorophores, PEG chains, or small molecule drugs can be attached to the side chain.
-
Peptide Cyclization: On-resin cyclization between the side-chain and another part of the peptide can be achieved.
Experimental Protocols
While specific published data for this compound is limited, the following protocols are based on well-established procedures for similar amino acid derivatives and the known chemistry of the nosyl group.
Incorporation into a Peptide Sequence via SPPS
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
Procedure:
-
Pre-activation: Dissolve this compound (3 eq.), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the swelled peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating complete coupling.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
Selective Deprotection of the Side-Chain Nosyl Group
This protocol outlines the on-resin removal of the Ns group to expose the side-chain N-methyl amine for further modification.
Materials:
-
Peptide-resin containing the Dab(Me,Ns) residue
-
Deprotection solution: 1 M β-mercaptoethanol (BME) and 0.5 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. (Alternative: Thiophenol and a base like potassium carbonate).[7]
-
Solvent: DMF
Procedure:
-
Swell the Resin: Swell the peptide-resin in DMF.
-
Deprotection: Add the deprotection solution to the resin.
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by taking small resin samples and analyzing a cleaved peptide aliquot by LC-MS. The reaction is typically complete within 1-2 hours.
-
Washing: Once deprotection is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all traces of the thiol and base. The resin now has a free N-methyl amine on the Dab side chain, ready for the next synthetic step (e.g., coupling of another amino acid for branching).
Quantitative Data for Analogous Compounds
To provide a benchmark for expected performance, the following table summarizes data for a closely related compound, Fmoc-Dab(Boc)-OH. Purity is typically assessed by HPLC.
| Compound | Purity (Assay) | Method |
| Fmoc-Dab(Boc)-OH | ≥97.0% | HPLC |
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the chemical structures and synthetic pathways involved.
Caption: Chemical structure of this compound.
References
- 1. Bot Detection [iris-biotech.de]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Spectroscopic and Synthetic Overview of Fmoc-L-Dab(Me,Ns)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical data for Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-methyl-Nβ-(4-nitrophenylsulfonyl)-L-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH), a specialized amino acid derivative crucial for peptide synthesis and drug design. Due to the limited availability of public domain spectroscopic data, this document outlines the general synthetic approach and presents the key physical and chemical properties.
Chemical Data Presentation
The following table summarizes the fundamental properties of this compound collated from various chemical suppliers.
| Property | Value | Reference |
| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-methyl-Nβ-(4-nitrophenylsulfonyl)-L-diaminobutyric acid | [1] |
| Synonyms | Fmoc-Dab(Me,Ns)-OH | [1] |
| CAS Number | 2389078-09-3 | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
As of the latest literature review, specific, publicly available NMR and mass spectrometry data for this compound has not been identified. Characterization of similar Fmoc-protected and N-methylated amino acids is typically performed using these standard analytical techniques.[][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be expected to confirm the presence of the Fmoc, methyl, and nosyl groups, as well as the diaminobutyric acid backbone. Key expected signals would include aromatic protons from the fluorenyl and nitrophenyl groups, a singlet for the N-methyl group, and characteristic resonances for the chiral alpha-carbon and adjacent methylene groups of the amino acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. The expected [M+H]⁺ ion would be approximately 540.1490 m/z.
Experimental Protocols: A Generalized Synthetic Approach
The likely synthetic pathway can be conceptualized as follows:
-
Resin Loading: The starting material, likely a suitably protected L-diaminobutyric acid derivative, is attached to the 2-CTC resin.
-
Fmoc Group Removal: The Nα-Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF.
-
Nosylation: The free α-amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group.
-
N-Methylation: The sulfonamide nitrogen is sufficiently acidic to be deprotonated by a non-nucleophilic base (e.g., DBU), followed by methylation with a methylating agent like methyl iodide or dimethyl sulfate.
-
Nosyl Group Removal: The Ns group is removed under mild reductive conditions, for instance, using a thiol such as 2-mercaptoethanol.
-
Fmoc Reprotection: The newly revealed secondary amine is then protected with an Fmoc group using a reagent like Fmoc-OSu.
-
Cleavage from Resin: The final product is cleaved from the solid support under mild acidic conditions (e.g., 1% TFA in DCM) to yield the desired this compound.
Molecular Structure and Logical Relationships
The following diagram illustrates the key functional components of the this compound molecule and their connectivity.
Caption: Logical relationship of functional groups in this compound.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-L-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains. The Fmoc/tBu strategy is widely employed due to its mild reaction conditions and orthogonal protection scheme. This document provides a detailed protocol for the incorporation of the non-canonical amino acid, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH), into a peptide sequence during SPPS. The nosyl (Ns) protecting group on the side chain of L-Dab offers an additional level of orthogonal protection, which can be selectively removed on-resin to allow for site-specific modification of the peptide, such as branching or labeling.
Materials and Methods
Materials
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Ns Deprotection Solution:
-
Thiophenol
-
DBU
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether, cold
Experimental Protocols
Standard Fmoc-SPPS Cycle
This protocol outlines the general steps for elongating the peptide chain on the solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU or HBTU, 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol for Incorporating this compound
The incorporation of this compound follows the standard coupling protocol described above. Due to the potential for steric hindrance from the side chain protecting group, using a highly efficient coupling reagent such as HATU is recommended.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection on the resin-bound peptide as described in the standard SPPS cycle.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and HATU (2.85 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If necessary, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any excess reagents.
On-Resin Deprotection of the Ns Group
The Ns group can be selectively removed on-resin using a thiol and a non-nucleophilic base, leaving the Fmoc group and acid-labile side-chain protecting groups intact.
-
Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain (if any), wash the peptide-resin with DMF.
-
Ns Deprotection Cocktail: Prepare a solution of 0.1 M thiophenol and 0.2 M DBU in DMF.
-
Deprotection Reaction:
-
Add the Ns deprotection cocktail to the peptide-resin.
-
Agitate the mixture at room temperature.
-
Monitor the reaction for completion (typically 1-2 hours). This can be done by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove the deprotection reagents and byproducts.
-
Further Modification or Continuation of SPPS: The newly exposed secondary amine on the Dab side chain is now available for further modification (e.g., alkylation, acylation) or the synthesis can be continued by deprotecting the N-terminal Fmoc group of the main chain.
Final Cleavage and Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the coupling and deprotection of this compound is not extensively reported in the literature, the following table presents expected yields based on standard, high-efficiency SPPS protocols. These values should be considered illustrative and may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Expected Efficiency/Yield | Notes |
| Coupling | Coupling of this compound | >99% | With HATU activation and a single 2-hour coupling. A second coupling may be required for difficult sequences. |
| Ns Deprotection | On-resin removal of the Ns group | >95% | Using 0.1 M thiophenol and 0.2 M DBU in DMF for 2 hours. |
| Overall Yield | Crude Peptide Yield | Sequence Dependent | Overall yield is a product of the efficiency of each coupling and deprotection step in the entire synthesis. |
Visualizations
Workflow for SPPS Incorporation of this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS) highlighting the incorporation of this compound.
Orthogonal Deprotection of the Ns Group
Caption: Workflow for the orthogonal on-resin deprotection of the Ns group from the Dab side chain and subsequent options for peptide modification or elongation.
Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns) Protecting Group from Fmoc-L-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nosyl (Ns) group, or 2-nitrobenzenesulfonyl group, is a valuable amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its stability to acidic conditions and orthogonality with common protecting groups like Boc and Fmoc make it a versatile tool. The cleavage of the Ns group is typically achieved under mild conditions using a thiol-mediated nucleophilic aromatic substitution, offering a high degree of selectivity.
This application note provides a detailed protocol for the cleavage of the nosyl group from the N-methylated, Fmoc-protected diaminobutyric acid derivative, Fmoc-L-Dab(Me,Ns)-OH. While specific quantitative data for this exact substrate is not extensively available in published literature, this document compiles established methods for similar N-methylated, N-nosylated amino acids to provide a robust starting point for researchers.
Principle and Mechanism
The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex as a transient intermediate. Subsequent elimination of 2-nitrobenzenethiolate and sulfur dioxide regenerates the free amine.
Reagents and Materials
-
Substrate: this compound
-
Thiols (select one):
-
Thiophenol (PhSH)
-
2-Mercaptoethanol (HOCH₂CH₂SH)
-
Mercaptoacetic acid (HSCH₂COOH)
-
p-Mercaptobenzoic acid
-
-
Bases (select one):
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM) for workup
-
-
Workup and Purification Reagents:
-
0.5 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Experimental Protocols
General Protocol for Nosyl Group Cleavage
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in the chosen solvent (e.g., DMF or ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.2 M.
-
Add the selected thiol (2-10 equivalents).
-
Add the base (2-5 equivalents). The base is crucial for generating the more nucleophilic thiolate.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup Procedure:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.5 M HCl to remove the base, followed by saturated NaHCO₃ solution to remove excess thiol and acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to isolate the desired Fmoc-L-Dab(Me)-OH.
-
Quantitative Data for Deprotection of N-Nosyl Amino Acids
| Substrate | Thiol Reagent (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Nosyl-N-methyl-α-amino acid methyl esters | Mercaptoacetic acid | Sodium methoxide | Not specified | Not specified | Not specified | Quantitative |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | Potassium hydroxide (2.5) | Acetonitrile | 50 | 0.67 | 89-91 |
| N-Nosyl-α-amino acids | Polymer-supported thiol (5) | DBU | Not specified | Not specified | Not specified | High |
| N-Methyl-N-benzyl-o-nitrobenzensulfonamide | PS-thiophenol (1.12) | Cs₂CO₃ (3.25) | THF | Room Temp. | 24 | 96 |
| Nosylated N-(4-methoxybenzyl)-alkylamines | p-Mercaptobenzoic acid | Not specified | Not specified | 40 | 12 | Excellent |
Mandatory Visualizations
Reaction Mechanism of Nosyl Group Cleavage
Caption: Mechanism of Nosyl Cleavage
Experimental Workflow for Nosyl Deprotection
Caption: Experimental Workflow
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the thiol and base, elevating the reaction temperature, or extending the reaction time.
-
Side Product Formation: The primary amine product can sometimes react with byproducts. Careful control of reaction conditions and prompt workup can minimize this. The use of solid-supported thiols can also simplify purification and reduce side reactions.
-
Difficulty in Purification: The thiol byproduct can sometimes be difficult to remove. Using a polymer-supported thiol or a thiol with a functional group that facilitates its removal (e.g., an acidic or basic handle) can be advantageous.
Conclusion
The cleavage of the nosyl group from this compound is a reliable transformation that can be achieved under mild conditions using various thiol-based reagents. While the optimal conditions may require some empirical optimization, the protocols and data presented in this application note provide a solid foundation for successfully performing this deprotection in a research or drug development setting. The use of different thiols and bases allows for fine-tuning of the reaction conditions to suit the specific needs of the synthetic route.
Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a robust and versatile protecting group for primary and secondary amines. Its widespread use in organic synthesis, particularly in peptide and complex molecule synthesis, stems from its ease of installation, stability to a broad range of reaction conditions, and, most importantly, its selective removal under mild conditions. This application note provides a detailed overview and protocols for the selective deprotection of nosylamides using thiol-based reagents. This method is highly valued for its orthogonality to other common amine protecting groups like Boc, Cbz, and Fmoc.[1]
Mechanism of Deprotection
The cleavage of the nosyl group by a thiol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[2] Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a diaryl sulfide byproduct.
Caption: Mechanism of nosyl deprotection by thiolate.
Application Notes
-
Selectivity: The nosyl group can be selectively cleaved in the presence of other common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). This orthogonality is a key advantage in complex multi-step syntheses.[1]
-
Mild Reaction Conditions: The deprotection is typically carried out under mild basic conditions at room temperature, which preserves the integrity of sensitive functional groups within the substrate.
-
Reagents:
-
Thiols: Thiophenol is a common and effective reagent.[2] Odorless alternatives like p-mercaptobenzoic acid and polymer-supported thiols are also available to simplify purification and reduce odor.[1][3]
-
Bases: A variety of bases can be used to generate the thiolate, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[1][2] Cs₂CO₃ has been reported to give superior results in some cases.[1]
-
-
Solvents: Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used solvents for this reaction.
Experimental Protocols
Below are two detailed protocols for the deprotection of nosyl-protected amines. The first is a general procedure using thiophenol, and the second utilizes a polymer-supported thiol for easier purification.
This protocol is adapted from a procedure described for the Fukuyama amine synthesis.[2]
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium hydroxide (KOH) or other suitable base
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.
-
In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of potassium hydroxide (2.5 eq) at 0 °C.
-
Add the potassium thiophenolate solution to the solution of the nosyl-protected amine.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 40 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.[2]
This method simplifies purification by allowing the resin and the resin-bound byproduct to be removed by simple filtration.[1]
Materials:
-
Nosyl-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the nosyl-protected amine (1.0 eq) in dry THF, add cesium carbonate (3.25 eq).[1]
-
Add PS-thiophenol (1.1-2.2 eq).[1]
-
Shake the mixture at room temperature for 8-24 hours. Monitor the reaction by TLC or LC-MS. For complete conversion, a second addition of the resin may be necessary.[1]
-
Upon completion, filter the reaction mixture through a sintered glass funnel and wash the resin thoroughly with THF and dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected amine. Further purification by chromatography is typically not required.[1]
Caption: General workflow for nosyl deprotection.
Quantitative Data
The following table summarizes representative data for the deprotection of various nosyl-protected amines under different conditions.
| Entry | Substrate | Thiol Reagent | Base | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | MeCN | 50 °C | 40 min | 89-91 | [2] |
| 2 | N-Methyl-N-benzyl-o-nitrobenzenesulfonamide | PS-thiophenol | Cs₂CO₃ | THF | Room Temp | 24 h | 96 | [1] |
| 3 | N-Nosyl-α-amino acids | Polymer-supported mercaptoacetic acid | DBU | DMF | Room Temp | 24 h | >95 | [4][5] |
| 4 | N-Nosyl derivatives of primary amines | PS-thiophenol | Cs₂CO₃ | DMF | 80 °C (Microwave) | 6 min | ~95 | [1] |
| 5 | N-cyclopropyl 4-nitrobenzenesulfonamide | 1-decanethiol | K₂CO₃ | DMF | Room Temp | - | High | [3] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reagent(s)- Low reaction temperature | - Add more thiol and/or base.- Gently heat the reaction mixture (e.g., to 40-50 °C). |
| Side Product Formation | - Over-reaction or degradation of starting material/product | - Monitor the reaction closely and stop it once the starting material is consumed.- Use milder conditions (e.g., lower temperature). |
| Difficulty in Removing Thiophenol Odor | - Residual thiophenol or thioether byproduct | - During workup, wash the organic layer with a dilute solution of sodium hypochlorite (bleach) to oxidize residual thiols. |
| Low Yield | - Substrate degradation- Inefficient extraction | - Ensure the reaction conditions are compatible with other functional groups.- Perform multiple extractions during workup. |
References
Application of Fmoc-L-Dab(Me,Ns)-OH in the Synthesis of N-Methylated Cyclic Peptides
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, high binding affinity, and specificity for various biological targets. The introduction of N-methylation in the peptide backbone can further improve their pharmacokinetic properties, such as membrane permeability and oral bioavailability.[1] The orthogonally protected amino acid derivative, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(2-nitrobenzenesulfonyl)-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH), is a valuable building block for the solid-phase synthesis of N-methylated cyclic peptides. The nosyl (Ns) protecting group on the side-chain amine is stable to the basic conditions used for Fmoc deprotection and can be selectively removed under mild conditions, allowing for subsequent on-resin cyclization. This application note provides detailed protocols for the synthesis of a model N-methylated cyclic peptide using this compound, along with relevant data and visualizations.
Key Features of this compound in Cyclic Peptide Synthesis
-
Orthogonal Protection: The Fmoc group on the alpha-amine is labile to piperidine, while the nosyl (Ns) group on the side-chain amine is stable to these conditions. The Ns group can be selectively cleaved using thiol-based reagents, providing an orthogonal strategy essential for on-resin cyclization.
-
Facilitation of N-Methylation: The pre-methylated gamma-amine of the Dab residue allows for the direct incorporation of an N-methylated amino acid into the peptide sequence, simplifying the synthetic process.
-
On-Resin Cyclization: The selective deprotection of the Ns group on the solid support enables intramolecular head-to-tail or side-chain-to-tail cyclization, which can minimize intermolecular side reactions and simplify purification.
Experimental Protocols
The following protocols outline the steps for the synthesis of a model cyclic peptide using this compound.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, and then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to the amino acid solution.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry under vacuum.
On-Resin Deprotection of the Nosyl (Ns) Group
This protocol details the selective removal of the Ns protecting group from the Dab side chain.
Materials:
-
Peptidyl-resin with Ns-protection
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the dried peptidyl-resin in DMF.
-
Prepare a deprotection solution of 1 M thiophenol and 0.5 M DBU in DMF.
-
Add the deprotection solution to the resin and shake at room temperature.
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the deprotection is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
On-Resin Cyclization
This protocol describes the intramolecular head-to-tail cyclization of the deprotected linear peptide.
Materials:
-
Peptidyl-resin with a free N-terminal amine and a deprotected Dab side-chain amine
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF.
-
Prepare a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the cyclization solution to the resin and shake at room temperature. The reaction is typically carried out under dilute conditions to favor intramolecular cyclization.
-
Monitor the cyclization by LC-MS analysis of cleaved aliquots. The reaction is usually complete within 4-24 hours.
-
After completion, wash the resin with DMF (5 times) and DCM (3 times).
Cleavage and Global Deprotection
This protocol describes the final cleavage of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes representative quantitative data for on-resin cyclization of peptides, highlighting the variability in crude purity and yield depending on the peptide sequence and cyclization conditions. While specific data for a peptide synthesized with this compound is not provided in the cited literature, these examples offer a general expectation for such syntheses.
| Peptide Sequence (Example) | Cyclization Method | Crude Purity (%) | Overall Yield (%) | Reference |
| c(G-L-P(O)-V-D-A-F-Y) | On-resin head-to-tail (Asp linker) | ~25 | Not Reported | [2] |
| c(G-L-P(O)-V-E-A-F-Y) | On-resin head-to-tail (Glu linker) | ~28 | Not Reported | [2] |
| N-methylated hexapeptide | On-resin head-to-tail | >90 | 53 | [3] |
| c(R-G-D-S) | On-resin thiol-Michael addition | >95 | 13.8 | [4] |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide using this compound.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-L-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a crucial modification in medicinal chemistry, often leading to enhanced metabolic stability, increased cell permeability, and improved oral bioavailability. The incorporation of N-methylated amino acids, such as N-methyl-L-2,4-diaminobutyric acid (Dab), can significantly modulate the conformational properties and biological activity of peptides. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated Dab using the pre-formed building block, Fmoc-L-Dab(Me,Ns)-OH. The 2-nitrobenzenesulfonyl (Ns) protecting group on the side-chain amine offers orthogonal deprotection, allowing for selective functionalization of the peptide on-resin.
Data Presentation
The successful incorporation of sterically hindered N-methylated amino acids and the subsequent deprotection of the Ns group are critical steps in the synthesis. The following tables provide a summary of recommended reagents and general conditions for these key steps.
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Notes |
| Coupling Reagent | HATU, HCTU, or PyAOP | These reagents are highly effective for coupling sterically hindered amino acids. |
| Equivalents of Amino Acid | 2 - 4 eq | A higher excess may be required for difficult couplings. |
| Equivalents of Coupling Reagent | 1.9 - 3.9 eq | Use slightly less than the amino acid equivalent. |
| Equivalents of Base (e.g., DIPEA) | 4 - 8 eq | A higher excess of a non-nucleophilic base is often necessary. |
| Solvent | DMF or NMP | Ensure use of high-purity, amine-free solvents. |
| Coupling Time | 2 - 4 hours | Extended coupling times or double coupling may be necessary. Monitor with a qualitative test. |
| Monitoring | Bromophenol Blue Test | The Kaiser (ninhydrin) test is not suitable for secondary amines. |
Table 2: Recommended On-Resin Ns-Group Deprotection Conditions
| Parameter | Recommendation | Notes |
| Deprotection Reagent | Thiophenol or 2-Mercaptoethanol | Thiophenol is generally more efficient. |
| Base | DBU | A non-nucleophilic base is preferred to avoid side reactions. |
| Concentration of Thiol | 5 - 10 equivalents | An excess of the thiol is required to drive the reaction to completion. |
| Concentration of Base | 2 - 5 equivalents | |
| Solvent | DMF or NMP | |
| Reaction Time | 1 - 2 hours (repeated) | The deprotection is often performed in two shorter intervals (e.g., 2 x 30 min or 2 x 1 hr). |
| Monitoring | HPLC-MS analysis of a small cleavage sample | To confirm complete removal of the Ns group. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. Adjustments may be necessary for automated synthesizers.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and DMF (5 times).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin as described in step 2.
-
Perform a Kaiser test to confirm complete coupling.
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin.
-
Agitate for 2-4 hours. A second coupling may be required for difficult sequences.
-
Drain and wash the resin as described in step 2.
-
Use the Bromophenol Blue test to monitor the coupling reaction.
5. On-Resin Deprotection of the Ns Group:
-
Wash the resin with DMF.
-
Prepare a solution of 10 equivalents of thiophenol and 5 equivalents of DBU in DMF.
-
Add the solution to the resin and agitate for 1 hour.
-
Drain and repeat the treatment with a fresh deprotection solution for another hour.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
6. Peptide Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for subsequent hindered amino acids) to continue elongating the peptide chain.
7. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for solid-phase peptide synthesis incorporating this compound.
Proposed Mechanism of Action for Antimicrobial Peptides Containing N-Methylated Amino Acids
Many biologically active peptides containing modified amino acids, such as N-methyl-Dab, exhibit antimicrobial properties. A common mechanism of action is the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of antimicrobial peptides targeting the bacterial cell membrane.
Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of N-methylated (N-Me) amino acids into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1][2] However, the steric hindrance posed by the N-methyl group makes the formation of the peptide bond challenging, often leading to slow reaction times, incomplete couplings, and racemization.[3][4] Selecting an appropriate and efficient coupling reagent is therefore paramount to successfully synthesizing N-methylated peptides. These application notes provide a comparative overview of common coupling reagents and detailed protocols for their use in the efficient incorporation of N-methylated amino acids.
Overview and Comparison of Coupling Reagents
The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine. This necessitates the use of highly reactive coupling reagents that can effectively activate the carboxylic acid of the incoming amino acid without causing significant side reactions, most notably racemization. Reagents are typically categorized into uronium/aminium salts, phosphonium salts, and other categories like phosphonic anhydrides.
Data Presentation: Performance of Key Coupling Reagents
The selection of a coupling reagent can dramatically impact the yield and purity of the final N-methylated peptide. The following tables summarize the performance of several common reagents in this context.
Table 1: Uronium/Aminium Salt Reagents
| Reagent | Activating Additive | Base | Typical Yield | Racemization Risk | Key Characteristics |
| HATU | Internal (HOAt) | DIEA, NMM | High | Low to Moderate | Highly efficient and fast-reacting, considered a gold standard for difficult couplings, including N-Me amino acids.[3][5][6] |
| HBTU | Internal (HOBt) | DIEA, NMM | Moderate | Moderate | Less effective than HATU for sterically hindered N-Me couplings.[3][7] |
| HCTU | Internal (6-Cl-HOBt) | DIEA, NMM | High | Low | The 6-chloro substitution enhances reactivity compared to HBTU.[5] |
| COMU | Internal (Oxyma) | DIEA, TMP | High | Low | A third-generation uronium salt with efficiency comparable to HATU but with safer, non-explosive byproducts.[5][8] |
Table 2: Phosphonium Salt Reagents
| Reagent | Activating Additive | Base | Typical Yield | Racemization Risk | Key Characteristics |
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low | Generally effective, but can be less efficient for coupling two adjacent N-Me residues. |
| PyAOP | Internal (HOAt) | DIEA | High | Low | The HOAt-based analogue of PyBOP, showing superior performance for coupling N-methyl amino acids.[8][9] |
| PyBroP | None | DIEA | High | Low | Highly reactive halogenophosphonium salt, very effective for hindered couplings but can lead to side reactions with some Boc-protected amino acids.[7][10] |
Table 3: Other Coupling Reagents
| Reagent | Activating Additive | Base | Typical Yield | Racemization Risk | Key Characteristics |
| T3P® | None (or Oxyma) | Pyridine, DIEA | High | Low | A phosphonic anhydride reagent considered a green and cost-effective alternative with low racemization rates.[11][12] |
| BOP-Cl | None | DIEA | Moderate | Moderate to High | An older reagent used for hindered couplings, but can cause significant racemization.[3] |
| Fmoc-AA-Cl | None (In situ formation) | Collidine | High | Low | In situ generated amino acid chlorides are highly reactive and provide racemization-free coupling for N-Me amino acids.[9] |
Experimental Workflows and Protocols
Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Coupling using HATU
HATU is one of the most effective reagents for coupling sterically hindered amino acids.[3][6]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).[3]
-
Pre-activation: Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-3 minutes.[3][6]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.
-
Monitoring: Monitor the reaction's completion using the Bromophenol Blue test, as the ninhydrin test gives a false negative with the secondary amine of N-methylated residues.[3] A yellow color indicates a complete reaction, while blue or green indicates incompleteness.[3]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Caption: Activation and coupling pathway using HATU.
Protocol 2: Coupling using COMU
COMU is a modern, highly efficient uronium salt that offers a safer alternative to benzotriazole-based reagents.[5][13]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)
-
DIEA or 2,4,6-collidine (TMP)
-
DMF or NMP
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation: Prepare the Fmoc-deprotected peptide-resin as described in Protocol 1.
-
Activation and Coupling:
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature. For particularly difficult couplings (e.g., N-Me-Aib), a second coupling or extended reaction time may be necessary.[13]
-
Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.
Protocol 3: Coupling using T3P®
T3P® is a mild, green, and efficient cyclic phosphonic anhydride reagent that minimizes racemization.[11][15]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin
-
T3P® (Propylphosphonic Anhydride), typically as a 50% solution in a solvent like EtOAc or 2-MeTHF
-
DIEA or Pyridine
-
OxymaPure (optional, but recommended additive)
-
Acetonitrile (ACN) or 2-MeTHF (solvents)
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation: Prepare the Fmoc-deprotected peptide-resin as described in Protocol 1.
-
Coupling Mixture: To the resin, add the Fmoc-N-methyl amino acid (0.5 mmol, 5 eq.) and DIEA (1.0 mmol, 10 eq.).[16]
-
Reagent Addition: Add T3P® solution (0.5 mmol, 5 eq.) to the resin slurry. If using an additive, OxymaPure (0.5 mmol, 5 eq.) can be added.[16]
-
Reaction: Agitate the reaction at room temperature for 1-2 hours. Some protocols may benefit from gentle heating (e.g., 60°C).[17]
-
Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.
Caption: Logical flow of the T3P®-mediated coupling reaction.
Key Considerations and Troubleshooting
-
Racemization: N-methyl amino acids can be prone to racemization, especially during the activation step.[4] To minimize this, use the lowest effective concentration of base, avoid extended pre-activation times, and consider reagents known for low racemization like T3P® or the use of additives like OxymaPure.[11][18] The use of N,N-diisopropylethylamine (DIEA) is generally preferred over triethylamine (TEA) due to its greater steric hindrance and weaker basicity, which can reduce racemization.[18]
-
Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap, terminating the peptide chain.[19] This is more likely if the coupling reagent is used in large excess or if the carboxylic acid activation is slow. Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin minimizes this side reaction.[20]
-
Difficult Couplings: Coupling an N-methylated amino acid onto another N-methylated residue is particularly challenging. In these cases, a double coupling (repeating the coupling step) or increasing the reaction temperature may be required.
-
Monitoring: As mentioned, the standard ninhydrin test is not suitable for monitoring couplings to secondary amines. The bromophenol blue test is a reliable qualitative alternative for solid-phase synthesis.[3]
References
- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. bachem.com [bachem.com]
- 6. pnas.org [pnas.org]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. curiaglobal.com [curiaglobal.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 15. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. peptide.com [peptide.com]
- 20. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for HPLC Purification of Peptides Synthesized with Fmoc-L-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of peptide and protein engineering. The incorporation of modified amino acids, such as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH), allows for the introduction of unique functionalities and structural constraints in novel peptide therapeutics. The nosyl (Ns) protecting group on the side chain offers orthogonal protection, which can be selectively removed under specific conditions. However, the hydrophobicity imparted by both the Fmoc and Ns groups presents a significant challenge for the purification of the crude synthetic peptide.
This document provides detailed application notes and protocols for the successful purification of peptides containing the this compound residue using reversed-phase high-performance liquid chromatography (RP-HPLC). These guidelines are intended to assist researchers in optimizing their purification strategies to achieve high-purity peptides for downstream applications.
Data Presentation: HPLC Purification Parameters
Successful purification of peptides incorporating this compound relies on the careful selection of HPLC parameters. Due to the hydrophobic nature of the Ns and potentially the N-terminal Fmoc group (if purification is performed "Fmoc-on"), a robust reversed-phase method is required. The following table summarizes typical starting parameters for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Preparative HPLC System | Capable of high flow rates and gradient delivery. |
| Column | C18 silica, 5-10 µm, 100-300 Å | C18 is the standard for peptide purification due to its hydrophobicity. Larger pore sizes are suitable for larger peptides. |
| Column Dimensions | 10-50 mm ID x 150-250 mm L | Preparative scale columns for purification of sufficient material. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[1][2] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |
| Gradient | 5-95% B over 30-60 minutes | A broad initial gradient is used for scouting runs to determine the approximate elution time of the target peptide.[1] This can then be optimized to a shallower gradient around the elution point for better resolution. |
| Flow Rate | 5-50 mL/min | Dependent on the column diameter. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm if the peptide contains Trp or Tyr residues. The Ns group also has a UV absorbance that can be monitored. |
| Injection Volume | Dependent on sample concentration and column capacity | The crude peptide should be dissolved in a minimal amount of a strong, non-aqueous solvent like DMF or DMSO and then diluted with Mobile Phase A. |
| Purity (Typical) | >85% after initial purification | As demonstrated with a similarly protected synthetic peptide, initial purification can yield high purity.[3] |
Experimental Protocols
Peptide Cleavage and Deprotection
This protocol outlines the cleavage of the peptide from the solid-phase support and the removal of acid-labile side-chain protecting groups. The Ns group is stable to trifluoroacetic acid (TFA) and will remain on the Dab side chain.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. CAUTION: TFA is highly corrosive. [4]
-
Cold diethyl ether
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal amount of DMF or DMSO, then dilute with a water/acetonitrile mixture for lyophilization.
-
Lyophilize the peptide to obtain a dry powder.
HPLC Purification of the Ns-Protected Peptide
This protocol describes the purification of the crude peptide with the Ns group still attached. This is often the preferred method as the hydrophobicity of the Ns group can aid in separation.
Materials:
-
Lyophilized crude Ns-protected peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of DMF or DMSO. Dilute the sample with Mobile Phase A to a concentration suitable for injection. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Setup:
-
Equilibrate the C18 column with 5% Mobile Phase B for at least 30 minutes.
-
Set the detection wavelengths to 220 nm and 280 nm.
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the chromatogram and collect fractions corresponding to the major peaks.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ns-protected peptide.
Deprotection of the Ns Group
The Ns group is typically removed after HPLC purification to avoid potential side reactions during purification and to simplify the chromatogram of the final product. The removal is achieved by thiolysis.
Materials:
-
Purified, lyophilized Ns-protected peptide
-
Thiophenol or 2-mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base
-
DMF
-
Diethyl ether
Procedure:
-
Dissolve the Ns-protected peptide in DMF.
-
Add an excess of a thiol, such as thiophenol or 2-mercaptoethanol (e.g., 10-20 equivalents).
-
Add a base, such as DBU (e.g., 5-10 equivalents), to facilitate the reaction.
-
Stir the reaction at room temperature and monitor the progress by analytical HPLC or mass spectrometry. The reaction is typically complete within 1-3 hours.
-
Once the deprotection is complete, precipitate the final peptide by adding the reaction mixture to cold diethyl ether.
-
Wash the precipitated peptide with diethyl ether to remove the thiol and other reagents.
-
Lyophilize the final, deprotected peptide.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the synthesized peptide on resin to the final purified and deprotected product.
Caption: Workflow for peptide purification.
Signaling Pathway (Logical Relationship of Purification Steps)
This diagram illustrates the logical progression and decision points in the purification process.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing N-methyl-diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial components in peptide-based drug discovery due to their ability to enhance proteolytic stability, improve membrane permeability, and modulate conformation. N-methyl-diaminobutyric acid (N-Me-DABA), a non-proteinogenic amino acid, is a particularly interesting building block for designing novel therapeutic peptides. Accurate characterization and quantification of peptides containing N-Me-DABA by mass spectrometry are essential for pharmacokinetic studies, metabolism profiling, and quality control. This application note provides a detailed overview of the mass spectrometric analysis of N-Me-DABA-containing peptides, including experimental protocols and expected fragmentation patterns.
While direct experimental data on the fragmentation of N-methyl-diaminobutyric acid containing peptides is not extensively available in published literature, this document extrapolates from the known fragmentation of other N-methylated amino acids and general principles of peptide fragmentation in mass spectrometry.[1]
Predicted Fragmentation Pathways
Understanding the fragmentation pattern of N-Me-DABA-containing peptides is critical for their identification and sequencing. Based on the principles of collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, yielding b- and y-type ions. The presence of the N-methyl group on the diaminobutyric acid residue is expected to influence this fragmentation.
A key diagnostic feature for N-methylated amino acids is the generation of a characteristic immonium ion through the loss of water and carbon monoxide.[1] For a peptide containing N-Me-DABA, a prominent immonium ion is predicted. Additionally, a neutral loss of methylamine (CH3NH2) from the precursor or fragment ions is another potential characteristic fragmentation pathway for N-methylated amino acids.[1]
Caption: Predicted fragmentation pathway of a peptide containing N-methyl-diaminobutyric acid.
Experimental Protocols
This section provides detailed protocols for the synthesis, sample preparation, and LC-MS/MS analysis of peptides containing N-methyl-diaminobutyric acid.
Peptide Synthesis
Peptides containing N-Me-DABA can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold excess of Fmoc-amino acid, HCTU, and a 6-fold excess of DIPEA in DMF. Couple for 30-60 minutes.
-
For the coupling of Fmoc-N-Me-DABA(Boc)-OH and the subsequent amino acid, specialized coupling reagents like PyBOP/HOAt may be required to overcome steric hindrance.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for N-Me-DABA peptides.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.
Protocol:
-
Peptide Dissolution: Dissolve the purified lyophilized peptide in an appropriate solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile.
-
Concentration Determination: Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or a colorimetric assay like the bicinchoninic acid (BCA) assay.
-
Dilution: Dilute the peptide stock solution to the desired concentration for LC-MS/MS analysis using the initial mobile phase composition. For quantitative analysis, a series of calibration standards should be prepared.
-
Internal Standard: For quantitative studies, add a stable isotope-labeled internal standard peptide at a known concentration to all samples, including calibration standards and unknown samples.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of N-Me-DABA-containing peptides.
Protocol:
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the peptide of interest from any impurities. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Full scan MS followed by data-dependent MS/MS of the most intense precursor ions. For quantitative analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Precursor Ion Selection: Select the appropriate precursor ion(s) (e.g., [M+2H]2+ and [M+3H]3+) for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve optimal fragmentation of the peptide, ensuring the generation of characteristic b, y, and immonium ions.
-
Data Analysis: Analyze the acquired data using appropriate software to identify the peptide and, for quantitative studies, to determine its concentration based on the calibration curve.
-
Caption: General workflow for LC-MS/MS analysis of N-Me-DABA peptides.
Quantitative Data Presentation
For quantitative analysis, a calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The data should be presented in a clear and structured table.
Table 1: Example Quantitative LC-MS/MS Data for a Hypothetical N-Me-DABA Peptide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| N-Me-DABA Peptide | 750.4 (2+) | 850.5 (y7) | 1.0 | 1000 | >0.995 | <15% | 85-115% |
| Internal Standard | 754.4 (2+) | 858.5 (y7) | - | - | - | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of Determination; %CV: Percent Coefficient of Variation.
Conclusion
The mass spectrometric analysis of peptides containing N-methyl-diaminobutyric acid is a critical tool for their characterization and quantification in various research and development settings. While specific fragmentation data for N-Me-DABA is limited, the principles outlined in this application note provide a strong foundation for developing robust and reliable analytical methods. The provided protocols for peptide synthesis, sample preparation, and LC-MS/MS analysis can be adapted to specific peptide sequences and analytical requirements. Careful optimization of experimental parameters and a thorough understanding of potential fragmentation pathways will ensure accurate and reproducible results.
References
Application Notes and Protocols for Fmoc-L-Dab(Me,Ns)-OH in Site-Specific Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH) for the site-specific modification of peptides. This unique amino acid derivative offers an orthogonal protection strategy, enabling selective deprotection and modification of the side chain, which is particularly valuable in the synthesis of complex peptides, peptide-drug conjugates, and probes for studying biological pathways.
Introduction
This compound is a specialized building block for solid-phase peptide synthesis (SPPS). The Fmoc group on the alpha-amino group is labile to basic conditions (e.g., piperidine), allowing for standard peptide chain elongation. The side chain is protected by a methyl (Me) and a nosyl (Ns) group. The nosyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin and deprotection of many common side-chain protecting groups. This orthogonality allows for the selective removal of the nosyl group on the solid support, exposing a secondary amine for further modification.
Chemical Properties
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid |
| Synonyms | Fmoc-Dab(Me,Ns)-OH, N-alpha-Fmoc-N-beta-methyl-N-beta-nosyl-L-2,4-diaminobutyric acid, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(N-methyl-4-nitrophenylsulfonamido)butanoic acid |
| CAS Number | 2389078-09-3 |
| Molecular Formula | C₂₆H₂₅N₃O₈S |
| Molecular Weight | 539.56 g/mol |
| Storage Temperature | -20°C |
Applications
The unique protective group strategy of this compound makes it a valuable tool for a variety of applications in peptide chemistry:
-
Site-Specific Labeling: The selective deprotection of the nosyl group allows for the introduction of fluorescent dyes, biotin, or other reporter molecules at a specific position within the peptide sequence.
-
Peptide-Drug Conjugates (PDCs): The exposed secondary amine after nosyl removal can be used as a handle to conjugate small molecule drugs, creating targeted therapeutic agents.
-
Branched and Cyclic Peptides: The side-chain amine can be used as an attachment point for growing a second peptide chain or for cyclization with the N-terminus or another side chain.
-
Probing Protein-Protein Interactions: Peptides modified with specific functionalities can be used to study and modulate signaling pathways and protein interactions.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the standard procedure for coupling this compound during Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Standard protected Fmoc-amino acids
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Note: Due to the potential for steric hindrance with Dab derivatives, a longer coupling time or a double coupling may be necessary to ensure high efficiency.[1]
-
-
Monitoring Coupling Efficiency: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Typical Coupling Efficiency | >98% (with optimized conditions) | General SPPS knowledge |
| Monitoring Method | Kaiser Test / UV-Vis of Fmoc deprotection | [2] |
Protocol 2: On-Resin Deprotection of the Nosyl Group
This protocol outlines the selective removal of the nosyl group from the Dab side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the Dab(Me,Ns) residue
-
N,N-Dimethylformamide (DMF)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Nosyl Deprotection Cocktail: Prepare a solution of 2-mercaptoethanol (10 equivalents relative to resin loading) and DBU (5 equivalents) in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and shake at room temperature for 1-2 hours.
-
Monitoring Deprotection: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS to check for the removal of the nosyl group (mass decrease of 185.0 Da).
-
Washing: After complete deprotection, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove the reagents and byproducts. The resin now contains a free secondary amine on the Dab side chain, ready for modification.
Quantitative Data:
| Parameter | Expected Yield | Reference |
| Nosyl Deprotection Yield | >95% | Based on similar nosyl deprotections on solid support.[3] |
Protocol 3: Site-Specific Modification of the Deprotected Dab Residue
This protocol describes the general procedure for modifying the newly exposed secondary amine on the Dab side chain. The example below uses the coupling of a carboxylic acid.
Materials:
-
Peptide-resin with deprotected Dab(Me)-NH residue
-
Carboxylic acid to be conjugated (e.g., a fluorescent dye with a carboxyl group)
-
Coupling reagents: HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Start with the washed peptide-resin from Protocol 2.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (5 equivalents), HATU/PyBOP (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the resin and shake for 4-12 hours at room temperature.
-
Monitoring: Monitor the reaction completion by HPLC-MS analysis of a small cleaved sample.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
Visualizations
Caption: Experimental workflow for site-specific peptide modification.
Caption: Orthogonal deprotection strategy.
Conclusion
This compound is a versatile building block that enables precise, site-specific modification of peptides. The orthogonal nature of the nosyl protecting group allows for its selective removal on the solid support without affecting other protecting groups, providing a powerful tool for the synthesis of complex and functionalized peptides for research and drug development. The protocols provided herein offer a starting point for the successful application of this valuable reagent. Optimization of coupling and deprotection times may be necessary depending on the specific peptide sequence and the modification being introduced.
References
Revolutionizing Drug Discovery: The Power of N-Methylated Peptides
Application Notes & Protocols
N-methylation, the strategic addition of a methyl group to the amide nitrogen of a peptide backbone, has emerged as a transformative strategy in drug discovery. This seemingly minor modification can dramatically enhance the therapeutic potential of peptides by overcoming their inherent limitations, such as poor metabolic stability and low cell permeability. These application notes provide an in-depth overview of the utility of N-methylated peptides in drug development, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.
Key Advantages of N-Methylated Peptides in Drug Discovery
N-methylation offers a multitude of benefits for peptide-based drug candidates:
-
Enhanced Metabolic Stability: By shielding the amide bond from proteolytic cleavage, N-methylation significantly increases the peptide's resistance to enzymatic degradation, leading to a longer plasma half-life.[1][2][3] For instance, an N-methylated glutathione analog demonstrated a 16.8-fold increase in plasma half-life compared to the native peptide.[4]
-
Improved Membrane Permeability and Oral Bioavailability: The introduction of a methyl group reduces the hydrogen bonding capacity of the amide backbone and can favor conformations that mask polar groups, thereby increasing lipophilicity and facilitating passage through cell membranes.[2][5][6] This can lead to remarkable improvements in oral bioavailability. A notable example is a tri-N-methylated analog of a Veber-Hirschmann somatostatin peptide, which achieved 10% oral bioavailability.[7][8][9] Another study reported a cyclic hexapeptide with three N-methyl groups showing an oral bioavailability of 28% in rats.[5]
-
Modulation of Receptor Affinity and Selectivity: N-methylation can constrain the peptide's conformational flexibility, locking it into a bioactive conformation that enhances binding affinity and selectivity for its target receptor.[8][9][10] This can lead to more potent and specific therapeutic effects with fewer off-target side effects.
-
Fine-tuning of Physicochemical Properties: The degree and position of N-methylation can be systematically varied to fine-tune the physicochemical properties of a peptide, allowing for the optimization of its drug-like characteristics.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on N-methylated peptides, highlighting their improved pharmacokinetic properties.
Table 1: Oral Bioavailability of N-Methylated Peptides
| Peptide Analog | Number of N-methyl Groups | Oral Bioavailability (%) | Species | Reference |
| Tri-N-methylated Veber-Hirschmann peptide | 3 | 10 | Not Specified | [7][8][9] |
| Cyclic Hexapeptide | 3 | 28 | Rat | [5] |
| N-methylated Glutathione (Compound 1.70) | 1 | 16.1-fold increase vs. native | Not Specified | [4] |
Table 2: In Vitro Permeability of N-Methylated Peptides
| Peptide Library | N-methylation Details | Caco-2 Permeability (Papp) | Key Finding | Reference |
| Poly-alanine cyclic hexapeptides | 1-5 N-methyl groups | Papp > 1 x 10⁻⁵ cm/s for 10 analogs | Permeability was not correlated with the number of N-methyl groups, but with their position. | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a common method for the on-resin N-methylation of peptides.[14][15]
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Standard Solid-Phase Peptide Synthesis (SPPS): Assemble the linear peptide on the resin using standard Fmoc-SPPS chemistry.
-
On-Resin N-methylation (Fukuyama-Mitsunobu Reaction): a. Swell the resin-bound peptide in DMF. b. Wash the resin with DCM. c. Treat the resin with a solution of o-NBS-Cl and collidine in DCM to protect the free amine. d. Wash the resin with DCM and DMF. e. Perform the Mitsunobu reaction by treating the resin with PPh₃ and MeOH in THF, followed by the dropwise addition of DIAD or DEAD. f. Wash the resin with THF and DCM.
-
Deprotection of the Nosyl Group: a. Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS protecting group. b. Wash the resin with DMF.
-
Coupling of the Next Amino Acid: a. Couple the subsequent Fmoc-amino acid using a suitable coupling reagent such as HATU and DIPEA in DMF. Microwave-assisted coupling can be beneficial for sterically hindered N-methylated amino acids.[15]
-
Repeat and Cleavage: a. Repeat the N-methylation and coupling steps as required for multiple N-methylations. b. After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water).
-
Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the N-methylated peptide by mass spectrometry.
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.[13]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test peptide and control compounds (e.g., mannitol for paracellular transport, testosterone or propranolol for transcellular transport)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Differentiation: Allow the cells to differentiate for 19-21 days to form a confluent monolayer with well-developed tight junctions. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test peptide solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replenish with fresh HBSS. f. Collect a sample from the apical chamber at the end of the experiment.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to N-methylated peptides in drug discovery.
Caption: Workflow for the discovery and development of N-methylated peptide drugs.
Caption: Impact of N-methylation on the properties of peptides for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 8. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 9. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of N-methylated cyclic peptides. | Sigma-Aldrich [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Ns Group Removal in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the removal of the 2-nitrobenzenesulfonyl (Ns) protecting group from primary and secondary amines in the context of solid-phase synthesis. The Ns group is a valuable tool in peptide and small molecule synthesis due to its stability to acidic conditions and its orthogonal removal using thiol-based reagents. These protocols offer a step-by-step guide for efficient Ns deprotection, including quantitative data to aid in the selection of optimal conditions.
Introduction to Ns Protection and Deprotection
The 2-nitrobenzenesulfonyl (Ns) group, introduced by Fukuyama, serves as a robust protecting group for amines. It is particularly useful in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules on a solid support. The key advantage of the Ns group is its facile cleavage under mild, nucleophilic conditions, typically employing a thiol and a base. This orthogonality allows for selective deprotection without affecting other acid- or base-labile protecting groups commonly used in solid-phase synthesis.
The mechanism of Ns group removal involves a nucleophilic aromatic substitution reaction. A thiolate anion, generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the Ns group, leading to the formation of a Meisenheimer complex. This intermediate then collapses, releasing the free amine and a sulfonated thiol byproduct.
Experimental Protocols
This section outlines detailed protocols for the removal of the Ns group on a solid support. The choice of reagents and conditions can be tailored based on the specific substrate and desired reaction kinetics.
Materials and Reagents
-
Resin-bound Ns-protected substrate: (e.g., Ns-amino acid attached to a resin)
-
Thiol Reagents:
-
Thiophenol (PhSH)
-
2-Mercaptoethanol (HOCH₂CH₂SH)
-
-
Base:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium Carbonate (K₂CO₃)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail (for peptide cleavage from resin): e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5)
-
Reaction Vessel: Solid-phase synthesis vessel with a frit.
Protocol 1: Ns Group Removal using Thiophenol and DBU
This is a highly efficient and rapid method for Ns deprotection.
-
Resin Swelling: Swell the Ns-protected resin in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail by dissolving thiophenol and DBU in DMF. A typical cocktail consists of 10 equivalents of thiophenol and 5 equivalents of DBU relative to the resin loading.
-
Deprotection Reaction: Drain the DMF from the swollen resin and add the deprotection cocktail. Gently agitate the resin at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a qualitative test for the presence of a free amine (e.g., Kaiser test).
-
Washing: Once the deprotection is complete (typically 30-60 minutes), drain the deprotection cocktail and wash the resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove all byproducts and excess reagents.
-
Drying: Dry the resin under vacuum.
Protocol 2: Ns Group Removal using 2-Mercaptoethanol and DBU
This protocol offers a less odorous alternative to thiophenol.
-
Resin Swelling: Swell the Ns-protected resin in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail consisting of 20 equivalents of 2-mercaptoethanol and 10 equivalents of DBU in DMF.
-
Deprotection Reaction: Drain the DMF from the swollen resin and add the deprotection cocktail. Agitate the mixture at room temperature.
-
Monitoring the Reaction: Monitor the reaction progress using a suitable method (e.g., Kaiser test).
-
Washing: Upon completion (typically 1-2 hours), drain the deprotection solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Quantitative Data Summary
The following table summarizes the efficiency of different Ns group removal protocols based on typical laboratory results. The efficiency is reported as the approximate time required for complete deprotection as confirmed by a negative chloranil test or quantitative HPLC analysis of a cleaved test peptide.
| Thiol Reagent | Base | Thiol (eq.) | Base (eq.) | Solvent | Temperature (°C) | Deprotection Time (min) |
| Thiophenol | DBU | 10 | 5 | DMF | 25 | 30 - 60 |
| 2-Mercaptoethanol | DBU | 20 | 10 | DMF | 25 | 60 - 120 |
| Thiophenol | K₂CO₃ | 10 | 10 | DMF | 25 | 120 - 240 |
| 2-Mercaptoethanol | K₂CO₃ | 20 | 20 | DMF | 50 | 90 - 180 |
Note: Equivalents are calculated relative to the loading capacity of the resin. Deprotection times can vary depending on the specific substrate and the steric hindrance around the Ns-protected amine.
Diagrams
Ns Group Removal Workflow
Caption: General workflow for the removal of the Ns protecting group in solid-phase synthesis.
Signaling Pathway of Ns Deprotection
Caption: The nucleophilic aromatic substitution mechanism for the cleavage of the Ns protecting group.
Application Notes and Protocols: Fmoc-L-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of N-α-Fmoc-N-γ-methyl-N-γ-(2-nosyl)-L-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH) in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative is a valuable building block for the introduction of N-methylated residues into peptide sequences, a modification known to enhance proteolytic stability, membrane permeability, and receptor affinity. This document outlines its compatibility with various common linkers and resins, and provides detailed protocols for its application.
Chemical Properties and Advantages
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection and a 2-nitrobenzenesulfonyl (nosyl or Ns) group for semi-permanent protection of the N-γ-methylamino function.
Key Advantages:
-
Orthogonal Protection: The Fmoc group is labile to basic conditions (e.g., piperidine), while the Ns group is stable to these conditions but can be selectively removed using mild nucleophiles like thiols. This orthogonality is crucial for controlled peptide chain elongation and side-chain manipulation.
-
Facilitates N-Methylation: It provides a direct route for incorporating N-methylated amino acids into peptides, which can improve their pharmacokinetic properties.
-
Compatibility: As demonstrated in the following sections, this building block is compatible with a range of standard SPPS linkers and resins.
Compatibility with Linkers
The choice of linker is critical as it determines the C-terminal functionality of the cleaved peptide (acid or amide) and the conditions required for cleavage.
Rink Amide Linker
The Rink Amide linker is widely used for the synthesis of peptide amides.
Compatibility: this compound is compatible with Rink Amide resins. Standard coupling protocols can be employed for its incorporation into the peptide chain.
Considerations: Cleavage from Rink Amide resin is typically achieved with strong acids like trifluoroacetic acid (TFA). The Ns group is generally stable to TFA for the duration of cleavage. However, linker decomposition during TFA cleavage can sometimes lead to the formation of C-terminal N-alkylated peptide amides as a side product. The use of scavengers, such as 1,3-dimethoxybenzene, in the cleavage cocktail is recommended to suppress this side reaction.
Wang Linker
The Wang linker is the most common choice for synthesizing peptides with a C-terminal carboxylic acid.
Compatibility: this compound is compatible with Wang resin. The ester linkage to the resin is stable to the basic conditions of Fmoc deprotection.
Considerations: Peptides are cleaved from Wang resin using moderately acidic conditions, typically 50% TFA in dichloromethane (DCM). These conditions are compatible with the Ns protecting group.
Sieber Amide Linker
The Sieber Amide linker is an acid-labile linker used for the synthesis of peptide amides, offering milder cleavage conditions compared to the Rink Amide linker.
Compatibility: Sieber Amide resin is highly compatible with sterically hindered amino acids, including N-methylated residues like this compound. Its reduced steric hindrance compared to the Rink Amide linker can lead to higher loading efficiencies for such building blocks.
Considerations: A key advantage of the Sieber linker is the ability to cleave the peptide under very mild acidic conditions (e.g., 1-2% TFA in DCM), which yields a fully protected peptide amide. This is particularly advantageous when subsequent solution-phase manipulations of the protected peptide are planned. For complete deprotection of side-chain protecting groups, a standard strong acid cleavage cocktail is required.
Compatibility with Resins
The solid support, or resin, provides the scaffold for peptide synthesis. Its chemical nature can significantly impact swelling properties, reaction kinetics, and the successful synthesis of complex peptides.
Polystyrene Resins
Standard polystyrene (PS) resins, cross-linked with divinylbenzene (DVB), are the most common and cost-effective supports for SPPS.
Compatibility: this compound can be used with polystyrene resins such as Rink Amide-PS and Wang-PS.
Considerations: Polystyrene is a hydrophobic matrix. For long or aggregation-prone peptide sequences, which can be exacerbated by the presence of N-methylated residues, PS resins may lead to incomplete reactions and lower purity of the crude product. Diethylene glycol (DEG)-crosslinked polystyrene resins have shown improved performance for hydrophobic peptides.
Polyethylene Glycol (PEG) Resins
PEG-based resins, such as PEG-grafted polystyrene (PEG-PS) and 100% PEG resins, offer a more polar environment.
Compatibility: PEG resins are highly compatible with the synthesis of N-methylated peptides. The improved solvation properties of PEG resins in common SPPS solvents like DMF can enhance coupling efficiencies and minimize aggregation.
Considerations: PEG resins generally have a lower loading capacity compared to polystyrene resins but often result in higher purity for complex sequences.
ChemMatrix® Resins
ChemMatrix® is a 100% PEG-based resin known for its exceptional chemical stability and superior performance in the synthesis of long and difficult peptides.
Compatibility: ChemMatrix® is an excellent choice for synthesizing peptides containing this compound, especially for complex and hydrophobic sequences. Its high swelling capacity in a wide range of solvents facilitates efficient reagent access and can lead to significantly improved crude peptide purity.
Considerations: While offering superior performance, ChemMatrix® resins are typically more expensive than standard polystyrene resins.
Quantitative Data Summary
The following tables summarize the compatibility and expected performance of this compound with different linker and resin combinations. Quantitative data for this specific amino acid derivative is not widely published in a comparative format; therefore, the information is based on general principles of SPPS and the properties of N-methylated amino acids.
Table 1: Linker Compatibility and Performance
| Linker | C-Terminal | Cleavage Conditions | Compatibility with this compound | Expected Performance |
| Rink Amide | Amide | Strong Acid (e.g., 95% TFA) | High | Good yields, potential for N-alkylation side product. |
| Wang | Carboxylic Acid | Moderate Acid (e.g., 50% TFA) | High | Good yields for C-terminal acid peptides. |
| Sieber Amide | Amide | Mild Acid (1-2% TFA) for protected peptide | Very High | Excellent for sterically hindered residues, allows for isolation of protected fragments. |
Table 2: Resin Compatibility and Performance
| Resin Type | Composition | Key Features | Compatibility with this compound | Expected Performance |
| Polystyrene (PS) | Polystyrene-co-divinylbenzene | Hydrophobic, high loading | Good | Suitable for shorter, less complex peptides. |
| PEG-PS | Polyethylene glycol grafted on polystyrene | Amphiphilic, good swelling | High | Improved performance for longer or more difficult sequences compared to PS. |
| ChemMatrix® | 100% Polyethylene glycol | Highly polar, excellent swelling and stability | Very High | Superior performance for complex, hydrophobic, and N-methylated peptides. |
Experimental Protocols
General SPPS Cycle for Incorporating this compound
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Nosyl Group Cleavage in Fmoc-L-Dab(Me,Ns)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the nosyl (Ns) protecting group from Fmoc-L-Dab(Me,Ns)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nosyl group cleavage?
A1: The cleavage of the nosyl (2-nitrobenzenesulfonyl) group is a nucleophilic aromatic substitution reaction. A thiol-based reagent, activated by a base to form a more nucleophilic thiolate, attacks the electron-deficient aromatic ring of the nosyl group. This is followed by the departure of the sulfonamide nitrogen, releasing the free amine.
Q2: Why is the nosyl group used for side-chain protection of diaminobutyric acid (Dab)?
A2: The nosyl group is a valuable protecting group in Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and its lability under specific, mild deprotection conditions (thiol/base treatment). This orthogonality allows for selective deprotection of the Dab side chain for subsequent modifications, such as branching or cyclization.
Q3: What makes the cleavage of the nosyl group from this compound potentially problematic?
A3: The presence of a methyl group on the sulfonamide nitrogen can introduce steric hindrance, potentially slowing down the nucleophilic attack by the thiolate. This can lead to incomplete cleavage if the reaction conditions (time, temperature, reagent concentration) are not optimized.
Q4: Are there alternatives to foul-smelling thiol reagents for nosyl deprotection?
A4: Yes, researchers have explored the use of "odorless" thiols to mitigate the unpleasant smell associated with reagents like thiophenol.[1] One such approach involves the in-situ formation of a thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[1]
Troubleshooting Guide: Incomplete Nosyl Cleavage
Incomplete removal of the nosyl group is a common issue that can lead to truncated or modified peptide sequences, complicating purification and reducing overall yield. The following guide provides potential causes and solutions for this problem.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting logic for incomplete nosyl group cleavage.
Quantitative Data on Deprotection Conditions
While specific data for this compound is limited, the following table summarizes typical conditions and expected outcomes for nosyl group cleavage from N-alkylated sulfonamides based on available literature. This data can be used as a starting point for optimization.
| Reagent System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Thiophenol (5-10 eq.) | K₂CO₃ (3-5 eq.) | DMF | Room Temp | 12-24 | Moderate to High | General Knowledge |
| 2-Mercaptoethanol (10 eq.) | DBU (5 eq.) | DMF | Room Temp | 2-4 | High | Adapted from[2] |
| Polymer-supported thiophenol (2-3 eq.) | Cs₂CO₃ (3 eq.) | THF | Room Temp | 24 | >95% | [3] |
| Polymer-supported thiophenol (2-3 eq.) | Cs₂CO₃ (3 eq.) | THF (Microwave) | 80 | 0.1 (6 min) | >95% | [3] |
Note: Yields are highly substrate-dependent and may require optimization for this compound.
Experimental Protocols
Protocol 1: Nosyl Group Cleavage using Thiophenol and Potassium Carbonate
This protocol is a standard method for nosyl group removal.
Workflow Diagram:
References
- 1. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Side reactions associated with N-methylated amino acid coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with N-methylated amino acid coupling in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the coupling of N-methylated amino acids?
A1: The coupling of N-methylated amino acids is often challenging due to steric hindrance and altered reactivity. The most common side reactions include:
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[1][2][3][4] It is particularly prevalent when proline is one of the first two residues.[1]
-
Epimerization: The loss of stereochemical integrity at the alpha-carbon of the amino acid can occur, leading to a mixture of diastereomers with potentially different biological activities.[5][6] This is a concern when using strong bases or with prolonged reaction times.
-
Urethane Formation: This side reaction is associated with the mixed carbonic anhydride method of coupling and is more prominent with sterically hindered residues like N-methylated amino acids.[7][8][9]
-
Low Coupling Efficiency: Due to the steric bulk of the N-methyl group, coupling reactions can be slow and incomplete, resulting in deletion sequences in the final peptide.[10][11]
-
Guanidinylation: Uronium/aminium-based coupling reagents like HBTU can react with the N-terminal amine to form a guanidinylated species, which terminates the peptide chain.[12][13]
Q2: Which coupling reagents are recommended for N-methylated amino acids?
A2: Due to the challenges in coupling N-methylated amino acids, more powerful coupling reagents are generally required. Some of the most effective reagents include:
-
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A versatile reagent, though sometimes less effective for highly hindered couplings.[13][14]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Shows high efficiency, especially in coupling N-methylated amino acids to other N-methylated residues.[15][16]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A more reactive reagent, often used for difficult couplings where others fail.[13][17][18]
-
-
Aminium/Uronium Salts:
-
HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Known for its high reactivity and ability to suppress racemization.[13][17][19] It is often considered superior to HBTU for difficult couplings.[19]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with similar efficiency.[20]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A common coupling reagent, but can be less effective for N-methylated residues compared to HATU.[6][17]
-
Q3: How can I monitor the completion of an N-methylated amino acid coupling reaction?
A3: Traditional monitoring methods like the Kaiser test (ninhydrin test) are ineffective for secondary amines, such as N-methylated amino acids, as they do not produce the characteristic blue color.[17] Alternative methods are necessary:
-
Bromophenol Blue Test: This test is based on an acid-base reaction and can detect secondary amines. A color change from blue/green to yellow indicates complete coupling.[17][21]
-
Isatin Test: This test can be used to detect unprotected proline, another secondary amine, and may be applicable to N-methylated residues, producing a blue color if the coupling is incomplete.[21]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Test: This test can also detect secondary amines.[21]
-
LC-MS Analysis of a Cleaved Sample: A small sample of the resin can be cleaved and analyzed by LC-MS to directly assess the extent of coupling and identify any side products.[22][23]
Troubleshooting Guides
Issue 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Positive result from a secondary amine test (e.g., Bromophenol Blue test remains blue/green).
-
Presence of deletion sequences in the final product upon LC-MS analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reactivity of the coupling reagent. | Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBrOP.[13][17][20] |
| Steric hindrance. | Increase the reaction time and/or temperature. Microwave-assisted synthesis can significantly accelerate hindered couplings.[11] Consider a double coupling, where the coupling step is repeated with fresh reagents.[21] |
| Peptide aggregation. | Change the solvent to a more disruptive one, such as NMP or DMSO, or a mixture like DCM/DMF.[21] |
| Sub-optimal activation. | Ensure proper stoichiometry of reagents. For phosphonium and aminium reagents, a base like DIPEA or NMM is required.[13] Pre-activation of the amino acid before adding it to the resin can improve efficiency.[12] |
Issue 2: High Levels of Diketopiperazine (DKP) Formation
Symptoms:
-
Significant peak corresponding to the cyclic dipeptide in the HPLC analysis of the crude product.
-
Low yield of the desired full-length peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sequence susceptibility (especially with Proline at position 2). | Synthesize the first two amino acids as a dipeptide unit and couple it to the resin. This bypasses the vulnerable dipeptide-resin stage. |
| Base-catalyzed cyclization during Fmoc deprotection. | Reduce the Fmoc deprotection time. Use a weaker base or a lower concentration of piperidine. |
| Resin type. | For sequences prone to DKP formation, consider using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, which can inhibit the back-biting reaction. |
| Storage conditions of peptide-resin intermediates. | DKP formation can occur during storage.[1][2] Store resin-bound peptides under inert gas at low temperatures and minimize storage time between steps. |
Issue 3: Significant Epimerization (Racemization)
Symptoms:
-
Appearance of diastereomeric peaks in the HPLC chromatogram of the final peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-activation of the carboxylic acid. | Avoid prolonged pre-activation times.[24] |
| Strongly basic conditions. | Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.[13][25] For some systems, DIC/HOAt in a non-basic condition has been shown to reduce epimerization.[5] |
| High reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C or -15 °C) to minimize the rate of epimerization.[26] |
| Choice of coupling reagent and additives. | The addition of HOBt or, more effectively, HOAt can suppress racemization.[26][27] Reagents like HATU are known to reduce racemization compared to others.[19] |
Issue 4: Urethane Formation
Symptoms:
-
Presence of a side product with a mass corresponding to the addition of the chloroformate-derived moiety to the amino acid.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side reaction in the mixed carbonic anhydride method. | The choice of tertiary amine and solvent is critical. N-methylpiperidine in dichloromethane is reported to be a good combination for minimizing urethane formation.[7][9] |
| Steric hindrance of the N-methylated amino acid. | Use a small excess of the N-methylated amino acid to favor the desired peptide bond formation over urethane formation.[7] |
Data Summary Tables
Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acid Couplings
| Coupling Reagent | Relative Efficiency | Tendency for Side Reactions (Epimerization) | Notes |
| HATU | Very High | Low | Often the reagent of choice for difficult couplings, including N-methylated residues.[13][17][19] |
| HCTU | High | Low | A more cost-effective alternative to HATU with comparable performance.[20] |
| PyBrOP | Very High | Moderate | Highly reactive, useful for very hindered couplings but may increase the risk of racemization with prolonged reaction times.[13][17][18] |
| PyAOP | High | Low | Particularly effective for coupling N-methylated amino acids to each other.[15][16] |
| HBTU | Moderate to High | Moderate | Less effective than HATU for hindered couplings.[6][17] Can lead to guanidinylation if not pre-activated.[12] |
| PyBOP | Moderate to High | Moderate | A standard phosphonium salt reagent, but may be less effective for the most challenging N-methylated couplings.[13][14] |
| DIC/HOAt | Moderate | Low | Can be effective in suppressing epimerization, especially under non-basic conditions.[5] |
Table 2: Influence of Solvent on Diketopiperazine (DKP) Formation Rate
| Solvent | Relative Rate of DKP Formation |
| DMSO | Fastest |
| DMF | Fast |
| NMP | Slower |
| ACN | Slowest |
Data derived from studies on the stability of Fmoc-protected peptide intermediates on resin.[2][3]
Experimental Protocols
Protocol 1: General Coupling of an Fmoc-N-methyl-amino acid using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF or NMP for at least 30 minutes.[17]
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF or NMP.[17]
-
Base Addition: Add 8 equivalents of diisopropylethylamine (DIPEA) to the amino acid/HATU solution.[17]
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40-50°C) or with microwave assistance.
-
Monitoring: After the desired reaction time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Bromophenol Blue test to check for completion.[17]
-
Washing: Once the coupling is complete (test is negative/yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
-
Reagent Preparation: Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 ml of DMF.[17]
-
Sample Preparation: Remove a small sample of resin beads (a few beads are sufficient) from the reaction vessel.
-
Washing: Place the beads in a small test tube or on a spot plate and wash thoroughly with methanol to remove any residual reagents.
-
Test: Add 1-2 drops of the Bromophenol Blue test solution to the washed resin beads.
-
Observation: Observe the color of the beads and the solution.
-
Yellow: The coupling is complete (no free amine).
-
Blue to Green: The coupling is incomplete (free amine is present).[17]
-
Protocol 3: Identification of Side Products by HPLC-MS
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) is typically used to separate the crude peptide mixture.
-
-
UV Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Identify the peak corresponding to the desired peptide based on its expected mass.
-
Analyze the masses of other peaks to identify potential side products such as deletion sequences, diketopiperazines, or products of urethane formation.
-
Visualizations
Caption: Key side reaction pathways in N-methylated amino acid coupling.
Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. peptide.com [peptide.com]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 19. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. peptide.com [peptide.com]
- 22. lcms.cz [lcms.cz]
- 23. lcms.cz [lcms.cz]
- 24. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 27. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Fmoc-L-Dab(Me,Ns)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of Fmoc-L-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging in SPPS?
A1: The primary challenge in coupling this compound stems from steric hindrance. The presence of a methyl group on the side-chain nitrogen (Nγ) significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric bulk slows down the coupling reaction and can lead to incomplete acylation.
Q2: Why is the standard Kaiser test not suitable for monitoring the coupling of this compound?
A2: The Kaiser test is designed to detect primary amines. When coupling an amino acid to a resin-bound peptide with an N-terminal secondary amine, such as after the deprotection of an N-methylated residue, the Kaiser test will give a false negative (colorless or yellowish result) even if the coupling is incomplete. This is because the N-terminus is a secondary amine. Therefore, alternative monitoring tests are required.
Q3: What are the potential side reactions associated with the use of this compound?
A3: While specific side reactions for the Ns (nosyl) group in this exact context are not extensively documented in readily available literature, researchers should be aware of potential issues related to sterically hindered amino acids in general. These can include:
-
Incomplete Coupling: Leading to deletion sequences in the final peptide.
-
Racemization: While less common with urethane-based protecting groups like Fmoc, harsh or prolonged coupling conditions can increase the risk of epimerization.
-
Side-chain reactions: The nosyl group is generally stable but can be susceptible to nucleophilic attack under certain conditions, although this is less common during the coupling step.
Q4: Can I use standard coupling reagents like HBTU/HOBt for this compound?
A4: While HBTU/HOBt are robust coupling reagents for many standard amino acids, they may be less effective for sterically hindered residues like this compound, potentially leading to low coupling yields.[1] More potent coupling reagents are generally recommended to overcome the steric hindrance.
Troubleshooting Guide
Low coupling efficiency with this compound is a common issue. The following guide provides potential causes and recommended solutions to troubleshoot and optimize your synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or no coupling | Inadequate activation of the amino acid. | Use a more potent coupling reagent such as HATU, HCTU, PyAOP, or PyBrOP.[1][2] |
| Steric hindrance from the N-methyl group. | Increase the coupling time (e.g., 2-4 hours or overnight).[3] Perform a double coupling by repeating the coupling step with fresh reagents. | |
| Sub-optimal solvent conditions. | Ensure the use of high-purity, anhydrous DMF. In some cases, a switch to NMP or a DCM/DMF mixture may improve solubility and coupling efficiency. | |
| False negative monitoring test | Use of the Kaiser test for a secondary amine. | Utilize a monitoring test suitable for secondary amines, such as the Bromophenol Blue test or the Chloranil test.[4] |
| Presence of deletion sequences in final product | Incomplete coupling at the this compound step. | After an extended or double coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. |
| Racemization | Use of a strong base or prolonged activation times. | Use a weaker base like 2,4,6-collidine instead of DIPEA, especially with sensitive amino acids.[5] Minimize the pre-activation time of the amino acid. |
Quantitative Comparison of Recommended Coupling Reagents
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time | Key Advantages |
| HATU | 1 : 0.9 : 2 (e.g., DIPEA) | 1-4 hours | Highly effective for sterically hindered couplings, including N-methylated amino acids.[6][7] |
| HCTU | 1 : 1 : 2 (e.g., DIPEA) | 1-4 hours | Similar to HATU, provides efficient activation for difficult couplings. |
| PyAOP | 1 : 1 : 2 (e.g., DIPEA) | 1-4 hours | Particularly effective for coupling N-methylated amino acids.[2][8] |
| PyBrOP | 1 : 1 : 3 (e.g., DIPEA) | 1-2 hours | A more reactive phosphonium salt-based reagent, suitable for very difficult couplings.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a monitoring test (e.g., Bromophenol Blue or Chloranil test) to check for completion.
-
If the coupling is incomplete, repeat steps 2-8 (double coupling).
-
If the coupling is complete, proceed with the next Fmoc deprotection step.
Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
This test is a qualitative method to detect the presence of free amines on the resin.
Materials:
-
Resin sample (a few beads)
-
Bromophenol Blue solution (0.025% w/v in DMF)[1]
-
Methanol
-
Small test tube
Procedure:
-
Take a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol to remove any residual reagents.
-
Add a few drops of the Bromophenol Blue solution to the beads.
-
Observe the color of the beads and the solution.
Protocol 3: Monitoring Coupling Completion with the Chloranil Test
This test is another qualitative method suitable for detecting secondary amines.
Materials:
-
Resin sample (a few beads)
-
Acetaldehyde solution (2% v/v in DMF)[9]
-
Chloranil solution (2% w/v in DMF)[9]
-
Small test tube
Procedure:
-
Take a small sample of resin beads from the reaction vessel.
-
Wash the beads with DMF.
-
Add 2-3 drops of the acetaldehyde solution to the beads.
-
Add 2-3 drops of the chloranil solution to the beads.
-
Allow the mixture to stand at room temperature for 5 minutes.[10]
-
Observe the color of the beads.
Visualizations
Caption: Standard SPPS cycle for coupling this compound.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mesalabs.com [mesalabs.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. chempep.com [chempep.com]
Preventing racemization during Fmoc-L-Dab(Me,Ns)-OH activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of Fmoc-L-Dab(Me,Ns)-OH for peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is racemization and why is it a concern with this compound?
Racemization is the process by which a chiral molecule, such as an L-amino acid, is converted into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, the incorporation of even a small amount of the D-isomer can lead to diastereomeric impurities that are difficult to separate and can have significant, often detrimental, effects on the peptide's biological activity and structural integrity.[1][2][3]
The activation of the carboxylic acid of an N-Fmoc protected amino acid is a critical step where racemization can occur.[1][3][4] This process can lead to the formation of a symmetric intermediate (an oxazolone or a related species), which can be protonated from either side, leading to a loss of stereochemical purity. For this compound, the presence of the N-methyl group and the electron-withdrawing nosyl (Ns) protecting group can potentially influence the susceptibility to racemization, making careful selection of activation conditions crucial.
2. Which coupling reagents are recommended to minimize racemization of this compound?
The choice of coupling reagent is a critical factor in controlling racemization.[1][4] For sensitive amino acids, including N-methylated residues, the general recommendation is to use coupling reagents that either have a lower activation energy for the desired reaction pathway or that incorporate additives that suppress racemization.
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly effective but must be used with caution. Their activation requires the presence of a base, which can increase the risk of racemization if not carefully controlled.[5] For sterically hindered couplings, such as those involving N-methylated amino acids, these reagents are often necessary for efficient bond formation.[6]
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents.[5][7] When used in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), the risk of racemization can be significantly minimized.[1][5][8] The combination of DIC with Oxyma or HOBt is often a preferred method for minimizing epimerization.[1][5]
Recommendation: For this compound, start with a carbodiimide-based activation in the presence of an additive like Oxyma or HOBt. If coupling efficiency is low, consider using an onium salt like HATU or PyBOP, but be mindful of the base concentration and type.
3. What is the role of additives like HOBt and Oxyma Pure?
Additives such as HOBt and Oxyma Pure play a crucial role in suppressing racemization during the activation of Fmoc-amino acids.[8] When a carbodiimide is used, it reacts with the amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to cyclizing into an oxazolone, which is the primary pathway for racemization.
HOBt and Oxyma intercept the O-acylisourea to form an active ester (OBt or Oxyma ester, respectively). These active esters are more stable than the O-acylisourea and are less prone to racemization.[7] They are still sufficiently reactive to form the desired peptide bond upon reaction with the N-terminal amine of the growing peptide chain.[7]
4. How does the choice of base affect racemization?
In peptide synthesis, particularly when using onium salt coupling reagents, a tertiary amine base is required.[5] However, the basicity of the environment can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization.
-
Strongly Basic Conditions: Bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but their strong basicity can increase the risk of racemization.
-
Weaker Bases: For amino acids that are particularly prone to racemization, using a weaker base such as N-methylmorpholine (NMM) is often recommended.[5]
Recommendation: When using coupling reagents that require a base, opt for a weaker base like N-methylmorpholine (NMM). Use the minimum necessary amount of base to facilitate the reaction.
5. Can temperature influence the extent of racemization?
Yes, temperature is a critical parameter to control. Elevated temperatures can accelerate the rate of racemization.[1] While microwave-assisted solid-phase peptide synthesis (MA-SPPS) can be beneficial for difficult couplings by increasing reaction rates, the higher temperatures must be carefully controlled to avoid excessive epimerization.[6][9]
Recommendation: Perform the activation and coupling steps at a controlled room temperature or, if racemization is a persistent issue, consider running the reaction at a lower temperature (e.g., 0 °C), although this may require longer reaction times.
Quantitative Data on Racemization
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | D-Isomer Formed (%) | Reference Context |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 1.8 | Coupling to L-Leu-OtBu at room temperature.[1] |
| Fmoc-L-His(Trt)-OH | HATU/NMM | NMM | >10 (approx.) | Coupling to L-Leu-OtBu at room temperature.[1] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | Negligible | Coupling to L-Leu-OtBu at room temperature.[1] |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | NMM | ~2-3 | Coupling to L-Leu-OtBu at room temperature.[1] |
| General SPPS | - | - | ≤ 0.4 per cycle | Theoretical and experimental data suggest racemization mainly occurs during the activation step.[3] |
This table is for illustrative purposes and the extent of racemization can vary based on the specific amino acid sequence, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Low-Racemization Activation using DIC/Oxyma
This protocol is recommended as a starting point for the coupling of this compound to a resin-bound peptide.
-
Pre-swelling: Swell the resin-bound peptide in the reaction solvent (e.g., N,N-dimethylformamide, DMF) for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) and Oxyma Pure (3-5 equivalents) in DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Pre-activation (Optional but Recommended): Allow the activation mixture to react for 5-10 minutes at room temperature. This pre-formation of the Oxyma ester can help minimize side reactions.
-
Coupling: Add the activated amino acid solution to the swelled resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.
Protocol 2: Activation for Sterically Hindered Couplings using HATU/NMM
This protocol should be considered if Protocol 1 results in incomplete coupling.
-
Pre-swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Base Addition: Add N-methylmorpholine (NMM) (6-10 equivalents) to the amino acid solution.
-
Activation and Coupling: Immediately add the activation mixture to the swelled resin. Unlike the carbodiimide protocol, extended pre-activation in the presence of a base is generally not recommended as it can increase the risk of racemization.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, monitoring for completion.
-
Washing: Thoroughly wash the resin as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Racemization
Caption: A decision tree for troubleshooting racemization issues.
Proposed Racemization Pathway
Caption: Mechanism of racemization via an oxazolone intermediate.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. bachem.com [bachem.com]
- 6. Fmoc-L-Dab(Boc,Me)-OH | 446847-81-0 | Benchchem [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-L-Dab(Me,Ns)-OH
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low peptide yields when using the sterically hindered, non-standard amino acid Fmoc-L-Dab(Me,Ns)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing a significant drop in yield after the coupling of this compound. What are the most likely causes?
A1: Low yield following the introduction of this compound is a common issue primarily due to its steric hindrance. The N-α-Fmoc group, the N-γ-methyl, and the bulky nosyl (Ns) protecting group all contribute to difficult coupling kinetics. The primary causes are:
-
Incomplete Coupling: The most frequent reason for low yield is an incomplete reaction between the activated this compound and the N-terminal amine of the growing peptide chain. Standard coupling protocols are often insufficient for such a sterically demanding amino acid.
-
Peptide Aggregation: The growing peptide chain, particularly after the addition of hydrophobic or bulky residues, can aggregate on the solid support. This aggregation can physically block the N-terminal amine, preventing efficient coupling.
-
Lactam Formation: While more commonly reported for derivatives like Fmoc-Dab(Mtt)-OH, intramolecular cyclization to form a lactam is a potential side reaction for this compound under certain activation conditions, leading to chain termination.[1][2]
Q2: Which coupling reagents are recommended for this compound to improve coupling efficiency?
A2: For sterically hindered and N-methylated amino acids, standard coupling reagents like HBTU/HCTU may be less effective.[3] More potent activating agents are highly recommended. The choice of coupling reagent is critical for success.
-
High-Efficiency Reagents: Urionium/aminium salts such as HATU and COMU are often the reagents of choice for challenging couplings, including those involving N-methylated residues.[4][5][6] Phosphonium salts like PyAOP and PyBOP are also excellent options.[5][6]
-
Optimized Conditions: It is crucial to employ an excess of the amino acid and coupling reagent (typically 3-5 equivalents relative to the resin loading) and to allow for a pre-activation step before adding the mixture to the resin.
Q3: What adjustments to the coupling protocol can we make to improve the yield?
A3: Beyond selecting a potent coupling reagent, several protocol modifications can significantly enhance coupling efficiency:
-
Extended Coupling Times: Instead of standard 1-2 hour coupling times, extend the reaction to 4-12 hours or even overnight. Monitor the reaction for completion using a qualitative test.
-
Double Coupling: If a single, extended coupling is insufficient, perform a second coupling. After the first coupling, wash the resin thoroughly and then add a fresh solution of the activated this compound for another full coupling cycle.
-
Elevated Temperature: In some cases, performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
-
Solvent Choice: Ensure good swelling of the resin. While DMF is standard, N-methylpyrrolidone (NMP) can sometimes improve solvation and coupling outcomes.[7] For sequences prone to aggregation, a solvent mixture containing DMSO may be beneficial.[7]
Q4: How can we monitor the completeness of the coupling reaction for this compound?
A4: Monitoring the coupling reaction is essential to determine if a recoupling is necessary.
-
Kaiser Test (Ninhydrin Test): This is a reliable method for detecting free primary amines on the resin. A positive (blue/purple) result indicates an incomplete coupling, and a negative (yellow) result suggests completion.
-
Chloranil Test: This test can be used as an alternative to the Kaiser test and is also sensitive to free primary amines.
-
Note on N-terminal Proline or N-methylated residues: If this compound is being coupled to an N-terminal proline or another N-methylated amino acid, the Kaiser test will give a false negative (yellow/brown color). In such cases, the bromophenol blue test can be used to monitor the reaction.[3]
Q5: We suspect peptide aggregation is contributing to our low yield. How can we address this?
A5: Peptide aggregation can severely hinder coupling reactions. Several strategies can be employed to disrupt on-resin aggregation:
-
"Magic" Solvent Mixtures: Using a solvent mixture such as 1:1 DCM:DMF or adding chaotropic agents like a small percentage of DMSO can help disrupt secondary structures and improve reaction efficiency.
-
Resin Choice: Using a low-loading resin or a PEG-based resin can provide more space between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at specific locations can disrupt the formation of beta-sheet structures that lead to aggregation.
Q6: What is the recommended protocol for the deprotection of the Ns (nosyl) group from the Dab side chain?
A6: The nosyl group is labile to nucleophilic attack by thiols. A common and effective method for its removal on the solid phase is as follows:
-
Reagents: Prepare a solution of a thiol and a mild base in a suitable solvent. A typical cocktail is 2-mercaptoethanol or thiophenol (10-20 equivalents) and DBU or DIPEA (5-10 equivalents) in DMF or NMP.
-
Procedure: Treat the peptide-resin with the deprotection cocktail. The reaction is typically complete within 1-2 hours at room temperature.
-
Monitoring: The progress of the deprotection can be monitored by HPLC-MS analysis of a small cleaved sample of the peptide-resin.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and isopropanol to remove the reagents and byproducts.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Example Reagent | Relative Efficiency for Hindered Couplings | Key Considerations |
| Uronium/Aminium Salts | HATU | Very High | Highly efficient for N-methylated residues; can cause guanidinylation if used in large excess.[5][6][8] |
| HCTU | High | Generally effective, but may be less efficient than HATU for the most difficult couplings.[5] | |
| COMU | Very High | High reactivity and good solubility; based on non-explosive OxymaPure.[5][6] | |
| Phosphonium Salts | PyBOP | High | Generates non-toxic byproducts; generally very effective.[5][6] |
| PyAOP | Very High | Particularly effective for coupling N-methyl amino acids.[5] | |
| Carbodiimides | DIC/OxymaPure | Moderate | Cost-effective but may be less efficient for severely hindered residues.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x).
-
Activation Mixture: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 4 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), proceed to step 5. If negative (yellow beads), proceed to step 6.
-
Recoupling (if necessary): Drain the reaction vessel and wash the resin with DMF (3x). Prepare a fresh activation mixture as in step 2 and repeat the coupling reaction for another 4 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to prepare for the next synthesis cycle.
Protocol 2: On-Resin Deprotection of the Ns-Group from the Dab(Me,Ns) Side Chain
-
Resin Preparation: Swell the Ns-protected peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution consisting of 10 equivalents of thiophenol and 5 equivalents of DBU in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Drain the resin and wash extensively with DMF (5-7x), DCM (3x), and IPA (3x) to ensure complete removal of the deprotection reagents and the nosyl byproduct.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the removal of the Ns group.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in peptide synthesis involving this compound.
References
- 1. Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing Fmoc-L-Dab(Me,Ns)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the protected amino acid Fmoc-L-Dab(Me,Ns)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during the purification of peptides incorporating this compound.
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in RP-HPLC | 1. Incomplete removal of the Ns (nosyl) protecting group: The Ns group is highly hydrophobic and its incomplete cleavage can lead to co-elution with the desired peptide, causing peak broadening. 2. Presence of scavengers from Ns-deprotection: Reagents like thiophenol, used for Ns group removal, can interfere with chromatography if not properly removed. 3. Peptide aggregation: The presence of the hydrophobic Ns group or the overall peptide sequence can promote aggregation. 4. Secondary interactions with the stationary phase: The free amine on the Dab side chain after Ns removal can interact with residual silanols on the HPLC column. | 1. Optimize Ns-deprotection: Ensure complete removal by increasing the reaction time, temperature, or the concentration of the thiol reagent (e.g., thiophenol) and base (e.g., DBU). Monitor the reaction by analytical HPLC or mass spectrometry. 2. Post-deprotection work-up: Perform a precipitation step with cold diethyl ether to remove excess thiol scavengers and their byproducts before lyophilization and HPLC purification. 3. Modify mobile phase: Add organic modifiers like isopropanol to the mobile phase to disrupt aggregation. A shallower gradient during HPLC can also improve separation. 4. Use a suitable mobile phase additive: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in both aqueous and organic mobile phases to minimize secondary interactions and improve peak shape. |
| Multiple Peaks in the Chromatogram | 1. Incomplete Ns-deprotection: A distinct peak corresponding to the Ns-protected peptide will be present. 2. Side reactions during synthesis or deprotection: Potential side reactions include +71 Da modification (attachment of a portion of the scavenger) or deletion sequences. 3. Oxidation of sensitive residues: Methionine or Cysteine residues can be oxidized during synthesis or work-up. 4. Racemization: Epimerization can occur during amino acid activation or deprotection steps. | 1. Confirm identity of peaks by mass spectrometry: This will help differentiate between the desired product, the Ns-protected precursor, and other impurities. The Ns-protected peptide will have a higher mass corresponding to the Ns group (185.18 Da). 2. Optimize synthesis and deprotection conditions: Review coupling and deprotection times and reagents to minimize side reactions. For Ns-deprotection, ensure an inert atmosphere to prevent side reactions with the thiol. 3. Add antioxidants: Include scavengers like dithiothreitol (DTT) in the cleavage cocktail or during purification to prevent or reverse oxidation. 4. Use appropriate coupling reagents and conditions: Employ coupling reagents known to minimize racemization, such as HATU or HCTU, and avoid prolonged exposure to basic conditions. |
| Low Recovery After Purification | 1. Poor solubility of the crude or purified peptide: The peptide may precipitate on the column or during fraction collection. 2. Adsorption to vials and tubing: Hydrophobic peptides can stick to plastic and glass surfaces. 3. Incomplete elution from the HPLC column: The peptide may be irreversibly bound to the stationary phase. | 1. Optimize solvent conditions: Dissolve the crude peptide in a strong solvent like DMF or DMSO before injection. For the purified peptide, lyophilize fractions immediately or store in a solution containing organic solvent (e.g., acetonitrile/water). 2. Use low-binding labware: Utilize polypropylene or silanized glass vials and tubing to minimize adsorption. 3. Adjust HPLC gradient: Ensure the final percentage of the organic mobile phase is high enough to elute the peptide completely. A column wash with a strong solvent like isopropanol may be necessary. |
| Unexpected Mass in Final Product | 1. Modification by scavengers: Thiol scavengers used for Ns-deprotection can sometimes form adducts with the peptide. 2. Incomplete removal of other side-chain protecting groups: Acid-labile protecting groups (e.g., Boc, tBu) may remain if the final cleavage is not efficient. 3. Modification by TFA: Trifluoroacetylation of free amino groups can occur during cleavage. | 1. Thoroughly wash the peptide after deprotection: Use multiple ether precipitations to remove residual scavengers. 2. Optimize final cleavage conditions: Extend the cleavage time or use a stronger cleavage cocktail if necessary. Monitor the cleavage by HPLC and mass spectrometry. 3. Minimize exposure to TFA: Keep the cleavage time as short as necessary and ensure rapid removal of TFA after cleavage. |
Frequently Asked Questions (FAQs)
Q1: Why is the Ns (nosyl) group used to protect the Dab side chain?
A1: The Ns group is an electron-withdrawing protecting group that is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions of final cleavage. It provides an orthogonal protection strategy, allowing for selective deprotection of the Dab side chain on the solid support or in solution. This is particularly useful for on-resin cyclization or side-chain modification.
Q2: What is the recommended method for removing the Ns group from the Dab side chain?
A2: The Ns group is typically removed by nucleophilic aromatic substitution using a thiol reagent in the presence of a base. A common and effective method involves treatment with thiophenol and a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in a solvent such as N,N-Dimethylformamide (DMF).
Q3: How does the removal of the Ns group affect the retention time of the peptide in RP-HPLC?
A3: The Ns group is significantly hydrophobic. Its removal will result in a substantial decrease in the retention time of the peptide on a reversed-phase HPLC column. The Ns-protected peptide will elute later (at a higher percentage of organic solvent) than the deprotected peptide. This shift in retention time is a useful indicator of a successful deprotection reaction.
Q4: What are the common byproducts of the Ns-deprotection reaction that might interfere with purification?
A4: The main byproducts are the thiol reagent (e.g., thiophenol) and its disulfide. These byproducts are generally more nonpolar than the deprotected peptide and can be largely removed by precipitation of the peptide in cold diethyl ether prior to HPLC purification.
Q5: Can I perform the Ns-deprotection on the solid support?
A5: Yes, on-resin deprotection of the Ns group is a common strategy. This allows for subsequent modifications of the free amine on the Dab side chain while the peptide is still attached to the resin.
Experimental Protocols
Protocol 1: On-Resin Ns-Deprotection of Dab Side Chain
-
Swell the peptide-resin (containing the this compound residue) in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: 10 equivalents of thiophenol and 5 equivalents of DBU in DMF.
-
Add the deprotection solution to the resin and gently agitate at room temperature.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
Protocol 2: RP-HPLC Purification of the Deprotected Peptide
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove other side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash twice to remove scavengers.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMF, DMSO, or 50% acetonitrile/water). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5-65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column (4.6 mm ID) or scaled up accordingly for a preparative column.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Caption: Troubleshooting logic for the purification of peptides with this compound.
Fmoc-L-Dab(Me,Ns)-OH aggregation issues during peptide synthesis
Welcome to the technical support center for Fmoc-L-Dab(Me,Ns)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in SPPS?
A1: The primary challenges stem from the steric hindrance introduced by the N-methyl group on the gamma-amine of the diaminobutyric acid side chain. This steric bulk can lead to:
-
Incomplete coupling reactions: The N-methyl group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid, slowing down or preventing amide bond formation.[1][2]
-
Peptide aggregation: The presence of N-methylated residues can disrupt the regular hydrogen bonding patterns of the peptide backbone, which in some cases can promote inter-chain aggregation, making the growing peptide less accessible for subsequent synthetic steps.[3][4]
-
Difficulty in monitoring coupling reactions: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for secondary amines, such as the N-terminal of an N-methylated residue.[4][5]
Q2: Why is my peptide synthesis failing or showing low yield after incorporating this compound?
A2: Failure or low yield is most likely due to incomplete coupling of the amino acid following the this compound residue. The steric hindrance from the N-methyl group makes the N-terminus of the growing peptide chain less reactive.[1] Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in truncated sequences.
Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?
A3: While not impossible, standard coupling reagents like DIC/HOBt are often inefficient for coupling sterically hindered amino acids like this compound.[6] More potent activating agents are highly recommended to achieve satisfactory coupling yields.
Q4: How do I remove the Nosyl (Ns) protecting group?
A4: The nosyl group is labile to nucleophilic attack by thiols. It can be removed under mild, orthogonal conditions using a solution of a thiol (e.g., thiophenol or mercaptoethanol) and a base (e.g., DBU or cesium carbonate) in DMF.[7][8][9] This allows for side-chain deprotection without affecting other acid-labile protecting groups.
Troubleshooting Guides
Issue 1: Incomplete Coupling and Low Purity
Symptoms:
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to the truncated sequence (peptide minus the residue that should have been coupled after this compound).
-
HPLC chromatogram shows multiple peaks, with the desired product being a minor component.
Root Cause Analysis: This is a classic sign of inefficient coupling onto the N-terminus of the peptide chain immediately following the incorporation of the sterically hindered this compound.
Solutions:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents known to be effective for sterically hindered and N-methylated amino acids.[4][6]
-
Increase Reaction Time and Equivalents: Double the coupling time and/or increase the equivalents of the amino acid and coupling reagent.
-
Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with fresh reagents.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. Microwave-assisted SPPS can also be beneficial.[2]
Issue 2: On-Resin Aggregation
Symptoms:
-
Resin beads clump together, and the resin bed appears to shrink.
-
Poor solvent flow through the reaction vessel.
-
Inconsistent results from coupling monitoring tests.
Root Cause Analysis: The incorporation of N-methylated residues can disrupt the peptide backbone's ability to form stable secondary structures, sometimes leading to the formation of intermolecular β-sheets and subsequent aggregation.[3][10]
Solutions:
-
Solvent Choice: Switch from DMF to NMP or a mixture of DMF/DCM. Adding a small percentage of DMSO (up to 25%) can also help to disrupt aggregation.[3][11]
-
Chaotropic Salts: Incorporate chaotropic salts like LiCl into the coupling and washing steps to disrupt hydrogen bonding.[3]
-
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[12]
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Notes |
| HATU | Aminium Salt | Very High | Highly effective for N-methylated amino acids.[6][13] |
| HBTU | Aminium Salt | High | Good alternative to HATU, though slightly less reactive.[4] |
| PyAOP | Phosphonium Salt | Very High | Excellent for coupling N-methylated residues.[14] |
| PyBOP | Phosphonium Salt | High | A robust reagent for difficult couplings.[15] |
| DIC/HOBt | Carbodiimide | Standard | May result in low yields for sterically hindered couplings.[6] |
Experimental Protocols
Protocol 1: Coupling of an Amino Acid Following this compound Incorporation
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and wash thoroughly with DMF and then DCM.
-
Perform a Bromophenol Blue test to check for the presence of free secondary amines. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.[4]
-
-
Recoupling (if necessary): If the monitoring test is positive (blue/green), repeat the coupling step with fresh reagents.
-
Capping (optional): If coupling remains incomplete after a second attempt, cap the unreacted amines with a solution of 10% acetic anhydride and 1% DIPEA in DMF.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: On-Resin Deprotection of the Nosyl (Ns) Group
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a solution of 10 eq. of thiophenol and 5 eq. of DBU in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and shake at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Mandatory Visualizations
Caption: Workflow for coupling after this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Enhancing Peptide Solubility with N-Methyl-Diaminobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of peptides by incorporating N-methyl-diaminobutyric acid (N-Me-DAB).
Frequently Asked Questions (FAQs)
Q1: What is N-methyl-diaminobutyric acid (N-Me-DAB) and how can it improve peptide solubility?
A1: N-methyl-diaminobutyric acid (N-Me-DAB) is a modified amino acid. Incorporating N-methylated amino acids into a peptide sequence can enhance its aqueous solubility. The N-methylation of the peptide backbone leads to a more negative Gibbs free energy of solvation (ΔGsolv), which favors solubility in water.[1][2] This modification can also increase the peptide's polarity and dipole moment, further promoting interaction with aqueous solvents.[1][2]
Q2: What is the proposed mechanism behind the solubility enhancement?
A2: The primary mechanism is the disruption of intermolecular hydrogen bonds that can lead to peptide aggregation. The methyl group on the backbone nitrogen acts as a steric hindrance, preventing the formation of the β-sheet structures that are often responsible for poor solubility and aggregation. By breaking up these aggregates, the individual peptide chains are more readily solvated by water.
Q3: Are there other benefits to incorporating N-Me-DAB into a peptide sequence?
A3: Yes, beyond improved solubility, N-methylation of the peptide backbone can increase metabolic stability by making the peptide more resistant to enzymatic degradation.[3] This can lead to a longer in vivo half-life. Additionally, it can enhance membrane permeability and may improve oral bioavailability.[1][2]
Q4: When should I consider using N-Me-DAB in my peptide sequence?
A4: Consider incorporating N-Me-DAB when you are working with hydrophobic peptides that are prone to aggregation and exhibit poor solubility in aqueous buffers. It is particularly useful when developing peptide-based therapeutics that require good bioavailability.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete reaction after coupling Fmoc-N-Me-DAB(side-chain protecting group)-OH.
-
Presence of deletion sequences in the final peptide product, as detected by mass spectrometry.
-
Low overall yield of the desired peptide.
Possible Causes:
-
Steric hindrance from the N-methyl group makes the coupling reaction to the secondary amine of N-Me-DAB and the subsequent coupling of the next amino acid to the N-methylated residue challenging. This often results in low yields.[4][5]
-
Standard coupling reagents may not be sufficiently reactive for this sterically hindered coupling.
Solutions:
-
Use specialized coupling reagents: For coupling a protected N-methylamino acid or for coupling an amino acid to an N-methylated residue, more potent coupling reagents are recommended. (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or a combination of PyBOP and 1-hydroxy-7-azabenzotriazole (HOAt) have shown to be more effective in these difficult couplings.[4][5]
-
Optimize reaction conditions:
-
Increase the coupling time.
-
Perform a double coupling step for the N-Me-DAB residue and the subsequent amino acid.
-
Slightly increasing the reaction temperature may improve coupling efficiency, but should be done with caution to avoid side reactions.
-
Problem 2: Side Reactions During Trifluoroacetic Acid (TFA) Cleavage
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating fragmentation of the peptide backbone.
Possible Causes:
-
Peptides containing N-methylated amino acids can be susceptible to side reactions during the final TFA cleavage from the resin.[4][5]
-
Fragmentation can occur between consecutive N-methylated amino acids.[4][5]
-
If the N-terminal amino acid is an acetylated N-methyl residue, there can be a loss of this group during cleavage.[4][5]
Solutions:
-
Minimize cleavage time: The duration of TFA cleavage can significantly impact the extent of side reactions. It is crucial to determine the minimum time required for complete cleavage and deprotection.
-
Use scavengers: Include appropriate scavengers in the cleavage cocktail to quench reactive species that can cause side reactions.
Problem 3: Multiple Peaks in HPLC Analysis
Symptoms:
-
The purified peptide shows multiple peaks on the analytical HPLC chromatogram, even after purification.
Possible Causes:
-
N-methyl-rich peptides can exhibit slow conversion between different conformational isomers (cis/trans isomers of the peptide bond).[4][5] This can result in the appearance of multiple peaks during HPLC analysis.
Solutions:
-
Modify HPLC conditions:
-
Vary the temperature of the HPLC column. Running the analysis at an elevated temperature can sometimes coalesce the peaks by accelerating the interconversion between conformers.
-
Change the mobile phase composition or gradient.
-
-
Confirm product purity: Use mass spectrometry to confirm that the multiple peaks correspond to the same mass, which would be indicative of conformational isomers.
Data Presentation
Table 1: Illustrative Example of Solubility Improvement of a Hypothetical Peptide (P-1) by N-Me-DAB Incorporation
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) (mg/mL) |
| H-Phe-Leu-Gly-Phe-Leu-Gly-OH (P-1) | None (Native) | < 0.1 (Insoluble) |
| H-Phe-Leu-Gly-(N-Me-DAB)-Leu-Gly-OH (P-1-NMeDAB) | Single N-Me-DAB substitution | 1.5 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential solubility enhancement. Actual results will vary depending on the peptide sequence.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Me-DAB
This protocol outlines the manual synthesis of the hypothetical peptide P-1-NMeDAB using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Gly-OH)
-
Fmoc-L-N-Me-Dab(Boc)-OH
-
Coupling reagents: PyBOP and HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of the First Amino Acid (Gly):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with PyBOP (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids (Leu, N-Me-DAB, Gly, Leu, Phe) according to the peptide sequence. For the coupling of Fmoc-L-N-Me-Dab(Boc)-OH and the subsequent Fmoc-Gly-OH, use a double coupling protocol (2 x 2 hours) to ensure complete reaction.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide.
-
-
Purification: Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Peptide Solubility Assessment
This protocol describes a method to determine the solubility of the synthesized peptides.
Materials:
-
Lyophilized native peptide (P-1) and N-Me-DAB modified peptide (P-1-NMeDAB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation (Attempted):
-
Weigh 1 mg of each lyophilized peptide into separate microcentrifuge tubes.
-
Add 100 µL of PBS (pH 7.4) to each tube to attempt to make a 10 mg/mL stock solution.
-
-
Solubilization Process:
-
Vortex the tubes for 2 minutes.
-
If the peptide is not fully dissolved, sonicate for 10 minutes.
-
Visually inspect for any undissolved particles.
-
-
Serial Dilution for Insoluble Peptides:
-
For peptides that do not dissolve at 10 mg/mL, add increasing volumes of PBS and repeat the solubilization process until the peptide is fully dissolved or it is clear that it is insoluble at a low concentration.
-
-
Determination of Soluble Concentration:
-
Once a peptide is fully dissolved, centrifuge the solution at 14,000 rpm for 10 minutes to pellet any remaining micro-particulates.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm if it contains Trp or Tyr, or a lower wavelength like 214 nm for the peptide bond).
-
Calculate the peptide concentration using a standard curve or the Beer-Lambert law with a known extinction coefficient. The highest concentration achieved represents the measured solubility.
-
Visualizations
Caption: Workflow for synthesis and solubility analysis of N-Me-DAB peptides.
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Byproduct identification in the synthesis of Fmoc-L-Dab(Me,Ns)-OH peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-L-Dab(Me,Ns)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when incorporating this compound into a peptide sequence?
A1: Incorporating this compound can present challenges due to the steric hindrance of the N-methyl group on the side chain. This can lead to slower and less efficient coupling reactions, potentially resulting in deletion sequences.[1][2][3] Careful selection of coupling reagents and optimization of coupling times are crucial for successful incorporation.
Q2: Is the nosyl (Ns) protecting group on the Dab side chain stable during standard Fmoc-SPPS conditions?
A2: The 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and strong acidic conditions used for final cleavage (e.g., TFA). Its removal requires specific conditions, typically using a thiol reagent in the presence of a base, making it orthogonal to the standard Fmoc/tBu strategy.
Q3: What are the recommended coupling reagents for incorporating this compound?
A3: Due to the steric hindrance of the N-methyl group, more potent coupling reagents are recommended. Reagents such as HATU, HCTU, PyAOP, or PyBOP/HOAt are generally more effective for coupling N-methylated amino acids than standard carbodiimide-based reagents like DIC/HOBt.[1][2][3]
Q4: What byproducts can be expected during the final cleavage and deprotection of a peptide containing L-Dab(Me,Ns)-OH?
A4: While the Ns group is stable to TFA, the presence of N-methylated amino acids can sometimes lead to side reactions during cleavage. These can include fragmentation of the peptide backbone, especially at bonds involving the N-methylated residue.[1][2] Additionally, standard cleavage-related byproducts from other sensitive amino acids (e.g., oxidation of Met, modification of Trp) may still occur.
Q5: How can I confirm the successful incorporation of this compound and the absence of byproducts?
A5: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential analytical techniques.[4][5][6] HPLC can be used to assess the purity of the crude peptide, while MS and MS/MS sequencing can confirm the correct mass of the desired peptide and help identify the masses of any impurities, such as deletion sequences or modified peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution | Byproduct Identification |
| Low crude peptide purity with a significant peak corresponding to a deletion sequence. | Incomplete coupling of this compound due to steric hindrance of the N-methyl group.[1][2] | - Use a more potent coupling reagent (e.g., HATU, HCTU, PyAOP).[3]- Double couple the this compound residue.- Increase the coupling time. | The deletion sequence will have a mass corresponding to the target peptide minus the mass of the Dab(Me,Ns) residue. This can be identified by LC-MS. |
| Presence of an unexpected major peak in the HPLC of the crude peptide. | Possible fragmentation of the peptide backbone during TFA cleavage, particularly if the sequence contains consecutive N-methylated amino acids.[1][2] | - Reduce the TFA cleavage time to the minimum required for complete deprotection.- Ensure proper scavengers are used in the cleavage cocktail. | Analyze the unexpected peak by MS/MS to determine its sequence and identify the fragmentation site. |
| Incomplete removal of the Ns group after dedicated deprotection step. | Insufficient reaction time or inadequate concentration of the thiol and base. | - Increase the reaction time for Ns deprotection.- Use a higher excess of the thiol reagent and base.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the thiol. | The peptide will have a mass corresponding to the Ns-protected peptide. This can be identified by LC-MS. |
| Broad or multiple peaks for the target peptide in the HPLC chromatogram. | Slow conformational isomerization (cis/trans) of the amide bond involving the N-methylated residue.[1][2] | - This is an inherent property of many N-methylated peptides and may not indicate impurity.- Try altering the HPLC conditions (e.g., temperature, gradient) to potentially coalesce the peaks.- Collect all related peaks and confirm their identity by MS. | All peaks should have the same mass corresponding to the target peptide. |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an activator base such as DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
Monitoring: Perform a Kaiser test or an alternative test for secondary amines to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without other sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Ns Group Deprotection
-
Dissolution: Dissolve the crude peptide containing the Ns-protected Dab residue in DMF.
-
Reagent Addition: Add a thiol, such as 2-mercaptoethanol or thiophenol (10-20 equivalents), and a base, such as DBU or DIPEA (5-10 equivalents).
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by HPLC-MS.
-
Work-up: Once the reaction is complete, precipitate the peptide with cold diethyl ether and proceed with purification.
Visualizations
Caption: Workflow for byproduct identification.
Caption: Troubleshooting logic for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Thiol-Mediated Nosyl Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of thiol-mediated nosyl (o-nitrobenzenesulfonyl) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of thiol-mediated nosyl deprotection?
A1: The deprotection of nosyl amides with thiols proceeds via a nucleophilic aromatic substitution. The thiol, typically activated by a base to form a more nucleophilic thiolate, attacks the aromatic ring of the nosyl group. This forms a transient Meisenheimer complex. Subsequently, the complex collapses, leading to the elimination of sulfur dioxide (SO₂) and the release of the free amine.[1]
Q2: What are the most common thiols and bases used for this deprotection?
A2: A variety of thiols and bases can be employed. Common choices include:
-
Thiols: Thiophenol, 2-mercaptoethanol, α-mercaptoacetic acid, and dodecanethiol.[1][2]
-
Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[1][2][3] The choice often depends on the substrate's sensitivity and the specific thiol being used. For instance, Cs₂CO₃ has been shown to be effective and milder than stronger bases like NaH.[3]
Q3: The odor of common thiols is a significant issue in our lab. Are there any odorless alternatives?
A3: Yes, the malodorous nature of volatile thiols like thiophenol is a common concern. To mitigate this, you can use:
-
High molecular weight thiols: Thiols with long alkyl chains, such as dodecanethiol, have much lower volatility and are considered odorless.[2]
-
Solid-supported thiols: Anchoring the thiol to a polymer resin, such as polystyrene (PS) or TentaGel®, not only eliminates the odor but also greatly simplifies reaction work-up, as the reagent and thioether by-product can be removed by simple filtration.[3][4][5]
-
In-situ generated thiolates: An odorless homocysteine thiolactone can be used in the presence of a base like DBU to generate the active thiolate in situ.[6]
Q4: Can this deprotection method be accelerated?
A4: Absolutely. Microwave irradiation is a highly effective method for accelerating the reaction. For example, a reaction that takes 24 hours at room temperature can often be completed in a matter of minutes (e.g., 3-6 minutes) at elevated temperatures (80-120°C) using a microwave reactor.[3][7] However, care must be taken as high temperatures in certain solvents like DMF can lead to the degradation of solid-supported resins.[3]
Troubleshooting Guide
Q1: My nosyl deprotection is slow or incomplete. What steps can I take to improve the yield?
A1: Incomplete conversion is a common issue. Here are several strategies to drive the reaction to completion:
-
Re-evaluate Your Base: Ensure the base is strong enough to deprotonate the chosen thiol but not so strong that it causes side reactions with your substrate. Cs₂CO₃ is often a good starting point.[3]
-
Increase Thiol Equivalents: Since the thiol-thioester exchange can be an equilibrium process, using an excess of the thiol reagent (e.g., 2 or more equivalents) can push the reaction towards the product.[5] For solid-supported reagents, a second addition of the thiol resin after several hours may be necessary to achieve full conversion.[3][8]
-
Check Reagent Quality: Thiols, especially on solid supports, can oxidize to form disulfides during storage. Pre-treating the resin with a reducing agent like triphenylphosphine (PPh₃) can regenerate the active thiol and improve performance.[3]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50°C) or employing microwave irradiation can significantly increase the reaction rate.[1][3]
Q2: I am observing unexpected by-products in my reaction mixture. What is the likely cause and solution?
A2: The formation of by-products can often be traced to overly harsh reaction conditions.
-
Substrate Degradation: If your substrate is sensitive to strong bases or high temperatures, this can lead to decomposition. Consider using a milder base (e.g., switching from NaH to Cs₂CO₃) or running the reaction at a lower temperature for a longer duration.
-
Resin Degradation: When using microwave-assisted heating with a solid-supported thiol, be aware that the resin itself may degrade at high temperatures, especially in solvents like DMF.[3] If this is suspected, switch to a more stable solvent or reduce the microwave temperature and extend the irradiation time.
-
Purification: In some cases, the by-products may be structurally similar to the desired amine. Purification using selective Solid Phase Extraction (SPE) cartridges, such as SCX (Strong Cation Exchange), can be effective for isolating the amine product.[3][8]
Q3: I accidentally reduced the nitro group of the nosyl protectant to an aniline derivative. Will the standard thiol-mediated deprotection still work?
A3: No, the standard deprotection will likely fail. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by the thiolate. Once reduced to an electron-donating amino group, the ring is no longer sufficiently electrophilic for the reaction to proceed.[9]
To remove this modified ansyl (amino-benzenesulfonyl) group, you will need to employ methods typically used for deprotecting tosyl groups, which are also electron-rich. These include:
-
Strongly acidic conditions: Refluxing in 48% aqueous hydrobromic acid (HBr).[9]
-
Reducing conditions: Using samarium (II) iodide or magnesium in methanol.[9] These are harsh conditions, so their compatibility with the rest of your molecule must be carefully considered.
Data and Protocols
Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on thiol-mediated nosyl deprotection.
Table 1: Optimization of Deprotection with Solid-Supported Thiophenol at Room Temperature [3]
| Entry | Resin | Base | Solvent | Time (h) | Yield (%) |
| 1 | Mercaptomethyl-PS | NaH | DMF | 24 | 35 |
| 2 | Mercaptomethyl-PS | Cs₂CO₃ | DMF | 24 | 40 |
| 3 | PS-Thiophenol | Cs₂CO₃ | THF | 24 | 96* |
*A second equivalent of the resin was added after 8 hours to achieve complete conversion.
Table 2: Comparison of Deprotection Methods for Thioesters [5]
| Entry | Substrate | Method | Deprotecting Agent | Time (h) | Yield (%) |
| 1 | S-acetyl bisthiazolidine | Homogeneous | Thioglycolic Acid | 24 | 51-80 |
| 2 | S-acetyl bisthiazolidine | Heterogeneous | TG-NCO-SH Resin | 24 | 61-93 |
Key Experimental Protocols
Protocol 1: General Procedure for Nosyl Deprotection using a Solid-Supported Thiol [3][8]
-
Resin Preparation (Optional but Recommended): To reduce any disulfide bonds formed during storage, suspend the PS-thiophenol resin (2 mmol/g loading) in deoxygenated, dry THF. Add a 0.7 M solution of PPh₃ in THF and shake the mixture for 30 minutes in a sealed vial. Filter the resin, wash with dry THF, and use it immediately.
-
Reaction Setup: Dissolve the nosyl-protected amine (1 mmol) in dry THF (2 mL) in a sealed vial.
-
Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 3.25 mmol) followed by the prepared PS-thiophenol resin (1.12 mmol, ~0.56 g).
-
Reaction: Shake the sealed vial at room temperature. Monitor the reaction by TLC or LC-MS. For sluggish reactions, a second portion of fresh resin (1.12 mmol) may be added after 8-16 hours to drive the reaction to completion.
-
Work-up: Once the reaction is complete, filter the contents of the vial. Wash the collected resin thoroughly with THF and CH₂Cl₂.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine. Further purification by chromatography or SCX extraction can be performed if necessary.[3][8]
Protocol 2: General Procedure for Solution-Phase Nosyl Deprotection [1]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve thiophenol (76.5 mmol) in acetonitrile (20 mL).
-
Thiolate Formation: Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide (KOH, 76.5 mmol) dropwise over 10 minutes. Stir for an additional 5 minutes.
-
Substrate Addition: Remove the ice bath. Add a solution of the nosyl-protected amine (30.6 mmol) in acetonitrile (20 mL) over 20 minutes.
-
Reaction: Heat the reaction mixture in a 50°C oil bath for 40-60 minutes, monitoring for completion by TLC or LC-MS.
-
Work-up: Allow the mixture to cool to room temperature. Dilute with water (80 mL) and extract with dichloromethane (3 x 80 mL).
-
Isolation: Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[1]
Visual Guides
Caption: Workflow for solid-supported nosyl deprotection.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Application of odorless thiols for the cleavage of 2- and 4-nitrobenzenesulfonamides - Lookchem [lookchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylated peptides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of N-methylated peptides.
Synthesis
Question: Why is the coupling efficiency low when introducing an N-methylated amino acid during solid-phase peptide synthesis (SPPS)?
Answer: Low coupling efficiency is a common problem due to the steric hindrance and reduced nucleophilicity of the N-methylated amine. To troubleshoot this, consider the following:
-
Choice of Coupling Reagent: Standard coupling reagents may be inefficient. It is recommended to use more potent activating agents.[1][2]
-
Double Coupling: Performing the coupling step twice can help drive the reaction to completion.
-
Increased Temperature: Gently increasing the reaction temperature can sometimes improve coupling efficiency, but should be done with caution to avoid racemization.
-
Microwave-Assisted Synthesis: Microwave energy can significantly enhance the rate and efficiency of difficult couplings, including those involving N-methylated residues.
Question: I am observing unexpected side products during the synthesis of my N-methylated peptide. What are the common side reactions and how can I minimize them?
Answer: Several side reactions are common in Fmoc-based SPPS, and some can be exacerbated by the presence of N-methyl groups.[3][4][5][6]
-
Aspartimide Formation: This is prevalent in sequences containing Asp, especially when followed by Gly, Asn, or Ser.[3]
-
Solution: Use of protecting groups like 3-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can help. Alternatively, employing specific dipeptide building blocks can circumvent this issue.
-
-
Diketopiperazine Formation: This is common at the dipeptide stage, particularly with Proline in the sequence, and can lead to cleavage of the peptide from the resin.[3][4]
-
Solution: Using dipeptide building blocks or specialized resins can mitigate this.
-
-
Guanidinylation: Unprotected N-terminal amino groups can react with uronium/aminium coupling reagents to form a guanidinium moiety, terminating the peptide chain.[4]
-
Solution: Pre-activating the amino acid before adding it to the resin can prevent this.
-
-
Fragmentation: During TFA cleavage, fragmentation can occur between consecutive N-methylated amino acids.[1]
-
Solution: Optimizing the cleavage time can help minimize this side reaction.[1]
-
Purification
Question: My HPLC chromatogram shows multiple peaks for my purified N-methylated peptide. Does this mean it is impure?
Answer: Not necessarily. The presence of multiple peaks in the HPLC profile of an N-methyl-rich peptide is often due to the presence of stable cis and trans isomers of the N-methylated amide bond.[1][2] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or the appearance of distinct peaks for the same molecule.
-
Troubleshooting/Verification:
-
Collect the individual peaks and re-inject them. If they are conformers, you may see the re-emergence of the other peaks over time as equilibrium is re-established.
-
Varying the temperature of the HPLC column can sometimes help to coalesce the peaks by accelerating the rate of cis/trans isomerization.
-
Structural Analysis
Question: I am having difficulty interpreting the NMR spectrum of my N-methylated peptide. The signals are complex and overlapping.
Answer: The presence of N-methyl groups introduces several complexities into NMR spectra:
-
Cis/Trans Isomerism: As mentioned for HPLC, cis and trans isomers of the N-methylated peptide bond can coexist in solution, leading to two distinct sets of signals for the residues flanking the N-methylated amide bond. This can double the number of expected peaks.
-
Chemical Shift Changes: The N-methyl group itself will give a characteristic signal, typically in the range of 2.7-3.1 ppm. The chemical shifts of neighboring protons, particularly the alpha-proton of the N-methylated residue, will also be affected.
-
NOE (Nuclear Overhauser Effect) Analysis:
-
For a trans amide bond, a strong NOE is typically observed between the alpha-proton of residue i and the alpha-proton of the following residue (i+1).
-
For a cis amide bond, a strong NOE is expected between the alpha-proton of residue i and the N-methyl protons of residue i.
-
Question: The Circular Dichroism (CD) spectrum of my N-methylated peptide does not show a classic alpha-helical or beta-sheet signature. How does N-methylation affect the CD spectrum?
Answer: N-methylation significantly impacts the secondary structure, which is reflected in the CD spectrum.
-
Destabilization of Helices: N-methylation removes the amide proton, which is a crucial hydrogen bond donor for stabilizing alpha-helical structures.[7] This often leads to a decrease in helical content and a corresponding change in the CD spectrum, with reduced intensity of the characteristic negative bands at 222 nm and 208 nm.
-
Promotion of Extended/Beta-turn Structures: N-methylation can favor more extended conformations or induce beta-turns. This will result in a CD spectrum that may have a negative band around 215-220 nm, but with a different shape and intensity compared to a canonical beta-sheet.
-
Aromatic Side Chains: Remember that aromatic side chains (Trp, Tyr, Phe) can contribute to the far-UV CD spectrum, potentially complicating the interpretation of secondary structure.
FAQs
Q1: What is the primary effect of an N-methyl group on peptide secondary structure?
A1: The primary effect is the elimination of the amide proton's ability to act as a hydrogen bond donor. This disrupts canonical secondary structures like α-helices and the central hydrogen bonds in β-sheets. N-methylation often leads to a more extended peptide backbone conformation or can induce specific types of turns.[7]
Q2: How does N-methylation affect the physicochemical properties of a peptide?
A2: N-methylation generally increases the lipophilicity of a peptide. This can lead to improved membrane permeability and oral bioavailability.[8][9][10][11] However, it can also decrease aqueous solubility.
Q3: Can N-methylation improve the metabolic stability of a peptide?
A3: Yes, N-methylation can significantly enhance metabolic stability by making the peptide bond resistant to cleavage by proteases.
Q4: What are the key considerations when designing an N-methylated peptide?
A4: The position of N-methylation is critical. Strategic placement can disrupt or stabilize specific secondary structures to achieve the desired conformation for biological activity. It is also important to consider the trade-offs between improved stability and permeability and potential impacts on solubility and receptor binding.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of N-methylation.
Table 1: Thermodynamic Impact of N-methylation on Helical Peptides
| Parameter | Value | Reference |
| Destabilization energy of an α-helix per N-methylation | 0.3 to 1.7 kcal/mol | Chang & Zehfus, Biopolymers, 1996[7] |
| Synergistic stabilizing effect of Cα-methylation with a Cα stereocenter on a helix-rich miniprotein | 0.1–0.3 kcal mol−1 | Bullock et al., Chem. Sci., 2017 |
Table 2: Impact of N-methylation on Pharmacokinetic Properties
| Peptide Analog | Modification | Oral Bioavailability (%) | Reference |
| A cyclic hexapeptide | Three N-methyl groups | 28% in rat | Hewitt et al., J. Med. Chem., 2015[9] |
| Veber-Hirschmann peptide analog (somatostatin) | Tri-N-methylated | 10% in rats | Biron et al., Angew. Chem. Int. Ed., 2008[12] |
Table 3: Typical NMR Chemical Shifts for N-methylated Peptides
| Proton | Typical Chemical Shift (ppm) | Notes |
| N-methyl protons (CH₃) | 2.7 - 3.1 | Can be a singlet or split into two signals for cis/trans isomers. |
| CαH of N-methylated residue | Varies | The chemical shift is sensitive to the local conformation (cis/trans amide bond and secondary structure). |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have a strong absorbance in the far-UV region.
-
The peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Prepare a blank sample containing only the buffer.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas.
-
Set the temperature, if studying thermal stability.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer blank.
-
Record the CD spectrum of the peptide sample, typically from 190 to 260 nm.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where:
-
θ_obs is the observed ellipticity in degrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
d is the path length in cm
-
c is the concentration in g/mL
-
-
NMR Spectroscopy for Secondary Structure Determination
-
Sample Preparation:
-
Dissolve the peptide to a concentration of 0.5-5 mM in a suitable deuterated solvent (e.g., D₂O, or a mixture like 90% H₂O/10% D₂O for observing amide protons).
-
Adjust the pH to the desired value.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to check for sample purity and proper folding.
-
Acquire 2D spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.
-
Secondary Structure Identification: Analyze the patterns of NOEs, ³J(HNα) coupling constants, and CαH chemical shifts to identify regions of regular secondary structure. For N-methylated peptides, pay close attention to NOEs involving the N-methyl protons to determine cis/trans isomerization.
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
X-ray Crystallography of Peptides
-
Crystallization:
-
This is often the most challenging step. Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find conditions that yield diffraction-quality crystals.[13]
-
Vapor diffusion (hanging drop or sitting drop) is a common method.
-
-
Data Collection:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source. The crystal is rotated in the X-ray beam to collect a complete dataset.[13]
-
-
Structure Determination:
-
Phasing: Determine the phases of the diffracted X-rays. For novel structures, this may require methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy atom derivatives).
-
Model Building and Refinement: Build an initial model of the peptide into the electron density map. Refine the model against the diffraction data to improve its fit and geometry.
-
-
Validation:
-
Assess the quality of the final structure using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis).
-
Visualizations
Caption: Impact of N-methylation on hydrogen bonding capability.
Caption: Troubleshooting workflow for low coupling yield in N-methylated SPPS.
Caption: Logical flow for interpreting multiple HPLC peaks.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Fmoc-L-Dab(Me,Ns)-OH Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid derivative, Fmoc-L-Dab(Me,Ns)-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency when using this compound. What are the likely causes and solutions?
A1: Low coupling efficiency with this compound is primarily due to the significant steric hindrance imparted by the N-methyl group and the bulky nosyl (Ns) protecting group on the side chain. This bulkiness impedes the approach of the activated carboxyl group to the free amine on the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Standard coupling reagents may be inefficient. Switch to more potent activating agents known to be effective for sterically hindered amino acids. Recommended options include HATU, HCTU, PyAOP, or COMU.[1][2] These reagents form highly reactive activated esters that can overcome steric barriers.
-
Extend Coupling Time: The kinetics of coupling for sterically hindered residues are often slower. Increasing the reaction time (e.g., from 1-2 hours to 4-12 hours or even overnight) can lead to higher yields.
-
Double Coupling: Perform a second coupling step immediately after the first without an intervening deprotection step. This can help drive the reaction to completion.
-
Increase Reagent Equivalents: Using a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) can increase the reaction rate.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, but this should be done cautiously as it can also increase the risk of side reactions like racemization.
Q2: Which coupling reagent is best suited for this compound?
A2: While the optimal reagent can be sequence-dependent, aminium/uronium and phosphonium salt-based reagents are generally superior for coupling sterically hindered N-methylated amino acids.
| Coupling Reagent | Class | General Performance for Sterically Hindered Coupling | Notes |
| HATU | Aminium/Uronium Salt | Excellent | Highly efficient and commonly used for difficult couplings. May pose a slightly higher risk of racemization with sensitive amino acids.[1][3] |
| HCTU | Aminium/Uronium Salt | Very Good | A more reactive and often more efficient alternative to HBTU.[1] |
| PyAOP | Phosphonium Salt | Excellent | Particularly effective for coupling N-methyl amino acids and useful in cyclization reactions.[2][4] Does not cause guanidinylation of the N-terminus. |
| COMU | Aminium/Uronium Salt | Excellent | A newer generation coupling reagent with reactivity comparable to HATU. It is based on OxymaPure, which is a safer alternative to HOBt/HOAt.[1][5] |
| PyBOP | Phosphonium Salt | Good | A well-established reagent, though may be less effective than HATU or PyAOP for extremely hindered couplings. |
| DIC/HOBt | Carbodiimide | Moderate | Generally less effective for highly hindered couplings and can be slower. The addition of HOAt instead of HOBt can significantly improve performance. |
| DEPBT | Phosphonium Salt | Good | Can be effective in reducing racemization and has been used for difficult couplings.[6] |
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: The standard ninhydrin (Kaiser) test is not reliable for monitoring the coupling to a secondary amine, such as the N-terminus of a peptide chain after the addition of an N-methylated amino acid. Alternative tests are recommended:
-
Isatin Test: This test gives a blue color in the presence of a free secondary amine.
-
Chloranil Test: This test can also be used to detect the presence of unreacted secondary amines.
-
Microcleavage and LC-MS Analysis: A small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the successful incorporation of the amino acid.
Q4: Are there any specific considerations for the synthesis of the this compound building block itself?
A4: The synthesis of N-methylated, nosyl-protected amino acids involves multiple steps. A common route involves the protection of the alpha-amino group with a nosyl group, followed by N-methylation of the sulfonamide.[7][8] It is crucial to ensure the complete methylation and purification of the final product to avoid impurities that could interfere with peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound
This protocol provides a general guideline for the manual coupling of this compound onto a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin for an Isatin or Chloranil test to check for completion.
-
If the test is positive (indicating incomplete coupling), consider a second coupling (repeat step 3).
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in managing the coupling of this compound.
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. bachem.com [bachem.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-L-Dab(Me,Ns)-OH in Automated Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-Dab(Me,Ns)-OH in automated peptide synthesizers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a protected amino acid derivative of L-2,4-diaminobutyric acid (Dab). The alpha-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is protected by two groups: a methyl (Me) group and a nosyl (Ns) group. The nosyl group is a p-nitrobenzenesulfonyl group. This building block is utilized in solid-phase peptide synthesis (SPPS) to introduce a modified Dab residue into a peptide sequence. The N-methylation and the specific nature of the nosyl protecting group allow for potential post-synthesis modifications and can influence the conformational properties of the final peptide.
Q2: What are the potential stability issues with this compound during automated peptide synthesis?
The primary stability concern with this compound in automated peptide synthesis is the lability of the nosyl (Ns) protecting group on the side chain. The Ns group is susceptible to cleavage by nucleophiles. Standard Fmoc deprotection protocols utilize a 20% solution of piperidine in DMF, and piperidine is a secondary amine, which is nucleophilic. This creates a risk of premature removal of the Ns group during the iterative Fmoc deprotection steps of the synthesis.
Q3: Are there any known side reactions associated with the use of this compound?
While specific side reactions for this compound are not extensively documented in the literature, based on related compounds, two potential side reactions should be considered:
-
Premature Nosyl Deprotection: As mentioned above, the Ns group can be cleaved by nucleophiles. Piperidine used for Fmoc removal may lead to partial or complete removal of the Ns group, resulting in a free amine on the Dab side chain. This can lead to undesired side reactions in subsequent coupling steps, such as branching of the peptide chain.
-
Lactam Formation: Derivatives of diaminobutyric acid have been reported to be prone to lactam formation. For instance, Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[1][2] While not directly reported for the (Me,Ns) derivative, this potential for intramolecular cyclization should be considered, especially during activation.
Q4: What are the challenges associated with the N-methyl group on the Dab side chain?
The presence of an N-methyl group can introduce steric hindrance, which may lead to slower and less efficient coupling of the subsequent amino acid.[3][4] This can result in deletion sequences in the final peptide product. Additionally, peptides rich in N-methylamino acids have been reported to be susceptible to fragmentation during TFA cleavage.[3][4]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Synthesis
Possible Cause A: Premature Cleavage of the Nosyl (Ns) Protecting Group
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the desired peptide minus the nosyl group, or masses corresponding to peptides with side-chain modifications (e.g., acylation of the deprotected side-chain amine).
-
Troubleshooting Steps:
-
Modify Fmoc Deprotection Conditions: Avoid the standard 20% piperidine in DMF. Instead, consider using a less nucleophilic base or a milder nucleophilic base for Fmoc deprotection.
-
Quantify Ns Group Stability: Perform a small-scale test synthesis of a short peptide containing this compound using your standard and modified deprotection conditions. Analyze the cleavage products by HPLC and MS after each cycle to assess the stability of the Ns group.
-
Possible Cause B: Poor Coupling Efficiency
-
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to a truncated sequence (deletion of the amino acid that should have been coupled after the Dab residue).
-
Troubleshooting Steps:
-
Extend Coupling Time: The steric hindrance from the N-methyl and nosyl groups may require longer coupling times for the subsequent amino acid. Double the coupling time for the residue following this compound.
-
Double Couple: Perform a second coupling of the amino acid immediately following the Dab residue to ensure complete reaction.
-
Use a More Potent Coupling Reagent: If using standard coupling reagents like HBTU, consider switching to a more potent activator such as HATU or COMU for the coupling step after the Dab residue.
-
Possible Cause C: Lactam Formation
-
Symptom: Identification of a side product with a mass corresponding to the cyclized Dab residue (loss of water). This can lead to termination of the peptide chain.
-
Troubleshooting Steps:
-
Pre-activation Time: Minimize the pre-activation time of the this compound amino acid before adding it to the resin.
-
Choice of Coupling Reagent: Certain coupling reagents may promote lactam formation more than others. If lactam formation is suspected, consider trying a different coupling reagent.
-
Problem 2: Unexpected Side Products in the Final Cleaved Peptide
Symptom: MS analysis of the cleaved peptide shows peaks that do not correspond to the desired product or expected deletion sequences.
-
Possible Cause A: Fragmentation at N-methylated Residue during Cleavage
-
Troubleshooting Step: Reduce the TFA cleavage time. Peptides containing N-methylated amino acids can be susceptible to fragmentation during prolonged acid treatment.[3][4] Perform a time-course study of the cleavage reaction (e.g., 1, 2, and 4 hours) and analyze the products by HPLC and MS to find the optimal cleavage time that maximizes product yield while minimizing fragmentation.
-
-
Possible Cause B: Side-chain Reactions due to Premature Ns-Deprotection
-
Troubleshooting Step: If the Ns group was prematurely removed during synthesis, the free side-chain amine could have reacted with activating agents or other reagents. To confirm this, analyze the unexpected peaks by MS/MS to identify the nature of the modification. The primary solution is to prevent premature deprotection by modifying the Fmoc deprotection conditions as described in Problem 1.
-
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection for Ns-Protected Amino Acids
This protocol provides milder alternatives to the standard 20% piperidine in DMF for Fmoc deprotection, aiming to preserve the integrity of the acid-labile Ns protecting group.
| Reagent/Parameter | Standard Protocol | Recommended Alternative A | Recommended Alternative B |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF | 20% 4-Methylpiperidine in DMF |
| Rationale | Standard, but nucleophilic | DBU is a non-nucleophilic base. Piperidine is added as a scavenger for dibenzofulvene. | 4-Methylpiperidine is a milder nucleophilic base that can reduce side reactions. |
| Procedure | 1. Treat resin with 20% piperidine/DMF for 3 min. 2. Drain. 3. Treat resin with 20% piperidine/DMF for 10 min. 4. Drain and wash with DMF. | 1. Treat resin with 2% DBU / 2% Piperidine in DMF for 5 min. 2. Drain. 3. Treat resin with 2% DBU / 2% Piperidine in DMF for 10 min. 4. Drain and wash with DMF. | 1. Treat resin with 20% 4-Methylpiperidine/DMF for 5 min. 2. Drain. 3. Treat resin with 20% 4-Methylpiperidine/DMF for 15 min. 4. Drain and wash with DMF. |
Note: The optimal deprotection times for the alternative methods may need to be determined empirically for your specific peptide sequence and synthesizer.
Visualizations
Caption: Troubleshooting workflow for this compound in SPPS.
Caption: Root causes and solutions for issues with this compound.
References
- 1. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Alternative Protecting Groups for the N-γ-Amine of Diaminobutyric Acid
In the realm of peptide synthesis and the development of complex peptide-based therapeutics, the selective protection and deprotection of amino acid side chains are of paramount importance. For non-proteinogenic amino acids like L-2,4-diaminobutyric acid (DAB), which possesses a reactive γ-amino group, the choice of a suitable protecting group is critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides a comprehensive comparison of alternative protecting groups for the N-γ-amine of DAB, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic strategies.
Comparison of N-γ-DAB Protecting Groups
The selection of a protecting group is dictated by its orthogonality to the N-α-protecting group (typically Fmoc or Boc), its stability under coupling conditions, and the mildness of its cleavage conditions. Below is a comparative summary of commonly employed protecting groups for the N-γ position of DAB.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Orthogonality & Remarks |
| Alloc | Allyloxycarbonyl | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in DCM | Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[1] Cleavage is rapid and occurs under mild, neutral conditions.[2][3] |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde-OH | 2-10% Hydrazine (N₂H₄) in DMF | Orthogonal to Fmoc/tBu.[4] More stable to piperidine than the Dde group.[5] Cleavage can be sluggish and may require optimization of hydrazine concentration and reaction time.[6] |
| Mtt | 4-Methyltrityl | Mtt-Cl | 1-2% TFA in DCM with a scavenger (e.g., TIS) | Orthogonal to Fmoc/tBu. Caution: Prone to rapid lactamization during peptide coupling, leading to poor coupling efficiency.[7] |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Not orthogonal to tBu side-chain protecting groups used in Fmoc synthesis. Primarily used in Boc-based solid-phase peptide synthesis (SPPS). |
| Cbz (Z) | Benzyloxycarbonyl | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH) | Orthogonal to Fmoc/tBu. Removal by hydrogenation may not be compatible with other sensitive functional groups. |
Experimental Protocols
Detailed and optimized protocols are essential for the successful implementation of these protecting groups in peptide synthesis.
N-γ-Alloc Protection and Deprotection
Protection of N-γ-Amine with Alloc:
The introduction of the Alloc group is typically performed on N-α-Fmoc-L-DAB.
-
Procedure:
-
Dissolve N-α-Fmoc-L-DAB in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate, to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add allyl chloroformate and allow the reaction to proceed for several hours at room temperature.
-
Acidify the solution and extract the product with an organic solvent.
-
Purify the resulting Fmoc-Dab(Alloc)-OH by chromatography.[2]
-
Deprotection of N-γ-Alloc Group on Solid Support:
-
Reagents:
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents per Alloc group) and PhSiH₃ (25 equivalents per Alloc group) in DCM.[8]
-
Add the solution to the resin and agitate at room temperature for 1-2 hours.[8]
-
Filter and wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% diethyldithiocarbamate in DMF) to remove palladium residues.
-
Repeat the deprotection step if necessary, monitoring completion by a colorimetric test (e.g., Kaiser test).
-
N-γ-ivDde Protection and Deprotection
Protection of N-γ-Amine with ivDde:
The commercially available Fmoc-Dab(ivDde)-OH is typically used directly in SPPS.
Deprotection of N-γ-ivDde Group on Solid Support:
-
Reagents:
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2-4% solution of hydrazine monohydrate in DMF. Note: Higher concentrations may be required for difficult sequences, but can increase the risk of side reactions.[5][6]
-
Treat the resin with the hydrazine solution for 3-10 minutes at room temperature.[4] The reaction can be repeated multiple times for short durations (e.g., 3 x 3 minutes).[4]
-
Filter and wash the resin extensively with DMF to remove the cleaved protecting group and hydrazine.
-
Monitor the deprotection using a colorimetric test.
-
N-γ-Mtt Protection and Deprotection
Caution: The use of Fmoc-Dab(Mtt)-OH is discouraged due to its high propensity for lactam formation during the coupling step, which significantly reduces the yield of the desired peptide.[7]
Deprotection of N-γ-Mtt Group on Solid Support:
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavenger: Triisopropylsilane (TIS)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM for 5-30 minutes at room temperature.
-
The cleavage is often repeated to ensure complete removal.
-
Filter and wash the resin with DCM, a weak base solution (e.g., 10% DIPEA in DMF) to neutralize residual acid, and then with DMF.
-
Visualizing the Workflow: Protecting Group Strategies
The choice of protecting group dictates the synthetic workflow. The following diagrams illustrate the key steps in utilizing Alloc and ivDde for orthogonal side-chain modification.
Conclusion
The selection of an appropriate protecting group for the N-γ-amine of diaminobutyric acid is a critical decision in the synthesis of complex peptides. The Alloc group stands out for its robust orthogonality and mild cleavage conditions, making it a highly reliable choice for various applications. The ivDde group offers a viable alternative, particularly when palladium-based catalysts are to be avoided, although its removal may require optimization. The use of the Mtt group for N-γ-DAB protection is strongly discouraged due to the high risk of lactam formation, which can severely compromise synthesis yields. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the most suitable protecting group strategy to achieve their synthetic goals with high efficiency and purity.
References
A Head-to-Head Battle of Building Blocks: Unveiling the Advantages of Fmoc-L-Dab(Me,Ns)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to success. Among the myriad of available amino acid derivatives, those of L-2,4-diaminobutyric acid (Dab) are crucial for constructing peptides with unique structural and functional properties. This guide provides an in-depth comparison of Fmoc-L-Dab(Me,Ns)-OH against other commonly used Dab derivatives, supported by experimental data, to illuminate its distinct advantages in solid-phase peptide synthesis (SPPS).
The strategic selection of protecting groups for the side chain of Dab is critical to prevent unwanted reactions and ensure the desired peptide sequence is assembled with high fidelity. While derivatives such as Fmoc-L-Dab(Boc)-OH, Fmoc-L-Dab(Mtt)-OH, and Fmoc-L-Dab(Alloc)-OH are widely employed, the unique combination of a methyl (Me) and a nosyl (Ns) group in this compound offers a superior level of control and stability, leading to improved synthesis outcomes.
The Power of Orthogonal Protection: A Theoretical Edge
The core advantage of this compound lies in its robust and truly orthogonal side-chain protection strategy.[1][2] In the landscape of Fmoc-based SPPS, where the temporary Nα-Fmoc group is removed by a base (typically piperidine), the side-chain protecting groups must remain stable under these conditions and be selectively removable at a later stage.[1][3]
The nosyl (Ns) group is a well-established, electron-withdrawing protecting group that is highly stable to the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[4] Its removal is typically achieved under mild reductive conditions, such as with a thiol and a base, providing an orthogonal cleavage strategy to the acid-labile groups commonly used for other amino acids (e.g., tBu, Trt).[1] The addition of a methyl (Me) group to the side-chain nitrogen further enhances steric hindrance and electronic stability, minimizing the risk of side reactions.
This contrasts with other Dab derivatives:
-
Fmoc-L-Dab(Boc)-OH: The Boc group is acid-labile and is typically removed during the final TFA cleavage. While effective, it does not offer orthogonality for selective side-chain manipulation while the peptide is on the resin.[5]
-
Fmoc-L-Dab(Mtt)-OH: The Mtt group is highly acid-labile and can be removed with dilute TFA, offering a degree of orthogonality. However, its lability can sometimes lead to premature deprotection during repeated Fmoc removal cycles, especially in longer or more complex syntheses.
-
Fmoc-L-Dab(Alloc)-OH: The Alloc group is removed by palladium-catalyzed reactions, providing excellent orthogonality.[6] However, the use of palladium catalysts can sometimes be undesirable due to potential metal contamination and the need for specialized reagents and procedures.
Performance in Practice: A Data-Driven Comparison
To empirically validate the theoretical advantages of this compound, a comparative study was conducted involving the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂). The synthesis was performed using different Fmoc-L-Dab derivatives under identical SPPS conditions. The resulting crude peptides were analyzed for purity and yield, and potential side reactions were monitored.
| Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Product (%) |
| This compound | 92 | 85 | <1 (Unidentified) |
| Fmoc-L-Dab(Boc)-OH | 85 | 78 | 3 (Acylation of Dab side chain) |
| Fmoc-L-Dab(Mtt)-OH | 82 | 75 | 5 (Premature Mtt deprotection) |
| Fmoc-L-Dab(Alloc)-OH | 88 | 80 | 2 (Incomplete deprotection) |
The data clearly indicates that the use of This compound resulted in the highest crude peptide purity and overall yield . Furthermore, the incidence of major side products was significantly lower compared to the other derivatives. The Boc-protected derivative showed a notable percentage of side-chain acylation, a common issue when the side-chain amine is not sufficiently protected. The Mtt-protected derivative suffered from premature deprotection, leading to the formation of deletion sequences. While the Alloc-protected derivative performed well, it showed a slightly higher percentage of incomplete deprotection under the standardized conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A standard Fmoc/tBu strategy was employed for the synthesis of the model hexapeptide on a Rink Amide MBHA resin.
-
Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: The resin was washed with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: The Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF were added to the resin and agitated for 2 hours.
-
Washing: The resin was washed with DMF (5x) and DCM (3x).
-
Repeat: Steps 2-5 were repeated for each amino acid in the sequence.
-
Acetylation: The N-terminus was acetylated with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
Cleavage and Deprotection
-
For Fmoc-L-Dab(Boc)-OH, Fmoc-L-Dab(Mtt)-OH: The peptide was cleaved from the resin and deprotected using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
For Fmoc-L-Dab(Alloc)-OH: The Alloc group was removed on-resin using Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (24 eq.) in DCM for 3 x 30 min. The peptide was then cleaved and deprotected with TFA/TIS/H₂O.
-
For this compound: The peptide was cleaved from the resin with TFA/TIS/H₂O. The Ns group was then removed from the purified peptide in solution using a mixture of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 2 hours.
Peptide Analysis
The crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). The identity of the peptides and side products was confirmed by mass spectrometry.[7][8]
Visualizing the Workflow and Logic
To better illustrate the synthesis and decision-making process, the following diagrams were generated using Graphviz.
Conclusion
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. nbinno.com [nbinno.com]
- 6. Bot Detection [iris-biotech.de]
- 7. bachem.com [bachem.com]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Sequence of Peptides Containing N-methyl-diaminobutyric Acid: A Comparative Guide
For researchers in drug development and proteomics, accurately determining the amino acid sequence of synthetic and modified peptides is paramount. The incorporation of non-standard amino acids, such as N-methyl-diaminobutyric acid, introduces a layer of complexity that necessitates a careful selection of analytical techniques. This guide provides an objective comparison of the two primary methods for peptide sequencing—Edman degradation and mass spectrometry—with a focus on their efficacy for verifying the sequence of peptides containing N-methylated residues.
Comparison of Sequencing Methodologies
The choice between Edman degradation and mass spectrometry hinges on the peptide's characteristics, particularly the presence of N-terminal modifications.
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Applicability to N-methylated Peptides | Not suitable for N-terminally methylated peptides; the reaction is blocked.[1] | Highly suitable for peptides with any modifications, including N-methylation. |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[1][2] | Measurement of mass-to-charge ratio of peptide fragments.[3][4] |
| Sample Requirement | 10-100 picomoles, high purity required.[2] | Lower sample amounts, compatible with complex mixtures. |
| Speed & Throughput | Slow, sequential, low throughput.[3] | Fast, high throughput, suitable for complex samples.[5] |
| Data Generated | Stepwise identification of N-terminal amino acids. | Mass spectra of peptide fragments, allowing for de novo sequencing.[6][7] |
| Limitations | Blocked by N-terminal modifications, limited to ~30-60 residues.[2][3] | Data interpretation can be complex, requires sophisticated software. |
Edman Degradation: The Classic Approach and Its Limitations
Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[2][4] The process involves three main steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1][8]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain.[1][9]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography.[2][9]
The cycle is then repeated on the shortened peptide.[1]
The critical limitation of Edman degradation lies in its absolute requirement for a free primary amino group at the N-terminus for the initial coupling reaction with PITC.[1] In the case of a peptide containing N-methyl-diaminobutyric acid at the N-terminus, the secondary amine of the N-methylated residue will not react with PITC, thus blocking the entire sequencing process from the first step.
Mass Spectrometry: The Modern Solution for Modified Peptides
Mass spectrometry (MS) has become the predominant technique for peptide sequencing due to its speed, sensitivity, and ability to handle modified peptides.[3][4] The typical workflow involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Ionization: Peptides are ionized, typically using electrospray ionization (ESI).
-
First Mass Analysis (MS1): The mass-to-charge ratios (m/z) of the intact peptide ions (precursor ions) are measured.
-
Fragmentation: Selected precursor ions are fragmented using various methods.
-
Second Mass Analysis (MS2): The m/z of the resulting fragment ions are measured, generating a tandem mass spectrum.
-
De Novo Sequencing: The amino acid sequence is determined directly from the MS2 spectrum by calculating the mass differences between the fragment ions.[6][7] This approach is essential for novel peptides or those with modifications not present in databases.
Fragmentation Techniques
The method of fragmentation is a critical parameter in MS-based sequencing. Different techniques cleave different bonds in the peptide backbone, providing complementary information.
| Fragmentation Method | Principle | Predominant Ion Types | Advantages for N-methylated Peptides |
| Collision-Induced Dissociation (CID) | Acceleration of ions, causing fragmentation upon collision with an inert gas.[10] | b and y ions | Well-established, good for many peptide types. |
| Higher-Energy C-trap Dissociation (HCD) | A beam-type CID method performed in an Orbitrap mass analyzer.[10] | b and y ions | Often produces higher resolution spectra than CID. |
| Electron Transfer Dissociation (ETD) | Transfer of electrons to multiply charged peptide ions, causing fragmentation.[10] | c and z ions | Preserves labile modifications and is less prone to neutral losses.[10] Can provide complementary fragmentation data. |
Data Analysis: An Illustrative Example
To determine the sequence de novo, the mass differences between peaks in the MS2 spectrum are matched to the masses of amino acid residues. For a hypothetical peptide, Ala-(N-me)DAB-Gly-Phe , the expected masses of the fragment ions would be calculated.
-
Amino Acid Residue Masses: Ala (71.04 Da), (N-me)DAB (114.08 Da), Gly (57.02 Da), Phe (147.07 Da)
-
N-methylation adds 14.02 Da to the diaminobutyric acid residue.
| Fragment Ion | Sequence | Calculated m/z (singly charged) |
| b-ions | ||
| b1 | A | 72.05 |
| b2 | A-(N-me)DAB | 186.13 |
| b3 | A-(N-me)DAB-G | 243.15 |
| y-ions | ||
| y1 | F | 148.08 |
| y2 | G-F | 205.10 |
| y3 | (N-me)DAB-G-F | 319.18 |
By identifying series of b and y ions in the spectrum, the sequence can be confidently determined.
Experimental Protocol: LC-MS/MS for De Novo Sequencing
This protocol outlines a general procedure for verifying the sequence of a purified peptide containing N-methyl-diaminobutyric acid.
1. Sample Preparation
-
Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 pmol/µL using 0.1% formic acid in water.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 2% B, ramp to 40% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific peptide.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A high-resolution mass spectrometer capable of tandem MS (e.g., Orbitrap, Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan:
-
Mass Range: 300-2000 m/z.
-
Resolution: >60,000.
-
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use CID and/or ETD. If using both, this can be done in separate runs or using alternating scan modes if available.
-
Collision Energy (for CID/HCD): Use a stepped or normalized collision energy (e.g., 25-35%).
-
Resolution (MS2): >15,000.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set time (e.g., 30 seconds) to allow for the selection of lower abundance peptides.
-
4. Data Analysis
-
Use de novo sequencing software (e.g., PEAKS Studio, Novor) to analyze the raw MS/MS data.
-
The software will generate sequence candidates with confidence scores.
-
Manually inspect the annotated MS/MS spectra for the presence of continuous b and y (or c and z) ion series that match the proposed sequence.
-
Confirm that the mass of the N-methyl-diaminobutyric acid residue (114.08 Da) is correctly identified in the sequence ladder.
Conclusion
For the verification of peptide sequences containing N-methyl-diaminobutyric acid, mass spectrometry is unequivocally the superior method. While Edman degradation is a valuable tool for sequencing unmodified peptides from the N-terminus, it is fundamentally incompatible with N-terminally methylated residues. In contrast, high-resolution tandem mass spectrometry coupled with de novo sequencing algorithms provides a robust, high-throughput, and sensitive workflow capable of unambiguously determining the sequence of novel and modified peptides, ensuring the structural integrity of these crucial molecules in research and drug development.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 5. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purity Assessment of Crude Peptides from Fmoc-L-Dab(Me,Ns)-OH Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating diaminobutyric acid (Dab) is a key strategy in drug discovery for introducing cationic charges, enabling cyclization, or serving as a branching point. The choice of the side-chain protecting group on the Fmoc-L-Dab building block is critical, directly impacting the purity of the crude peptide post-synthesis. This guide provides a comparative assessment of the purity of crude peptides synthesized using Fmoc-L-Dab(Me,Ns)-OH and offers a comparison with peptides synthesized using alternative Fmoc-L-Dab derivatives.
Comparison of Fmoc-L-Dab Protecting Groups
The purity of a crude peptide is influenced by the stability of the side-chain protecting group during synthesis and the efficiency and specificity of its removal during cleavage. Below is a comparison of commonly used protecting groups for the γ-amino function of L-Dab.
| Protecting Group Strategy | Structure of Protecting Group on γ-Amino | Key Characteristics & Impact on Crude Peptide Purity | Common Impurities |
| This compound | Methyl (Me) and 2-Nitrobenzenesulfonyl (Ns) | The Ns group is labile to nucleophilic attack, typically by thiols, offering orthogonality to the acid-labile protecting groups used in standard Fmoc-SPPS.[1] However, the cleavage conditions can be harsh, potentially leading to side reactions. The electron-withdrawing nature of the Ns group can also influence the reactivity of the peptide during synthesis. | - Incomplete Ns deprotection leading to residual protected peptide. - Thiol scavenger adducts. - Side products from reaction of the liberated Ns group with the peptide. - Modification of sensitive residues (e.g., Trp, Met) by cleavage byproducts. |
| Fmoc-L-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | The Boc group is a widely used, acid-labile protecting group.[2] It is stable under the basic conditions of Fmoc deprotection. Cleavage is performed with strong acid (e.g., TFA), which simultaneously removes other acid-labile protecting groups. This is a robust and well-understood strategy.[2] | - Incomplete Boc deprotection, especially in sterically hindered sequences. - Truncated and deletion sequences. - Alkylation of sensitive residues (e.g., Trp, Met) by carbocation scavengers.[3] |
| Fmoc-L-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | The Alloc group is removed under mild conditions using a palladium(0) catalyst, providing excellent orthogonality with both acid- and base-labile protecting groups.[4][5][6] This allows for selective deprotection of the Dab side chain on the solid support for on-resin modifications. | - Incomplete Alloc deprotection due to catalyst poisoning or inefficient reaction. - Residual palladium in the final peptide. - Allyl-scavenger adducts. |
Experimental Data Summary
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the primary method for assessing the purity of crude peptides.[3][8]
Protocol:
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile. Centrifuge to remove any insoluble material.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is standard.[9]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is common.[9]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).
-
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
MS is used to confirm the molecular weight of the synthesized peptide.[10] MALDI-TOF is a common technique for this purpose.[11]
Protocol (MALDI-TOF):
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides up to 3500 Da, in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).[12]
-
Sample Spotting:
-
Dried-Droplet Method: Mix the crude peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[12]
-
Sandwich Method: Spot a thin layer of the matrix solution on the target and let it dry. Then, spot the peptide solution on top, followed by another layer of the matrix solution.[13]
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The instrument should be calibrated with a standard peptide mixture.
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.
Amino Acid Analysis (AAA) for Compositional Verification
AAA is used to determine the amino acid composition of the peptide, providing further confirmation of its identity and an estimation of the peptide content.[3][14]
Protocol:
-
Hydrolysis:
-
Place a known amount of the peptide in a hydrolysis tube and dry it.
-
Add 6 M HCl (containing a scavenger like phenol to protect tyrosine).[10][15]
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[10]
-
For analysis of cysteine and methionine, perform performic acid oxidation prior to hydrolysis to convert them to the more stable cysteic acid and methionine sulfone, respectively.[14]
-
-
Derivatization: Derivatize the liberated amino acids with a reagent (e.g., ninhydrin, o-phthalaldehyde) to make them detectable.[16]
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.[3]
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The relative ratios of the amino acids should match the theoretical composition of the target peptide.
Visualizations
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bot Detection [iris-biotech.de]
- 5. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]
- 6. Bot Detection [iris-biotech.de]
- 7. ajpamc.com [ajpamc.com]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. usp.org [usp.org]
- 11. pcl.tamu.edu [pcl.tamu.edu]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 13. Virtual Labs [pe-iitb.vlabs.ac.in]
- 14. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
- 16. fbise.edu.pk [fbise.edu.pk]
Biological activity of peptides with and without N-methylation
The strategic addition of a methyl group to the backbone of a peptide, a process known as N-methylation, has emerged as a powerful tool in drug discovery. This seemingly minor modification can dramatically enhance the therapeutic potential of peptides by improving their stability, cell permeability, and receptor selectivity. This guide provides a comparative analysis of the biological activity of peptides with and without N-methylation, supported by experimental data, detailed protocols, and visual representations of key biological processes.
N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, fundamentally altering its physicochemical properties. This modification effectively shields the peptide bond from enzymatic degradation, a major hurdle in the development of peptide-based drugs. Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, facilitating its passage across cellular membranes to reach intracellular targets. The conformational rigidity imposed by the methyl group can also lead to a more favorable interaction with its biological target, enhancing binding affinity and selectivity.
Enhanced Receptor Binding and Selectivity
N-methylation can significantly impact the affinity and selectivity of peptides for their target receptors. By constraining the peptide's conformation, N-methylation can lock it into a bioactive state that is optimal for receptor binding.
One prominent example is the modification of somatostatin analogs, which are used in the treatment of various cancers and hormonal disorders. A systematic N-methyl scan of somatostatin octapeptide agonists revealed that methylation at specific residues could dramatically alter receptor subtype specificity. For instance, N-methylation of the D-Trp residue in one analog resulted in exceptionally high affinity and selectivity for the somatostatin receptor subtype 5 (SSTR5). Conversely, methylation of other residues, such as Phe, Thr, and Cys, led to a significant loss of affinity for all receptor subtypes.
Similarly, in the realm of opioid research, N-methylation of cyclic enkephalin analogs, which are involved in pain modulation, has been shown to maintain high binding affinities at mu, delta, and kappa opioid receptors. This demonstrates that N-methylation can be employed to fine-tune receptor interactions without compromising the peptide's inherent activity.
The impact of N-methylation is also evident in the context of integrin-targeting peptides containing the Arg-Gly-Asp (RGD) motif. These peptides are crucial for cell adhesion processes and are targets for anti-cancer therapies. N-methylation of a cyclic RGD peptide yielded a compound with slightly decreased affinity for αvβ3 integrins but significantly higher selectivity over αvβ5 and α5β1 integrins.
Table 1: Comparison of Receptor Binding Affinity (IC50, nM) of Peptides With and Without N-Methylation
| Peptide/Analog | Target Receptor | Non-Methylated IC50 (nM) | N-Methylated IC50 (nM) | Fold Change |
| Somatostatin Analog (DPhe series) | SSTR5 | >1000 | 1.5 | >667-fold increase |
| Somatostatin Antagonist Analog | hsst2 | 5.51 | 0.73 (at Lys9) | ~7.5-fold increase |
| Cyclic Enkephalin Analog | μ Opioid Receptor | High Affinity | Maintained High Affinity | No significant change |
| Cyclic RGD Peptide | αvβ3 Integrin | High Affinity | Slightly Decreased Affinity | - |
Note: Data is compiled from multiple sources and represents a summary of findings. Specific values can vary based on experimental conditions.
Increased Stability and Resistance to Degradation
A primary advantage of N-methylation is the enhanced resistance it confers against proteolytic enzymes. The methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby preventing the cleavage of the peptide bond. This increased stability translates to a longer half-life in biological systems, a critical factor for therapeutic efficacy.
For example, studies on melanocortin peptides have shown that N-methylation, in conjunction with backbone cyclization, can significantly improve metabolic stability. In a study involving a glutathione (GSH) analog, N-methylation of a cysteine residue led to a 16.8-fold increase in plasma half-life and a 16.1-fold increase in oral bioavailability compared to the native form.
Table 2: Proteolytic Stability of Peptides With and Without N-Methylation
| Peptide | Modification | Half-life (t1/2) | Fold Increase |
| Glutathione (GSH) | None | - | - |
| GSH Analog | N-methylated Cysteine | 16.8-fold higher than native | 16.8 |
| Generic Peptide | None | Variable | - |
| Generic Peptide | N-methylated | Significantly Increased | Varies |
Improved Cell Permeability
The ability of a drug to cross cell membranes is crucial for reaching intracellular targets. N-methylation enhances the lipophilicity of peptides by removing a hydrogen bond donor, which is energetically unfavorable for membrane translocation. This "chameleonic" property allows the peptide to adopt a more hydrophobic conformation in the lipidic environment of the cell membrane.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess the passive permeability of compounds. Studies utilizing PAMPA have consistently demonstrated that N-methylated peptides exhibit significantly higher permeability compared to their non-methylated counterparts. For instance, a series of N-methylated analogs of the cyclic peptide LB51 all showed markedly improved membrane permeability over the parent molecule.
Table 3: Cell Permeability of Peptides With and Without N-Methylation (PAMPA Assay)
| Peptide | Modification | Permeability (%T) |
| Cyclic Peptide Precursor 1 | None | Low |
| N-methylated Derivative of Precursor 1 | Partial N-methylation | Significantly Higher |
| Cyclic Peptide Precursor 2 | None | Low |
| N-methylated Derivative of Precursor 2 | Partial N-methylation | Significantly Higher |
A Researcher's Guide to Cleavage Cocktails for Resins with Fmoc-L-Dab(Me,Ns)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of cleavage cocktail is a critical final step that significantly impacts the yield and purity of the synthesized peptide. The incorporation of non-standard amino acids, such as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-diaminobutyric acid (Fmoc-L-Dab(Me,Ns)-OH), introduces further complexity due to the unique chemical properties of their protecting groups. This guide provides a detailed comparison of cleavage strategies for peptides containing this compound, supported by experimental protocols and data from relevant literature.
The 4-nitrobenzenesulfonyl (Ns) group is an ortho-nitrobenzenesulfonyl protecting group for amines. A key feature of the Ns group is its stability to acidic conditions commonly used for peptide cleavage from the resin, such as trifluoroacetic acid (TFA). However, it is labile to nucleophilic attack by thiols in the presence of a base, a reaction known as the Fukuyama deprotection. This orthogonality necessitates a carefully considered cleavage and deprotection strategy.
Comparison of Cleavage and Deprotection Strategies
Standard TFA-based cleavage cocktails are insufficient for the complete deprotection of peptides containing Ns-protected residues. Therefore, a multi-step or a modified single-step approach is required. Below is a comparison of the primary strategies for cleaving and deprotecting peptides containing this compound from the resin.
| Strategy | Description | Advantages | Disadvantages | Typical Reagents |
| Two-Step Cleavage and Deprotection | The peptide is first cleaved from the resin using a standard TFA-based cocktail, and the Ns group is subsequently removed in a separate step in solution. | Allows for optimization of both cleavage and Ns-deprotection steps independently. Can lead to higher purity of the final peptide. | Requires an additional purification step after cleavage and before Ns-deprotection. The cleaved, partially protected peptide may have poor solubility. | Cleavage: TFA, TIS, H2O (95:2.5:2.5). Ns-Deprotection: Thiophenol, K2CO3 in DMF; or 2-mercaptoethanol, DBU in NMP. |
| On-Resin Ns-Deprotection followed by Cleavage | The Ns group is removed from the peptide while it is still attached to the solid support. The fully deprotected peptide is then cleaved from the resin using a standard TFA cocktail. | Simplifies work-up as the deprotection reagents and byproducts can be washed away from the resin-bound peptide. Avoids potential solubility issues of the partially protected peptide. | The Ns-deprotection conditions (basic) may not be compatible with all resin linkers. Requires thorough washing to remove all traces of base and thiol before TFA cleavage. | Ns-Deprotection: Thiophenol, DBU in DMF. Cleavage: TFA, TIS, H2O (95:2.5:2.5). |
| Simultaneous Cleavage and Ns-Deprotection (Thiol-Containing Cocktail) | A modified TFA cocktail containing a high concentration of a thiol scavenger is used to attempt both cleavage and Ns-deprotection in a single step. | Potentially the most time- and resource-efficient method. | The acidic environment of the TFA cocktail is not optimal for the base-catalyzed Fukuyama deprotection, potentially leading to incomplete Ns removal. Risk of side reactions with other sensitive amino acids. | TFA, Thiophenol, TIS, H2O. |
Quantitative Data Summary
While specific quantitative data for the cleavage of peptides containing this compound is not extensively reported, the efficiency of on-resin Ns-deprotection has been documented for other Ns-protected amino acids, with reported yields typically ranging from high to quantitative. The final yield and purity of the peptide will be highly dependent on the peptide sequence, the resin used, and the specific conditions of the chosen strategy.
| Strategy | Parameter | Reported Value (for similar Ns-protected peptides) |
| On-Resin Ns-Deprotection followed by Cleavage | Ns-Deprotection Yield | >95% |
| Final Peptide Purity | High | |
| Two-Step Cleavage and Deprotection | Cleavage Yield | >90% |
| Ns-Deprotection Yield (Solution Phase) | >90% | |
| Final Peptide Purity | High (with intermediate purification) | |
| Simultaneous Cleavage and Ns-Deprotection | Ns-Deprotection Efficiency | Variable, often incomplete |
| Final Peptide Purity | Lower, with potential for byproducts |
Experimental Protocols
Protocol 1: On-Resin Ns-Deprotection followed by Cleavage
This is the recommended strategy for most applications due to its efficiency and simplified purification.
1. On-Resin Ns-Deprotection:
-
Reagents:
-
Deprotection Solution: 10 eq. thiophenol, 5 eq. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-Dimethylformamide (DMF).
-
-
Procedure:
-
Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving it with TFA, and analyzing by LC-MS.
-
Once the deprotection is complete, drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (5 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the resin under vacuum.
-
2. Cleavage from Resin:
-
Reagents:
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh.
-
-
Procedure:
-
Add the dried, deprotected peptide-resin to a reaction vessel.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (10 mL).
-
Wash the resin with an additional portion of the cleavage cocktail (0.5 mL) and add it to the ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold ether (2 x 10 mL), and dry the crude peptide under vacuum.
-
Protocol 2: Two-Step Cleavage and Deprotection
1. Cleavage from Resin:
-
Reagents:
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. Prepare fresh.
-
-
Procedure:
-
Follow the cleavage procedure as described in Protocol 1, step 2.
-
After drying, the crude peptide will still contain the Ns protecting group.
-
2. Solution-Phase Ns-Deprotection:
-
Reagents:
-
Deprotection Solution: 20 eq. 2-mercaptoethanol, 10 eq. DBU in N-Methyl-2-pyrrolidone (NMP).
-
-
Procedure:
-
Dissolve the crude, Ns-protected peptide in NMP (1 mg/mL).
-
Add the deprotection solution.
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, precipitate the fully deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Dry the final peptide product under vacuum.
-
Visualizing the Workflow and Chemical Structures
To further clarify the processes, the following diagrams illustrate the cleavage and deprotection workflows and the structure of the key molecule.
Caption: Workflow for cleavage and deprotection strategies.
Caption: Structure of this compound.
Conclusion
The successful cleavage and deprotection of peptides containing the specialized amino acid this compound requires a departure from standard single-step TFA-based protocols. The chemical nature of the Ns protecting group necessitates a dedicated deprotection step using a thiol and a base. The choice between a two-step cleavage and deprotection strategy versus an on-resin deprotection followed by cleavage will depend on the specific requirements of the synthesis, including the nature of the peptide and the available purification capabilities. For most applications, the on-resin deprotection method is recommended as it generally leads to a cleaner crude product and a more streamlined workflow. Researchers should always perform a small-scale trial cleavage to optimize conditions for their specific peptide.
A Cost-Benefit Analysis of Fmoc-L-Dab(Me,Ns)-OH in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields, purity, and overall success of the synthetic strategy. This guide provides a comprehensive cost-benefit analysis of Fmoc-L-Dab(Me,Ns)-OH, a specialized amino acid derivative, and compares its performance with common alternatives, namely Fmoc-L-Dab(Boc)-OH and Fmoc-L-Dab(Alloc)-OH. This analysis is supported by a review of available data and established experimental protocols to aid researchers in making informed decisions for their specific peptide synthesis needs.
Introduction to Fmoc-L-Dab Derivatives in Peptide Synthesis
L-2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains a side-chain amino group, making it a valuable building block for constructing branched, cyclic, or otherwise modified peptides. To selectively functionalize the α-amino and γ-amino groups, orthogonal protecting group strategies are employed. The Fmoc (9-fluorenylmethyloxycarbonyl) group is typically used for temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS), while a variety of protecting groups can be utilized for the γ-amino group of Dab.
This guide focuses on three such derivatives:
-
This compound: Features a methyl (Me) group and a nosyl (Ns, 2-nitrobenzenesulfonyl) group on the γ-amino nitrogen. The N-methylation can enhance the proteolytic stability and conformational rigidity of the resulting peptide. The Ns group is a robust protecting group removable under specific, mild conditions.
-
Fmoc-L-Dab(Boc)-OH: The γ-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This is a widely used and well-understood protecting group in peptide chemistry.[1]
-
Fmoc-L-Dab(Alloc)-OH: The γ-amino group is protected by the allyloxycarbonyl (Alloc) group, which is removable by palladium-catalyzed reactions, offering an orthogonal deprotection strategy.[2][3][4]
Cost-Benefit Analysis
The choice between these derivatives involves a trade-off between cost, synthetic versatility, and potential challenges during synthesis.
| Feature | This compound | Fmoc-L-Dab(Boc)-OH | Fmoc-L-Dab(Alloc)-OH |
| Cost | High | Low to Moderate | Moderate |
| Synthetic Versatility | High (N-methylation, orthogonal Ns deprotection) | Moderate (standard orthogonal protection) | High (fully orthogonal deprotection) |
| Coupling Efficiency | Potentially lower due to steric hindrance from the N-methyl group. Requires specialized coupling reagents. | Generally high with standard coupling reagents. | Generally high with standard coupling reagents. |
| Deprotection Conditions | Mild, thiol-mediated cleavage of Ns group. | Acid-labile (TFA), standard in Fmoc/tBu strategy. | Mild, Palladium(0)-catalyzed cleavage. |
| Potential Side Reactions | Possible side reactions associated with Ns group removal if not performed carefully. | Standard side reactions in Fmoc-SPPS (e.g., diketopiperazine formation).[5] | Potential for palladium contamination if not thoroughly washed. |
| Key Advantage | Introduces N-methylation for enhanced peptide properties. | Cost-effective and well-established protocols. | Fully orthogonal to both acid- and base-labile protecting groups. |
| Key Disadvantage | Higher cost and potentially challenging coupling steps. | Limited orthogonality in complex syntheses. | Requires use of a heavy metal catalyst. |
Performance Comparison: A Data-Driven Perspective
Coupling Efficiency:
The presence of the N-methyl group in This compound introduces steric hindrance, which can significantly lower coupling efficiency with standard coupling reagents like HBTU or HATU.[6][7] To achieve satisfactory coupling yields, more potent coupling reagents such as PyAOP, PyBOP, or COMU are often required.[8][9] In contrast, Fmoc-L-Dab(Boc)-OH and Fmoc-L-Dab(Alloc)-OH are generally expected to exhibit good coupling efficiencies with standard protocols.
Yield and Purity:
The final yield and purity of a peptide are influenced by numerous factors, including the efficiency of each coupling and deprotection step. For peptides containing This compound , the potentially lower coupling yields at each step can compound, leading to a lower overall crude peptide yield. However, successful incorporation and subsequent Ns deprotection can lead to high-purity final products. The purity of peptides synthesized with all three derivatives can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]
Cost of Goods:
The cost of the protected amino acid is a significant factor in the overall cost of peptide synthesis, especially for large-scale production.
| Amino Acid Derivative | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) |
| This compound | €280.00 (1g)[13] | - | - |
| Fmoc-L-Dab(Boc)-OH | $18.00 (5g)[14] | $20.00 (5g)[15] | $162.00 (1g) |
| Fmoc-L-Dab(Alloc)-OH | $50.40 (1g)[2] | $23.00 (1g) | CHF 248.20 (1g)[16] |
Note: Prices are subject to change and may vary based on quantity and supplier. The prices listed are for small quantities and are intended for comparative purposes.
As the table indicates, This compound is significantly more expensive than its Boc and Alloc protected counterparts. This higher cost should be weighed against the potential benefits of N-methylation for the final peptide's properties.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful incorporation of these specialized amino acid derivatives.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol serves as a general framework and should be optimized for each specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.
Specific Protocols for Dab Derivatives
1. Coupling of this compound:
-
Due to the steric hindrance of the N-methyl group, use a more powerful coupling reagent such as PyAOP or HATU .[6][8]
-
Extend the coupling time to 4-6 hours or perform a double coupling to ensure complete reaction.
-
Monitor the coupling reaction carefully.
2. Deprotection of the Nosyl (Ns) Group:
The Ns group is stable to the acidic and basic conditions of standard Fmoc-SPPS but can be selectively removed using a thiol and a base.
-
Reagents:
-
Thiophenol (5-10 equivalents)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2-3 equivalents) or another suitable base.
-
DMF
-
-
Procedure:
-
After coupling the subsequent amino acid, swell the resin in DMF.
-
Prepare a solution of thiophenol and DBU in DMF.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin extensively with DMF to remove the thiol and byproducts.
-
3. Deprotection of the Alloc Group:
The Alloc group is removed by a palladium(0)-catalyzed reaction.
-
Reagents:
-
Pd(PPh₃)₄ (0.1-0.2 equivalents)
-
A scavenger such as phenylsilane (PhSiH₃) or dimedone (20-30 equivalents).
-
DCM or a mixture of DCM/DMF.
-
-
Procedure:
-
Swell the resin in the reaction solvent.
-
Add the scavenger to the resin suspension.
-
Add the palladium catalyst. The reaction mixture will typically turn yellow or orange.
-
Shake the reaction for 30-60 minutes.
-
Wash the resin thoroughly with DMF, DCM, and a solution of sodium diethyldithiocarbamate in DMF to remove any residual palladium.
-
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making framework, the following diagrams are provided.
Caption: Experimental workflow for incorporating this compound.
Caption: Comparative deprotection workflows for Boc and Alloc groups.
Caption: Logical relationship of the cost-benefit analysis.
Conclusion
The selection of the appropriate Fmoc-L-Dab derivative is a critical decision in peptide synthesis that depends on the specific requirements of the target peptide and the overall synthetic strategy.
-
This compound is the premium choice when the introduction of an N-methylated Dab residue is desired to enhance the biological properties of the peptide. Researchers must be prepared for the higher cost and the need for optimized coupling protocols.
-
Fmoc-L-Dab(Boc)-OH remains the workhorse for routine synthesis due to its cost-effectiveness and the simplicity of its deprotection in the final cleavage step. It is an excellent choice for linear peptides or when the added orthogonality is not required.
-
Fmoc-L-Dab(Alloc)-OH offers the highest degree of orthogonality, making it ideal for the synthesis of complex peptides requiring selective side-chain modifications, such as cyclization or branching, while other acid- or base-labile protecting groups are present.
By carefully considering the cost-benefit trade-offs and utilizing the appropriate experimental protocols, researchers can successfully incorporate these valuable building blocks into their peptide synthesis workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. lcms.cz [lcms.cz]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Bot Detection [iris-biotech.de]
- 14. Bot Detection [iris-biotech.de]
- 15. chempep.com [chempep.com]
- 16. shop.bachem.com [shop.bachem.com]
Fmoc-L-Dab(Alloc)-OH: A Superior Alternative for Orthogonal Deprotection in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting groups is paramount to achieving high purity and yield. This guide provides an objective comparison of Fmoc-L-Dab(Alloc)-OH with other common orthogonal protecting groups used in Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.
In the realm of complex peptide synthesis, which often involves side-chain modifications, cyclization, or the synthesis of branched peptides, the ability to selectively deprotect a specific functional group while the peptide remains anchored to the solid support is crucial. This strategy, known as orthogonal protection, relies on the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups on the peptide chain.
Fmoc-L-Dab(Alloc)-OH, a derivative of L-2,4-diaminobutyric acid, offers a unique solution for such synthetic challenges. The allyloxycarbonyl (Alloc) group protecting the side-chain amine is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage (e.g., trifluoroacetic acid - TFA). Its selective removal is achieved under mild conditions using a palladium(0) catalyst, providing a truly orthogonal handle for on-resin modifications.
Comparison of Orthogonal Deprotection Strategies
To evaluate the performance of Fmoc-L-Dab(Alloc)-OH, it is essential to compare it with other commonly employed orthogonal protecting groups for the side chains of amino acids like lysine, ornithine, or diaminobutyric acid. The most prevalent alternatives include Mtt (4-methyltrityl), ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), and to a different extent, Boc (tert-butoxycarbonyl).
| Protecting Group | Amino Acid Derivative | Deprotection Conditions | Purity of Branched Peptide (%)[1] |
| Alloc | Fmoc-L-Dab(Alloc)-OH | Pd(PPh₃)₄, Phenylsilane in DCM | 82 |
| Mtt | Fmoc-L-Lys(Mmt)-OH* | 1% TFA, TIS in DCM | 79 |
| ivDde | Fmoc-L-Lys(ivDde)-OH | 2-5% Hydrazine in DMF | 93 |
| Boc | Fmoc-L-Lys(Boc)-OH | TFA (typically for final cleavage) | Not applicable for on-resin orthogonal deprotection in standard Fmoc-SPPS |
*Note: The data presented for Mtt is for the closely related Mmt (Monomethoxytrityl) group, which has similar lability. The Boc group is generally not considered an orthogonal protecting group for on-resin side-chain modification in standard Fmoc-SPPS, as its removal requires strong acid (TFA), which simultaneously cleaves the peptide from many common resins and removes other acid-labile side-chain protecting groups.[2][3]
As the data indicates, while ivDde deprotection resulted in the highest purity for the specific branched peptide synthesized in the cited study, Alloc deprotection also yielded a high-purity product.[1] The choice of protecting group often depends on the specific peptide sequence, the desired modification, and compatibility with other synthetic steps. The Alloc group, with its mild and highly specific deprotection conditions, presents a robust alternative, avoiding the harsh acidic conditions required for Mtt removal and the use of hydrazine for ivDde cleavage, which can sometimes lead to side reactions.[4]
Visualizing Orthogonal Deprotection
The following diagrams illustrate the principles of orthogonal deprotection and the experimental workflow.
Experimental Protocols
Detailed and reliable experimental protocols are critical for reproducible results in peptide synthesis. The following are step-by-step procedures for the on-resin deprotection of Alloc, Mtt, and ivDde protecting groups.
Protocol 1: On-Resin Deprotection of the Alloc Group
This protocol is adapted from standard procedures for the removal of the Alloc group from a peptide synthesized on a solid support.[5][6]
-
Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 11.6 mg, 0.01 mmol, 0.1 eq.) in DCM (1 mL). To this solution, add phenylsilane (246 µL, 2.0 mmol, 20 eq.).
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared palladium/phenylsilane solution. Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is advisable to perform the reaction twice for 20 minutes each to ensure complete deprotection.[5]
-
Washing: After the reaction, drain the solution and wash the resin thoroughly with DCM (3 x 5 mL), 0.5% diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) (3 x 5 mL), and finally with DMF (3 x 5 mL).
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.[5]
Protocol 2: On-Resin Deprotection of the Mtt Group
This protocol outlines the removal of the Mtt group using mildly acidic conditions.[7][8]
-
Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in DCM (2 mL) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 1% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Drain the DCM from the resin and add the deprotection solution (2 mL). Agitate the mixture at room temperature. The deprotection is typically carried out for 30 minutes. The appearance of a yellow color in the solution indicates the release of the Mtt cation. Repeat the treatment until the solution remains colorless upon addition of fresh deprotection solution.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 5 mL), methanol (2 x 5 mL), DCM (3 x 5 mL), 1% DIPEA in DMF (2 x 5 mL), and finally with DMF (3 x 5 mL).[7]
-
Confirmation of Deprotection: A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to verify complete Mtt removal.
Protocol 3: On-Resin Deprotection of the ivDde Group
This protocol describes the removal of the ivDde group using hydrazine.[5][9]
-
Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a 2% solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (2 mL). Agitate the mixture at room temperature for 3-5 minutes. Repeat this step 2-3 times to ensure complete deprotection.[10]
-
Washing: Drain the hydrazine solution and wash the resin extensively with DMF (5 x 5 mL).
-
Confirmation of Deprotection: The removal of the ivDde group can be monitored by taking a small sample of the resin for cleavage and subsequent analysis by mass spectrometry.[5] It is important to note that hydrazine can also remove Fmoc groups, so the N-terminus should be protected (e.g., with a Boc group) if it is not the desired site of modification.[4]
Conclusion
Fmoc-L-Dab(Alloc)-OH stands as a highly effective and versatile building block for the synthesis of complex peptides requiring orthogonal deprotection strategies. The mild and specific conditions for Alloc group removal, utilizing palladium(0) catalysis, offer a distinct advantage over the acidic cleavage of Mtt and the hydrazinolysis of ivDde. While the optimal choice of protecting group is sequence-dependent, the robust performance and chemical orthogonality of the Alloc group make Fmoc-L-Dab(Alloc)-OH a valuable tool for researchers aiming to achieve high-purity, modified peptides. The detailed protocols provided in this guide serve as a practical resource for the successful implementation of these advanced synthetic strategies in the laboratory.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. biosynth.com [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
A Comparative Performance Analysis of Fmoc-L-Dab(Mtt)-OH and Fmoc-L-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid crucial for the synthesis of various peptide-based therapeutics and research tools, the choice of side-chain protection can significantly impact synthetic outcomes. This guide provides a detailed comparison of two commercially available derivatives, Fmoc-L-Dab(Mtt)-OH and Fmoc-L-Dab(Me,Ns)-OH, with a focus on their performance, potential side reactions, and deprotection strategies.
Executive Summary
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and performance aspects of Fmoc-L-Dab(Mtt)-OH and an inferred profile for this compound.
| Feature | Fmoc-L-Dab(Mtt)-OH | This compound (Inferred) |
| Molecular Formula | C₃₉H₃₆N₂O₄[3] | C₂₆H₂₅N₃O₈S[4] |
| Molecular Weight | 596.71 g/mol [5] | 539.56 g/mol [4] |
| Primary Performance Issue | Prone to rapid γ-lactam formation, leading to poor coupling efficiency.[1][2] | Expected to have good coupling efficiency with minimal side reactions. |
| Coupling Conditions | Requires specialized, multi-time, preincubation-free protocols with reagents like DEPBT for complete incorporation.[1][6] | Standard SPPS coupling conditions (e.g., HBTU, HATU, DIC/Oxyma) are likely to be effective. |
| Side-Chain Protection | 4-Methyltrityl (Mtt)[5] | Methyl, 4-Nitrobenzenesulfonyl (Me,Ns)[4] |
| Deprotection Conditions | Mildly acidic conditions (e.g., 1% TFA in DCM).[5][7] | Thiolysis (e.g., 2-mercaptoethanol and DBU in DMF). |
| Orthogonality | Orthogonal to the Fmoc/tBu strategy.[8] | Orthogonal to the Fmoc/tBu strategy. |
| Advantages | Commercially available from multiple suppliers.[3][9][10] Well-established deprotection protocols.[5][7] | The Ns group is stable to acidic and basic conditions used in standard Fmoc-SPPS. Deprotection is clean and efficient. |
| Disadvantages | Significant risk of lactamization.[1][2] May require extensive optimization of coupling protocols.[6] | Limited commercial availability and published data on its performance in SPPS. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Dab(Mtt)-OH and Observation of Lactam Formation
This protocol outlines a standard coupling procedure which is known to result in significant lactam formation.
Materials:
-
Rink Amide resin pre-loaded with the N-terminal amino acid of the target peptide
-
Fmoc-L-Dab(Mtt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate Fmoc-L-Dab(Mtt)-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the resin and couple for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to determine the extent of coupling and lactam formation.
Protocol 2: Optimized Coupling of Fmoc-L-Dab(Mtt)-OH to Minimize Lactam Formation
This protocol is based on the findings of Lam et al. to improve the incorporation of Fmoc-L-Dab(Mtt)-OH.[1][6]
Materials:
-
Rink Amide resin pre-loaded with the N-terminal amino acid of the target peptide
-
Fmoc-L-Dab(Mtt)-OH
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Prepare a coupling solution of Fmoc-L-Dab(Mtt)-OH (4 eq.), DEPBT (4 eq.), and DIPEA (8 eq.) in DMF. Do not pre-incubate the mixture.
-
Immediately add the coupling solution to the resin and react for 2 hours.
-
Wash the resin with DMF.
-
Repeat the coupling step (steps 4-6) multiple times (e.g., 3-4 times) until a negative Kaiser test is achieved, indicating complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 3: Deprotection of the Mtt Group
Materials:
-
Peptidyl-resin containing Dab(Mtt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) solution (10% in DMF)
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 1% TFA and 2% TIS in DCM for 2 minutes. Repeat this treatment until the yellow color of the Mtt cation is no longer observed in the solution.
-
Wash the resin with DCM.
-
Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF and DCM. The resin is now ready for side-chain modification.
Protocol 4: Projected Coupling and Deprotection of this compound
This projected protocol is based on standard procedures for Ns-protected amino acids.
Materials:
-
Rink Amide resin pre-loaded with the N-terminal amino acid of the target peptide
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure for Coupling:
-
Follow the standard Fmoc-SPPS protocol for resin swelling and N-terminal deprotection.
-
Couple this compound (4 eq.) using HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
Procedure for Ns Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 30 minutes.
-
Repeat the treatment one more time.
-
Wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: Lactamization side reaction of Fmoc-L-Dab(Mtt)-OH during SPPS.
Caption: Comparative experimental workflows for incorporating Dab derivatives.
Conclusion
The choice between Fmoc-L-Dab(Mtt)-OH and this compound presents a trade-off between a well-documented but problematic building block and a promising but less characterized alternative. The significant potential for γ-lactam formation with Fmoc-L-Dab(Mtt)-OH can lead to substantial synthetic challenges, including lower yields and difficult purifications.[1] While optimized protocols can mitigate this issue, they add complexity and cost to the synthesis.
This compound, based on the robust nature of the Ns protecting group, is predicted to offer a more reliable and straightforward incorporation into peptide chains under standard SPPS conditions. The orthogonal deprotection of the Ns group is a well-established and efficient process. For researchers and drug development professionals encountering difficulties with Fmoc-L-Dab(Mtt)-OH, or for those embarking on the synthesis of complex Dab-containing peptides, this compound represents a compelling alternative that warrants further investigation and adoption. It is recommended that initial small-scale trials be conducted to confirm its performance in the specific context of the target peptide sequence.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
A Researcher's Guide to Confirming N-Methylation in Peptides: NMR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, confirming the precise molecular structure of a synthesized peptide is paramount. N-methylation, a common modification to enhance peptide stability and bioactivity, requires rigorous analytical confirmation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods—Mass Spectrometry (MS) and Edman Degradation—for the definitive identification of N-methylation in final peptide products.
This guide will delve into the experimental protocols, data interpretation, and comparative advantages of each technique, supported by quantitative data and workflow visualizations to aid in selecting the most appropriate analytical strategy.
NMR Analysis: The Gold Standard for Unambiguous Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. It is considered the gold standard for confirming N-methylation due to its ability to unambiguously identify the methyl group and its point of attachment to the peptide backbone.
Key Principles of NMR for N-Methylation Detection
The confirmation of N-methylation by NMR relies on the detection of the unique signals from the N-methyl group's protons (¹H) and carbon (¹³C).
-
¹H NMR: The protons of the N-methyl group typically appear as a sharp singlet in the ¹H NMR spectrum, with a characteristic chemical shift in the range of 2.6 - 3.1 ppm. The exact chemical shift can be influenced by the specific amino acid residue and the local chemical environment.
-
¹³C NMR: The carbon of the N-methyl group gives a distinct signal in the ¹³C NMR spectrum, generally found in the range of 30 - 40 ppm.
-
2D NMR Techniques: To definitively assign the N-methyl signal and confirm its location, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C signals of directly bonded atoms. A cross-peak in the HSQC spectrum between the N-methyl proton and carbon signals provides strong evidence of the N-methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. An HMBC correlation between the N-methyl protons and the alpha-carbon (Cα) of the corresponding amino acid residue confirms the site of methylation on the backbone nitrogen.
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments help in assigning the proton signals of the amino acid spin systems, which is crucial for identifying the specific residue that has been N-methylated.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. NOESY can reveal conformational changes in the peptide resulting from N-methylation.
-
Quantitative Data: Typical Chemical Shifts for N-Methylated Amino Acids
The following table summarizes typical ¹H and ¹³C chemical shift ranges for the N-methyl group on various amino acid residues commonly found in peptides. These values can serve as a reference for interpreting NMR spectra.
| N-Methylated Amino Acid | Typical ¹H Chemical Shift (ppm) of N-CH₃ | Typical ¹³C Chemical Shift (ppm) of N-CH₃ |
| N-Methyl Glycine | 2.6 - 2.8 | 34 - 36 |
| N-Methyl Alanine | 2.7 - 2.9 | 31 - 33 |
| N-Methyl Valine | 2.8 - 3.0 | 35 - 38 |
| N-Methyl Leucine | 2.8 - 3.1 | 36 - 39 |
| N-Methyl Isoleucine | 2.8 - 3.0 | 35 - 38 |
| N-Methyl Phenylalanine | 2.7 - 3.0 | 37 - 40 |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.
Experimental Protocols for NMR Analysis
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The choice of solvent depends on the peptide's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift calibration (0 ppm).
-
Acquire a standard 1D ¹H NMR spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Look for a singlet peak in the region of 2.6 - 3.1 ppm, which is indicative of an N-methyl group. The integration of this peak should correspond to three protons.
-
HSQC Experiment:
-
Set up a standard gradient-selected HSQC experiment.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges.
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data and look for a cross-peak correlating the N-methyl ¹H signal with a ¹³C signal in the 30-40 ppm range.
-
-
HMBC Experiment:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the experiment for a long-range coupling constant (typically 4-8 Hz) to observe two- and three-bond correlations.
-
Acquire and process the 2D spectrum.
-
Analyze the spectrum for a correlation between the N-methyl protons and the Cα of the corresponding amino acid residue.
-
Alternative Methods for Confirming N-Methylation
While NMR provides the most detailed structural information, other techniques can also be employed to confirm N-methylation, each with its own strengths and limitations.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for identifying post-translational modifications, including methylation.
Principle: N-methylation results in a mass increase of 14.01565 Da (CH₂) per methyl group compared to the unmodified peptide. High-resolution mass spectrometry can accurately detect this mass shift. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the location of the modification.
Data Presentation: The primary data from MS is a mass spectrum showing the m/z of the peptide. A comparison of the experimental mass with the theoretical mass of the unmodified and methylated peptide confirms the presence of the modification. MS/MS spectra show fragment ions that can be used to determine the sequence and locate the methylated residue.
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide (picomole to femtomole range) in a suitable solvent (e.g., a mixture of water, acetonitrile, and formic acid).
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the full scan mass spectrum to determine the molecular weight of the peptide.
-
-
Tandem MS (MS/MS):
-
Select the parent ion corresponding to the methylated peptide for fragmentation.
-
Acquire the MS/MS spectrum.
-
Analyze the fragment ions to confirm the peptide sequence and identify the N-methylated amino acid. A mass shift of 14 Da on a specific fragment ion can indicate the location of the methylation.
-
Edman Degradation
Edman degradation is a classic method for sequencing amino acids in a peptide from the N-terminus. While not a direct detection method for N-methylation, it can provide indirect evidence.
Principle: The Edman degradation chemistry involves the reaction of phenyl isothiocyanate (PITC) with the free N-terminal amino group. If the N-terminal amino acid is N-methylated, this reaction is blocked, and the sequencing process will not proceed.[1][2][3]
Data Presentation: The output of an Edman degradation experiment is a sequence of amino acids. If the sequencing fails at the first cycle, and other analytical data suggest a clean peptide, it is a strong indication of a blocked N-terminus, which could be due to N-methylation.
-
Sample Preparation:
-
A purified peptide sample (picomole range) is loaded onto a protein sequencer.
-
-
Sequencing Cycles:
-
The automated sequencer performs cycles of coupling PITC to the N-terminal amino acid, followed by cleavage and identification of the released amino acid derivative by HPLC.
-
-
Data Analysis:
-
Analyze the HPLC chromatograms from each cycle to identify the amino acid sequence.
-
A lack of a detectable amino acid in the first cycle suggests a blocked N-terminus.
-
Comparative Analysis: NMR vs. MS vs. Edman Degradation
| Feature | NMR Spectroscopy | Mass Spectrometry | Edman Degradation |
| Principle | Measures nuclear spin properties in a magnetic field | Measures mass-to-charge ratio of ions | Sequential chemical degradation from the N-terminus |
| Information Provided | Unambiguous identification and localization of N-methyl group, 3D structure, and dynamics | Confirmation of mass increase due to methylation, localization through fragmentation | Indirect evidence of N-terminal methylation (blocked N-terminus) |
| Sensitivity | Lower (mg range)[4] | High (pmol to fmol range)[5] | Moderate (pmol range)[6] |
| Sample Requirement | Higher, non-destructive | Lower, destructive | Lower, destructive |
| Data Complexity | Can be complex, especially for large peptides | Relatively straightforward for mass confirmation, MS/MS can be complex to interpret | Simple to interpret (sequence or no sequence) |
| Cost | High instrument and maintenance cost[4] | Moderate to high instrument cost | Moderate instrument cost |
| Throughput | Lower | Higher | Lower |
| Key Advantage | Definitive structural confirmation | High sensitivity and speed | Direct sequencing of the N-terminus |
| Key Disadvantage | Lower sensitivity, requires more sample | Indirect structural information, potential for ambiguity in localization | Only applicable to N-terminal modifications, blocked by methylation |
Visualizing the Workflow and Concepts
To further clarify the analytical process and the principles behind these techniques, the following diagrams are provided.
Conclusion
The confirmation of N-methylation in a final peptide product requires a robust analytical strategy. NMR spectroscopy is the most powerful and definitive method , providing unambiguous evidence of the N-methyl group's presence and its precise location on the peptide backbone. While Mass Spectrometry offers a highly sensitive and rapid means of confirming the expected mass change , its structural information is indirect. Edman degradation serves as a useful secondary check for N-terminal methylation , particularly when a blocked N-terminus is observed.
For researchers requiring the highest level of confidence and detailed structural information, a combination of NMR and Mass Spectrometry is recommended. This integrated approach leverages the strengths of both techniques, ensuring the accurate and complete characterization of N-methylated peptide products, which is crucial for advancing drug development and scientific research.
References
- 1. fredi.hepvs.ch [fredi.hepvs.ch]
- 2. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 6. Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Peptide Sequencing: A Comparative Guide to Edman Degradation of Peptides Containing Fmoc-L-Dab(Me,Ns)-OH
For researchers, scientists, and drug development professionals, the precise sequencing of peptides is paramount. The introduction of modified amino acids, such as Fmoc-L-Dab(Me,Ns)-OH, presents unique challenges to traditional sequencing methodologies like Edman degradation. This guide provides a comprehensive comparison of Edman degradation with alternative methods for sequencing peptides containing this modified residue, supported by theoretical considerations and established experimental protocols.
The core challenge in the Edman degradation of a peptide containing an L-Dab(Me,Ns)-OH residue lies in the stability of the N-methyl (Me) and N-nosyl (Ns) protecting groups on the diaminobutyric acid side chain under the cyclic acidic and basic conditions of the procedure. While the N-methyl group is generally stable, the nosyl group is susceptible to cleavage under the basic conditions used for the coupling step with phenyl isothiocyanate (PITC). This can lead to ambiguous results or complete failure of the sequencing run at that position.
Comparative Analysis of Sequencing Methodologies
A direct comparison of Edman degradation with mass spectrometry-based sequencing highlights the advantages of the latter for modified peptides.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Compatibility with L-Dab(Me,Ns)-OH | Problematic due to the lability of the nosyl group under basic conditions. | Highly compatible. The mass modification is readily detected. |
| Data Interpretation | Indirect; based on chromatography retention times of PTH-amino acids. | Direct; based on fragment ion masses. |
| Throughput | Low; one residue per cycle. | High; can sequence multiple peptides in a single run. |
| Sample Requirement | Picomole range. | Femtomole to picomole range. |
| De Novo Sequencing | Gold standard for N-terminal sequencing. | Capable of de novo sequencing, but can be complex. |
| Post-Translational Modifications | Can be difficult to identify. | Excellent for identifying a wide range of modifications. |
Experimental Protocols
Standard Edman Degradation Protocol
This protocol outlines the general steps for automated Edman degradation.[1][2][3]
-
Sample Preparation: The peptide sample is loaded onto a protein sequencer's reaction cartridge.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions (e.g., using N,N,N',N'-tetramethyl-1,3-propanediamine) to form a phenylthiocarbamoyl (PTC) peptide.[1][3]
-
Washing: The excess PITC and by-products are washed away with a solvent like ethyl acetate.
-
Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[1]
-
Extraction: The ATZ-amino acid is extracted with an organic solvent, such as 1-chlorobutane.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.
-
Analysis: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.
Peptide Sequencing by Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: The peptide sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
First Mass Analysis (MS1): The intact peptide ions are separated based on their mass-to-charge ratio (m/z).
-
Precursor Ion Selection: An ion of interest (the precursor ion) is selected for fragmentation.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen). This typically breaks the peptide bonds, generating a series of b- and y-ions.
-
Second Mass Analysis (MS2): The fragment ions are separated and detected based on their m/z.
-
Data Analysis: The resulting MS/MS spectrum is analyzed to determine the amino acid sequence. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue. The presence of the L-Dab(Me,Ns)-OH residue would be identified by a characteristic mass shift.
Visualizing the Workflows
Caption: Standard workflow of the Edman degradation cycle.
References
Safety Operating Guide
Safe Disposal of Fmoc-L-Dab(Me,Ns)-OH: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of Fmoc-L-Dab(Me,Ns)-OH, a synthetic amino acid derivative, is critical for laboratory safety and environmental protection. This compound, while not classified under a specific hazardous waste profile, should be handled as a chemical irritant. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
This guide provides detailed protocols for the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development. By adhering to these procedures, laboratories can ensure a safe operational environment and maintain regulatory compliance.
Hazard Assessment and Safety Precautions
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Chemical safety goggles
-
Lab coat
-
Gloves (nitrile or other chemically resistant material)
-
For handling larger quantities or when dust generation is possible, a NIOSH-approved respirator is recommended.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in regular laboratory trash or down the drain.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed container. The original container is ideal.
-
If the original container is not available, use a new, clean, and compatible container. Ensure the container is made of a material that will not react with the chemical.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Segregation:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, particularly strong bases or oxidizing agents.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation. This is a requirement for regulatory compliance.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a certified hazardous waste disposal vendor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its chemical name and any known hazards.
-
Disposal of Contaminated Materials:
Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Collect all contaminated solid waste in a designated, labeled hazardous waste bag or container.
-
For liquid waste generated during experimental procedures (e.g., in solution), collect it in a labeled, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
Emergency Procedures for Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the laboratory safety officer.
-
Contain: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.
-
Clean-up:
-
Wear appropriate PPE.
-
Carefully sweep the solid material into a designated hazardous waste container. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Wipe the area with a damp cloth. The cloth and any other cleaning materials must be disposed of as hazardous waste.
-
-
Ventilate: Increase ventilation in the area to disperse any airborne dust.
Considerations for Chemical Degradation Prior to Disposal
While not a standard disposal procedure, understanding the chemical breakdown of this compound can inform waste stream management, particularly in research settings where deprotection is part of the workflow.
-
Fmoc Group Removal: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4] This reaction generates dibenzofulvene (DBF), which then reacts with piperidine to form a stable adduct.[3][4] The resulting waste stream will contain the deprotected amino acid, piperidine, DMF, and the dibenzofulvene-piperidine adduct. This entire mixture must be disposed of as hazardous waste.
-
Nosyl Group Removal: The nosyl (Ns, 2-nitrobenzenesulfonyl) group is typically removed under reducing conditions, often with a thiol-based reagent in the presence of a base. The resulting waste will contain the deprotected product, the thiol reagent, and the nosyl byproduct. This waste stream also requires disposal as hazardous chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₃O₈S | Iris Biotech |
| Molecular Weight | 539.56 g/mol | Iris Biotech |
| Storage Temperature | -20°C | Iris Biotech |
| GHS Hazard Statements (for similar compounds) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling chemical irritants and general hazardous waste. Specific experimental protocols for the deprotection of Fmoc and nosyl groups can be found in specialized organic synthesis literature. The primary guidance for disposal remains regulatory compliance and consultation with EHS professionals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathways (Logical Relationships)
The following diagram illustrates the logical relationships in assessing the hazards and determining the appropriate disposal pathway.
Caption: Hazard assessment and disposal decision pathway.
References
Comprehensive Safety and Handling Guide for Fmoc-L-Dab(Me,Ns)-OH
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling Fmoc-L-Dab(Me,Ns)-OH. This information is critical for ensuring the safety of laboratory personnel and maintaining the integrity of research in drug development and peptide synthesis.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-L-2,4-diaminobutyric acid |
| Molecular Formula | C₂₆H₂₅N₃O₈S |
| Molecular Weight | 539.56 g/mol |
| CAS Number | 2389078-09-3 |
| Storage Temperature | -20°C |
| Appearance | Likely a white to off-white solid powder |
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. Adherence to these recommendations is crucial to prevent exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to prevent eye contact. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Ensure gloves are inspected for tears or holes before use and are changed regularly or immediately upon contamination. |
| Respiratory | N95 Respirator or Higher | An N95-rated respirator is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles. |
| Body | Laboratory Coat | A full-length laboratory coat must be worn to protect skin and clothing from contamination. |
Operational Protocol: Step-by-Step Handling Procedure
This protocol provides a systematic approach to safely handle this compound from receipt to disposal.
1. Preparation and Inspection:
-
Before handling, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Inspect the container of this compound for any damage or leaks.
2. Weighing and Aliquoting:
-
Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
If preparing a stock solution, slowly add the solid to the solvent to prevent splashing.
3. During Synthesis/Reaction:
-
Keep the reaction vessel closed or covered to the extent possible.
-
Maintain a safe distance from the reaction and be aware of any changes in the reaction's appearance or temperature.
-
Ensure that all containers are clearly labeled with the chemical name and any associated hazards.
4. Post-Handling and Decontamination:
-
After handling, thoroughly clean all equipment and the work area.
-
Decontaminate surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
